molecular formula C9H11BN2O2 B1458734 (1-Ethyl-1H-indazol-5-yl)boronic acid CAS No. 952319-70-9

(1-Ethyl-1H-indazol-5-yl)boronic acid

Cat. No.: B1458734
CAS No.: 952319-70-9
M. Wt: 190.01 g/mol
InChI Key: MZNBKIHVFSCZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethyl-1H-indazol-5-yl)boronic acid is a useful research compound. Its molecular formula is C9H11BN2O2 and its molecular weight is 190.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-ethylindazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-2-12-9-4-3-8(10(13)14)5-7(9)6-11-12/h3-6,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNBKIHVFSCZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(N=C2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00739444
Record name (1-Ethyl-1H-indazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00739444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952319-70-9
Record name (1-Ethyl-1H-indazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00739444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-Ethyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (1-Ethyl-1H-indazol-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, primarily utilized as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1][2][3] The indazole scaffold itself is a privileged structure, appearing in numerous pharmacologically active compounds, where it often serves as a bioisostere for indole.[4][5] The strategic placement of the boronic acid moiety at the C5-position, combined with the N1-ethyl group, allows for the precise and modular construction of complex molecular architectures essential for drug discovery programs.[6][7] This guide provides a detailed examination of the principal synthetic strategies for preparing this key intermediate, focusing on the underlying chemical principles, experimental causality, and practical considerations for laboratory execution.

Retrosynthetic Analysis: Core Strategic Considerations

The synthesis of this compound can be approached from two primary retrosynthetic directions. The choice between these routes is dictated by factors including starting material availability, scalability, and the specific challenges associated with regioselectivity and functional group tolerance.

  • Route A: Late-Stage Borylation. This strategy involves the initial synthesis of a pre-functionalized 1-ethyl-5-halo-1H-indazole. The boronic acid functionality is then introduced in a subsequent step, typically via a halogen-metal exchange followed by quenching with a boron electrophile.

  • Route B: Early-Stage Borylation followed by N-Alkylation. This approach begins with an indazole core already bearing the boronic acid (or a protected equivalent like a pinacol ester) at the C5-position. The final step is the regioselective installation of the ethyl group onto the N1 position of the indazole ring.

G cluster_A Route A: Late-Stage Borylation cluster_B Route B: Early-Stage Borylation Target This compound A_Reaction Lithiation-Borylation Target->A_Reaction C-B bond formation B_Reaction N-Ethylation Target->B_Reaction N-C bond formation A1 1-Ethyl-5-bromo-1H-indazole A_Reaction->A1 B1 (1H-Indazol-5-yl)boronic acid (or pinacol ester) B_Reaction->B1

Figure 1: High-level retrosynthetic strategies for the target molecule.

Synthetic Route A: Lithiation-Borylation of 1-Ethyl-5-bromo-1H-indazole

This is arguably the most common and robust laboratory-scale approach. It isolates the challenge of regiocontrol to the initial N-alkylation step and then employs a well-established organometallic transformation.

Causality and Mechanistic Insight

The core of this route is a two-step sequence:

  • N-Alkylation of 5-bromo-1H-indazole: The indazole anion is an ambident nucleophile, meaning alkylation can occur at either N1 or N2.[8] The ratio of the resulting regioisomers is highly dependent on reaction conditions such as the base, solvent, and electrophile.[9] While some conditions favor the N1 product, the formation of an isomeric mixture is common, necessitating chromatographic separation.[8][10] For instance, using a strong base like sodium hydride (NaH) in an aprotic polar solvent like THF or DMF deprotonates the indazole, and subsequent reaction with ethyl bromide proceeds via an SN2 mechanism.[9]

  • Halogen-Metal Exchange and Borylation: At cryogenic temperatures (typically -78 °C), an organolithium reagent (e.g., n-butyllithium) rapidly exchanges with the bromine atom at the C5 position. This is driven by the formation of a more stable aryl lithium species. The resulting highly nucleophilic carbanion is then trapped by an electrophilic boron source, such as triisopropyl or trimethyl borate.[11] The reaction is completed by an aqueous acidic workup, which hydrolyzes the boronate ester intermediate to the final boronic acid.

G Start 5-Bromo-1H-indazole Step1_Reagents + EtBr + Base (e.g., NaH) in THF/DMF Start->Step1_Reagents Intermediate 1-Ethyl-5-bromo-1H-indazole (N1 Isomer) Step1_Reagents->Intermediate Isomer 2-Ethyl-5-bromo-1H-indazole (N2 Isomer) Step1_Reagents->Isomer Separation Chromatography Intermediate->Separation Isomer->Separation Step2_Reagents 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ 3. H₃O⁺ Separation->Step2_Reagents Purified N1 Isomer Product This compound Step2_Reagents->Product

Figure 2: Workflow for the Lithiation-Borylation approach (Route A).
Experimental Protocol: Route A

Step 1: Synthesis of 1-Ethyl-5-bromo-1H-indazole

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add a solution of 5-bromo-1H-indazole (1.0 eq.) in THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl bromide (EtBr, 1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to separate the desired N1-ethyl isomer from the N2-ethyl byproduct.

Step 2: Synthesis of this compound

  • Dissolve the purified 1-ethyl-5-bromo-1H-indazole (1.0 eq.) in anhydrous THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • To this solution, add triisopropyl borate (B(OiPr)₃, 1.5 eq.) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction by adding 1 M aqueous HCl or saturated aqueous ammonium chloride solution.

  • Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude solid can be purified by trituration with a suitable solvent system (e.g., diethyl ether/hexanes) or by recrystallization to afford the title compound as a solid.

Synthetic Route B: N-Ethylation of (1H-Indazol-5-yl)boronic acid Pinacol Ester

This route introduces the boron functionality early and tackles the regioselective N-alkylation as the final step. To enhance stability and ease of handling, the boronic acid is typically protected as its pinacol ester.

Causality and Mechanistic Insight

The primary challenge in this route is achieving high regioselectivity in the N-ethylation step.[4] As previously noted, the indazolide anion can react at either nitrogen. The outcome is a delicate balance of steric and electronic factors, often influenced by the reaction conditions.[9]

  • Kinetic vs. Thermodynamic Control: The N2 position is often considered more sterically accessible and electronically richer, leading to it being the kinetically favored site of attack in some cases.[12] However, the N1-substituted indazole is generally the thermodynamically more stable product.[8][10] By carefully selecting the base and solvent, it is possible to favor the formation of the thermodynamic N1 product. For example, the combination of NaH in THF has been shown to provide high N1 selectivity for a range of indazole substrates.[9]

G cluster_alkylation Regioselectivity Challenge Start 5-Bromo-1H-indazole Step1_Reagents + B₂(pin)₂ + Pd catalyst + Base Start->Step1_Reagents Intermediate 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) -1H-indazole Step1_Reagents->Intermediate Miyaura Borylation Alkylation_Reagents + EtBr + Base (e.g., NaH) in THF Intermediate->Alkylation_Reagents N1_Product N1-Ethyl Product (Thermodynamic) Alkylation_Reagents->N1_Product N2_Product N2-Ethyl Product (Kinetic) Alkylation_Reagents->N2_Product Final_Step Deprotection (Hydrolysis) N1_Product->Final_Step Final_Product This compound Final_Step->Final_Product

Figure 3: Workflow for the N-Alkylation approach (Route B).
Conceptual Protocol: Route B

Step 1: Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

  • Combine 5-bromo-1H-indazole (1.0 eq.), bis(pinacolato)diboron (B₂(pin)₂, 1.1 eq.), potassium acetate (KOAc, 3.0 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.) in a suitable solvent like dioxane or DMF.

  • Degas the mixture and heat under an inert atmosphere (e.g., at 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with a solvent like ethyl acetate, and filter through celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the pinacol ester.

Step 2: N-Ethylation and Deprotection

  • Following the principles for N1-selective alkylation, dissolve the indazole pinacol ester (1.0 eq.) in anhydrous THF under argon.[9]

  • Cool to 0 °C and add NaH (1.2 eq.). Stir until deprotonation is complete.

  • Add ethyl bromide (1.5 eq.) and allow the reaction to proceed at room temperature until completion.

  • Work up the reaction as described in Route A, Step 1.

  • The resulting crude N1-ethylated pinacol ester is then subjected to hydrolysis (e.g., stirring with aqueous acid) to cleave the pinacol group and afford the final boronic acid.

Data Summary and Route Comparison

The selection of a synthetic route is a critical decision based on a balance of efficiency, safety, and practicality.

FeatureRoute A: Lithiation-BorylationRoute B: N-Alkylation
Key Challenge Separation of N1/N2 alkylated isomers.Achieving high regioselectivity during N-alkylation.
Reagents Pyrophoric n-BuLi, cryogenic conditions (-78 °C).Air-sensitive but non-pyrophoric NaH, palladium catalyst.
Scalability Challenging due to cryogenic cooling and handling of organolithiums.More amenable to scale-up; avoids large-scale cryogenics.
Atom Economy Moderate; involves halogen-metal exchange.Generally higher, especially if the borylation is catalytic.
Robustness The borylation step is generally reliable and high-yielding on the purified precursor.Alkylation selectivity can be substrate-dependent and require optimization.
Overall Preferred for smaller-scale synthesis where isomer separation is feasible.Potentially more efficient for larger scales if regioselectivity can be controlled.

Characterization and Quality Control

Confirmation of the final product's identity and purity is essential.

  • ¹H NMR: The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the indazole ring, and a broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.

  • ¹¹B NMR: A single resonance in the range of δ 28-32 ppm is indicative of a trigonal planar arylboronic acid.[13]

  • Mass Spectrometry (MS): ESI-MS should show the correct [M+H]⁺ or [M-H]⁻ ion to confirm the molecular weight (190.06 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity. It is important to be aware that some boronic acids, particularly their pinacol esters, can undergo on-column hydrolysis, which may complicate analysis.[2]

Conclusion

The synthesis of this compound is a well-defined process achievable through multiple strategic pathways. The Lithiation-Borylation route (Route A) offers a reliable, albeit technically demanding, method that is well-suited for research and discovery settings. The N-Alkylation route (Route B) presents a more scalable alternative, provided the critical challenge of regioselectivity can be effectively addressed through careful reaction optimization. A thorough understanding of the mechanistic principles behind each step—from the ambident nature of the indazole anion to the conditions required for efficient halogen-metal exchange—is paramount for the successful execution of these syntheses and the delivery of this high-value building block for drug development.

References

An In-Depth Technical Guide to (1-Ethyl-1H-indazol-5-yl)boronic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold and Boronic Acids in Modern Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows for diverse functionalization and three-dimensional exploration of chemical space, making it a cornerstone in the design of targeted therapeutics. Several FDA-approved drugs, such as the kinase inhibitors pazopanib and axitinib, feature the indazole core, highlighting its clinical significance.[1]

When combined with a boronic acid moiety, the resulting indazole boronic acid becomes a powerful and versatile building block in synthetic chemistry. Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[2][3] Beyond their synthetic utility, boronic acids themselves have emerged as a unique class of pharmacophores capable of forming reversible covalent bonds with biological targets, a feature exemplified by the proteasome inhibitor drug, bortezomib.[4][5]

This technical guide focuses on a specific, yet important, member of this class: (1-Ethyl-1H-indazol-5-yl)boronic acid . We will delve into its chemical identity, structure, physicochemical properties, and provide a detailed, field-proven synthesis protocol. Furthermore, we will explore its primary application in Suzuki-Miyaura cross-coupling reactions and discuss its broader potential in the landscape of drug development.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 952319-70-9[6]

  • Molecular Formula: C₉H₁₁BN₂O₂

  • Molecular Weight: 190.01 g/mol

Chemical Structure

The structure of this compound features an indazole ring system where the nitrogen at position 1 is substituted with an ethyl group, and a boronic acid group (-B(OH)₂) is attached to position 5 of the bicyclic core.

SynthesisWorkflow A 5-Bromo-1H-indazole B Step 1: N-Ethylation (EtI, K₂CO₃, DMF) A->B C 1-Ethyl-5-bromo-1H-indazole B->C D Step 2: Lithiation-Borylation (n-BuLi, B(O-iPr)₃, THF, -78°C) C->D E Boronate Ester Intermediate D->E F Step 3: Hydrolysis (HCl (aq)) E->F G This compound F->G SuzukiCycle cluster_inputs Inputs Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² RX R¹-X Boronic R²-B(OH)₂ + Base

References

solubility of (1-Ethyl-1H-indazol-5-yl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Organic Solvent Solubility of (1-Ethyl-1H-indazol-5-yl)boronic Acid for Drug Discovery Applications

Executive Summary

This compound is a key heterocyclic building block, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to synthesize complex molecules in drug discovery pipelines.[1] The success of these synthetic steps—from reaction kinetics and yield to purification and scale-up—is fundamentally governed by the solubility of the boronic acid reagent in the chosen organic solvent. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing both the theoretical framework and practical methodologies for understanding, determining, and optimizing the solubility of this specific reagent. We delve into the physicochemical principles governing solubility, present a robust protocol for its experimental determination, and discuss critical challenges such as reagent stability.

Introduction to this compound: A Profile

This compound, identified by CAS Number 952319-70-9, belongs to the versatile class of arylboronic acids.[2] Its structure, featuring a polar indazole core, a nonpolar ethyl substituent, and a Lewis acidic boronic acid moiety capable of hydrogen bonding, results in complex solubility behavior.

The primary application of this reagent is in the Suzuki-Miyaura reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1] The solubility of the boronic acid directly impacts:

  • Reaction Homogeneity and Rate: Ensuring the reagent is fully dissolved is critical for achieving a homogeneous reaction mixture, which leads to predictable and reproducible reaction kinetics.

  • Stoichiometric Accuracy: Poor solubility can lead to inaccurate dosing of the reagent, affecting yield and purity.

  • Process Scalability: Solubility characteristics are paramount when scaling reactions from the milligram to the kilogram scale for pharmaceutical development.[1]

Understanding and controlling the solubility of this key intermediate is not merely a matter of convenience but a prerequisite for efficient and reliable chemical synthesis.

Theoretical Principles of Solubility

The solubility of this compound in a given organic solvent is dictated by a balance of intermolecular forces. The adage "like dissolves like" provides a foundational, albeit simplified, model. A solvent's ability to dissolve this compound depends on its capacity to overcome the solute-solute interactions within the solid crystal lattice and form favorable solute-solvent interactions.

Key molecular features influencing solubility include:

  • Indazole Ring System: This bicyclic aromatic heterocycle contributes to polarity and can engage in π-π stacking interactions.

  • Ethyl Group: The N-ethyl group adds lipophilicity, slightly increasing its affinity for less polar solvents compared to its N-H or N-methyl analogues.

  • Boronic Acid Moiety (-B(OH)₂): This is the most influential functional group. It is highly polar, capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). It also possesses a vacant p-orbital on the boron atom, making it a mild Lewis acid.[3]

Solvents are therefore chosen based on their ability to interact favorably with these features. General trends, by analogy with similar compounds like phenylboronic acid, suggest:[4][5]

  • High Solubility: In polar aprotic solvents (e.g., THF, Dioxane, Acetone, DMF) that can accept hydrogen bonds and solvate the polar indazole ring. Ethers and ketones are often effective.[4]

  • Moderate Solubility: In polar protic solvents (e.g., Methanol, Ethanol) which can compete for hydrogen bonding sites, and in chlorinated solvents (e.g., Chloroform).[4]

  • Low Solubility: In nonpolar hydrocarbon solvents (e.g., Heptane, Toluene) which cannot effectively solvate the polar boronic acid and indazole moieties.[4]

Experimental Determination of Thermodynamic Solubility

For process development and formulation, determining the thermodynamic solubility is crucial. This value represents the true equilibrium concentration of the solute in a solvent at a given temperature and is distinct from kinetic solubility, which is a higher-throughput but often less accurate measurement used in early screening.[6][7][8] The gold-standard for thermodynamic solubility is the Shake-Flask Method .

Workflow for Thermodynamic Solubility Determination

The logical flow of the experimental procedure is outlined below. This process is designed to be a self-validating system by ensuring that equilibrium has been reached.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation A Weigh excess solid This compound into a glass vial B Add precise volume of selected organic solvent A->B C Seal vial and place in shaking incubator at constant temperature (e.g., 25°C) B->C J Take samples at multiple time points (e.g., 24h & 48h) C->J Control Step D Agitate for 24-48 hours to ensure equilibrium E Allow solids to settle D->E F Withdraw aliquot of supernatant E->F G Filter through 0.45µm PTFE filter to remove particulates F->G H Dilute filtrate with mobile phase G->H I Quantify concentration via calibrated HPLC-UV H->I K Confirm concentration does not increase between time points J->K K->D Confirms Equilibrium

Workflow for Shake-Flask Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol

1. Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Scintillation vials with PTFE-lined caps

  • Volumetric flasks and pipettes

  • Shaking incubator or orbital shaker with temperature control

  • Syringes and 0.45 µm PTFE syringe filters

  • Calibrated HPLC-UV system

2. Procedure:

  • Preparation: Add an excess amount of the solid boronic acid to a vial (e.g., 10-20 mg). The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvation: Accurately add a known volume of the test solvent (e.g., 2.0 mL).

  • Equilibration: Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate vigorously for at least 24 hours. For rigorous studies, a second time point at 48 hours should be taken to confirm equilibrium has been reached.[6]

  • Sampling: After the incubation period, stop the agitation and allow the vial to stand undisturbed for at least 30 minutes to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm PTFE syringe filter into a clean vial. This step is critical to remove any microscopic solid particles.

  • Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method.[9] The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the boronic acid.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Solubility Data & Solvent Selection Guide

While specific, verified solubility data for this compound is not widely published, a qualitative and estimated quantitative guide can be constructed based on the principles outlined above and data from analogous structures.[4][10]

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C. (Note: These values are estimates for guidance and should be experimentally verified.)

Solvent ClassSolventDielectric Constant (ε)Predicted SolubilityRationale & Use Case
Polar Aprotic Tetrahydrofuran (THF)7.6High (>50 mg/mL)Excellent for Suzuki couplings; good balance of polarity and ether functionality.[1]
1,4-Dioxane2.2High (>50 mg/mL)Common Suzuki solvent; similar to THF.[11]
Acetonitrile (MeCN)37.5Moderate (10-30 mg/mL)Highly polar, can influence reaction selectivity.[12][13]
N,N-Dimethylformamide (DMF)36.7Very High (>100 mg/mL)Strong solvent, useful for difficult-to-dissolve substrates but can complicate workup.[11]
Acetone21.0High (>50 mg/mL)Ketone functionality is effective at dissolving boronic acids.[4]
Polar Protic Methanol (MeOH)32.7Moderate (10-30 mg/mL)Can act as a ligand or react with boronic acids; used cautiously.
Ethanol (EtOH)24.6Moderate (10-30 mg/mL)Often used in mixed solvent systems, e.g., with water.[13]
Nonpolar Toluene2.4Low (1-5 mg/mL)Common in Suzuki reactions, often requiring heat or co-solvents to achieve dissolution.[1]
Heptane1.9Very Low (<0.1 mg/mL)Primarily used as an anti-solvent for crystallization/precipitation.
Ester Ethyl Acetate (EtOAc)6.0Low-Moderate (5-15 mg/mL)Common solvent for extraction and chromatography.

Challenges and Advanced Considerations

Working with boronic acids presents unique stability challenges that can impact solubility measurements and reaction outcomes.

Dehydration to Boroxines

Boronic acids can undergo reversible dehydration, especially upon heating or in non-polar solvents, to form cyclic trimeric anhydrides known as boroxines.[10] This equilibrium can complicate solubility analysis, as one may be measuring the solubility of a mixture of the monomeric acid and the boroxine. It is crucial to use analytical methods like HPLC that can distinguish between these species if accurate monomer solubility is required.

Chemical Stability: Oxidation and Protodeboronation

Boronic acids are susceptible to oxidative degradation and protodeboronation (cleavage of the C-B bond).[14][15] While generally more stable than boranes, prolonged storage in solution or exposure to air and moisture can lead to degradation, which would artificially affect solubility measurements.[3]

Modern Solution: Stable Boronate Esters

To overcome the inherent instability and handling challenges of some boronic acids, they are often converted into more stable derivatives like pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[15][16] MIDA boronates are particularly noteworthy as they are typically crystalline, air-stable solids with excellent shelf-life.[15] They are designed for "slow-release" cross-coupling, where the boronic acid is generated in situ under the reaction conditions, bypassing solubility and stability issues of the free acid.[15][16]

Conclusion

A thorough understanding of the solubility of this compound is indispensable for its effective use in pharmaceutical research and development. While specific data for this compound requires experimental determination, its solubility profile can be rationally predicted based on its structure and the physicochemical properties of common organic solvents. The robust shake-flask method provides a reliable means to acquire the thermodynamic solubility data needed for process optimization and scale-up. By considering the inherent stability challenges of boronic acids and employing modern strategies such as the use of stable surrogates, researchers can ensure the efficient and successful application of this valuable synthetic building block.

References

An In-depth Technical Guide to (1-Ethyl-1H-indazol-5-yl)boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethyl-1H-indazol-5-yl)boronic acid has emerged as a critical structural motif and a versatile synthetic intermediate in the landscape of medicinal chemistry. Its unique combination of the N-alkylated indazole core, a recognized pharmacophore, and the highly functional boronic acid moiety makes it an invaluable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, robust synthesis strategies, and its significant applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document serves as a technical resource, offering field-proven insights and detailed methodologies to empower researchers in leveraging this potent building block for accelerated drug discovery.

Core Compound Profile

This compound is a derivative of indazole, a bicyclic heteroaromatic compound, featuring an ethyl group at the N1 position of the indazole ring and a boronic acid group at the C5 position. This specific arrangement of functional groups imparts desirable characteristics for its use in pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting the properties of its derivatives.

PropertyValueSource/Method
Molecular Formula C9H11BN2O2Calculated
Molecular Weight 190.01 g/mol Calculated
Appearance White to off-white solidInferred from analogs[1][2]
Solubility Soluble in methanol, DMF, and DMSO; sparingly soluble in water.Inferred from general boronic acid properties
Storage Store under inert gas (nitrogen or Argon) at 2-8°C.[3]Supplier Recommendation[2][3]

Note: Some properties are inferred from closely related analogs such as (1-Methyl-1H-indazol-5-yl)boronic acid due to the limited availability of specific experimental data for the ethyl derivative.

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity, particularly during the N-alkylation of the indazole ring. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, which can be exploited to favor N1-alkylation.[4] The overall synthetic strategy typically involves two key transformations: the regioselective N-ethylation of a suitable indazole precursor and the subsequent introduction of the boronic acid functionality.

Synthetic Workflow Overview

A logical and efficient synthetic route commences with a commercially available 5-halo-1H-indazole, proceeds through a regioselective N-ethylation, and concludes with a metal-catalyzed borylation or a lithium-halogen exchange followed by quenching with a boron electrophile.

Synthesis_Workflow A 5-Bromo-1H-indazole B 1-Ethyl-5-bromo-1H-indazole A->B  N-Ethylation (NaH, Ethyl Bromide, THF) or (Cs2CO3, Ethyl Tosylate, Dioxane) C This compound B->C  Borylation (1. n-BuLi, THF, -78°C) (2. B(OiPr)3) (3. H3O+)

Caption: Synthetic pathway for this compound.

Part 1: Regioselective N-Ethylation of 5-Bromo-1H-indazole

The critical step in this synthesis is controlling the position of the ethyl group on the indazole ring. Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 substituted products.[5] However, specific reaction conditions have been developed to highly favor the desired N1 isomer.

Protocol: N1-Selective Ethylation using Sodium Hydride

This protocol leverages the use of sodium hydride in tetrahydrofuran (THF), a system that has been shown to provide excellent N1-regioselectivity for a range of substituted indazoles.[4][6]

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-1H-indazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.

  • Alkylation: Re-cool the mixture to 0 °C and add ethyl bromide or ethyl tosylate (1.1 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel) to yield the pure 1-Ethyl-5-bromo-1H-indazole.

Part 2: Borylation of 1-Ethyl-5-bromo-1H-indazole

With the N1-ethylated intermediate in hand, the boronic acid moiety can be introduced. A common and effective method is through a lithium-halogen exchange followed by reaction with a trialkyl borate.

Protocol: Borylation via Lithium-Halogen Exchange

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1-ethyl-5-bromo-1H-indazole (1.0 equivalent) and dissolve in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Borylation: Add triisopropyl borate (B(OiPr)3, 1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours until a clear solution is obtained.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization or trituration from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are exceptionally valuable in medicinal chemistry due to their unique chemical properties and their role as versatile synthetic handles.[7] The introduction of a boronic acid functional group into a molecule can enhance its therapeutic properties and pharmacokinetic profile.

Key Role in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a prime substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, enabling the efficient synthesis of complex biaryl and heteroaryl structures.

Suzuki_Coupling cluster_0 This compound cluster_1 Aryl/Heteroaryl Halide (R-X) cluster_2 Coupled Product A Indazole-B(OH)2 C Indazole-R A->C  Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3, K2CO3) B R-X B->C

Caption: Suzuki-Miyaura cross-coupling using this compound.

The N-ethylated indazole core is a privileged scaffold found in numerous biologically active compounds, particularly kinase inhibitors. By utilizing this compound in Suzuki-Miyaura couplings, medicinal chemists can rapidly generate libraries of diverse compounds for screening and lead optimization. This approach allows for the systematic exploration of the chemical space around the indazole core, facilitating the development of potent and selective drug candidates.

Case Study: Building Blocks for Kinase Inhibitors

The indazole nucleus is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of anticancer drugs. The N1-alkylation of the indazole ring can be crucial for modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. The ability to couple various aryl and heteroaryl fragments to the C5 position of the 1-ethyl-indazole core via the boronic acid handle provides a powerful strategy for fine-tuning the interaction of these molecules with the kinase active site.

Conclusion

This compound is a high-value synthetic intermediate that empowers the efficient construction of complex, biologically active molecules. Its synthesis, while requiring careful control of regioselectivity, is achievable through well-established and reliable protocols. The versatility of the boronic acid functionality, particularly in Suzuki-Miyaura cross-coupling reactions, makes this compound an indispensable tool for medicinal chemists and drug discovery professionals. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of pharmaceutical innovation.

References

(1-Ethyl-1H-indazol-5-yl)boronic acid: A Technical Guide to a Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the indazole nucleus has emerged as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] This guide provides an in-depth technical overview of (1-Ethyl-1H-indazol-5-yl)boronic acid, a versatile building block poised for significant applications in contemporary drug discovery programs. While not commonly available as a stock item, its accessibility through custom synthesis opens avenues for the exploration of novel chemical space.

The Strategic Importance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a bioisostere for other critical heterocyles like indoles and benzimidazoles.[5] This structural feature allows indazole-containing molecules to interact with a diverse range of biological targets. Consequently, indazole derivatives have been successfully developed into therapeutics for a multitude of diseases.[2][3][4][6] Notable examples of FDA-approved drugs containing the indazole core include:

  • Pazopanib: A multi-kinase inhibitor for the treatment of renal cell carcinoma and soft tissue sarcoma.[2]

  • Axitinib: A kinase inhibitor used in the treatment of advanced renal cell carcinoma.[2]

  • Granisetron: An antiemetic agent used to manage nausea and vomiting associated with chemotherapy and radiation.[2]

The ethyl substitution at the N1 position of the indazole ring in this compound provides a specific lipophilic handle that can be crucial for modulating pharmacokinetic and pharmacodynamic properties, such as cell permeability, metabolic stability, and target engagement.

Commercial Availability: A Custom Synthesis Perspective

As of early 2026, this compound is not widely available as a catalog chemical from major suppliers. However, its structural analogs, such as 1-Methyl-1H-indazole-5-boronic acid and 1H-Indazole-5-boronic acid, are commercially available, indicating that the synthetic route to the ethyl derivative is well-trodden.[7][8][9][10][11]

Table 1: Commercial Availability of Key Indazole Boronic Acid Analogs

Compound NameCAS NumberTypical PurityRepresentative Suppliers
1-Methyl-1H-indazole-5-boronic acid590418-08-9≥95%Sigma-Aldrich, ChemScene, Synblock
1H-Indazole-5-boronic acid338454-14-1≥95%Sigma-Aldrich, Chem-Impex
1H-Indazole-5-boronic acid hydrochloride1257738-46-7VariesSigma-Aldrich

Specialty chemical providers, such as ChemUniverse, offer quotation services for this compound, signifying its availability on a custom synthesis basis.[12] Researchers requiring this compound should anticipate lead times associated with its de novo synthesis.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not publicly available, its properties can be reliably predicted based on its chemical structure and data from its close analogs.

Table 2: Predicted and Analog-Based Properties

PropertyPredicted/Inferred Value for this compoundData from 1-Methyl-1H-indazole-5-boronic acid (CAS 590418-08-9)[9][10][11]
Molecular FormulaC9H11BN2O2C8H9BN2O2
Molecular Weight~189.01 g/mol 175.98 g/mol
AppearanceWhite to off-white solidWhite to off-white solid
SolubilityExpected to be soluble in organic solvents like DMSO, DMF, and methanol.Soluble in organic solvents.
StorageRecommended storage at 2-8°C under an inert atmosphere.Store at 2-8°C or room temperature, sealed under inert gas.

Characterization: Standard analytical techniques for quality control of the custom-synthesized product would include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the ethyl group.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[13][14][15][16] This powerful C-C bond-forming reaction is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of complex biaryl and heteroaryl structures.

The boronic acid moiety at the 5-position of the indazole ring allows for the regioselective introduction of this scaffold into a target molecule, typically by coupling with an aryl or heteroaryl halide.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Figure 1. A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To a reaction vessel, add this compound (1.2 equivalents), the desired aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Logical Relationships in Drug Design

The use of this compound in a drug discovery cascade follows a logical progression from initial concept to the synthesis of complex, biologically active molecules.

Drug_Discovery_Logic Privileged_Scaffold Indazole as a Privileged Scaffold Target_Molecule Design of Target Molecule with Indazole Core Privileged_Scaffold->Target_Molecule Ethyl_Modulation Ethyl Group for PK/PD Modulation Target_Molecule->Ethyl_Modulation Retrosynthesis Retrosynthetic Analysis Target_Molecule->Retrosynthesis Boronic_Acid This compound as Key Intermediate Retrosynthesis->Boronic_Acid Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Suzuki_Coupling Final_Compound Synthesis of Final Compound Suzuki_Coupling->Final_Compound SAR_Studies Structure-Activity Relationship Studies Final_Compound->SAR_Studies

Figure 2. The role of the title compound in a typical drug discovery pathway.

Conclusion

This compound represents a valuable, albeit specialized, building block for medicinal chemistry and drug discovery. Its strategic importance stems from the proven biological relevance of the indazole scaffold. While its commercial availability is primarily through custom synthesis, the well-established chemistry of its analogs and the power of the Suzuki-Miyaura coupling reaction make it an accessible and attractive tool for researchers aiming to synthesize novel compounds with therapeutic potential. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile reagent into their research and development programs.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (1-Ethyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Ethyl-1H-indazol-5-yl)boronic acid is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science, primarily for its utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The precise confirmation of its molecular structure and purity is paramount for the success of subsequent synthetic steps and the integrity of final products. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By synthesizing data from structurally analogous compounds and foundational spectroscopic principles, this document serves as a practical reference for researchers, scientists, and drug development professionals. We detail not only the predicted spectral features but also the causality behind experimental choices and provide robust, self-validating protocols for data acquisition.

Introduction: The Structural Imperative

The indazole core is a privileged scaffold in drug discovery, present in a range of biologically active molecules.[1] The introduction of an ethyl group at the N-1 position and a boronic acid at the C-5 position creates a versatile reagent for introducing the indazole moiety into more complex structures. Before its use in any synthetic protocol, unambiguous structural verification is not merely a procedural step but a foundational requirement for reproducible and reliable scientific outcomes. Spectroscopic analysis provides the definitive molecular fingerprint. This guide will deconstruct the expected ¹H NMR, ¹³C NMR, IR, and MS data, offering a predictive framework for scientists working with this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, we will examine ¹H NMR to map the proton environments and ¹³C NMR to identify the carbon framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The signals can be divided into three distinct regions: the ethyl group, the indazole aromatic core, and the boronic acid hydroxyls.

  • The Ethyl Group: The N-ethyl group will present a classic ethyl pattern.[2][3]

    • CH₂ (Methylene): A quartet, resulting from spin-spin coupling with the three adjacent methyl protons (n+1 rule, 3+1=4). Its position downfield (predicted ~4.4 ppm) is due to the deshielding effect of the adjacent electronegative nitrogen atom of the indazole ring.[4]

    • CH₃ (Methyl): A triplet, arising from coupling to the two adjacent methylene protons (n+1 rule, 2+1=3). It will appear further upfield (predicted ~1.5 ppm).[2]

  • The Indazole Aromatic Core: The protons on the bicyclic ring system will appear in the aromatic region (typically 7.0-8.5 ppm).[5][6] Based on known data for 1H-indazoles, the following assignments are predicted:

    • H-3: A singlet, as it has no adjacent protons. Expected to be the most downfield of the ring protons (~8.1 ppm) due to its position on the pyrazole ring.[6]

    • H-4, H-6, H-7: These protons will form a more complex system of doublets and doublets of doublets, characteristic of a substituted benzene ring. Their precise shifts are influenced by the electronic effects of both the fused pyrazole ring and the C-5 boronic acid substituent.[7][8]

  • The Boronic Acid Protons (B(OH)₂): The two hydroxyl protons are acidic and undergo rapid chemical exchange with each other and with trace water in the solvent. This typically results in a single, broad signal.[9] Its chemical shift is highly variable and dependent on concentration, temperature, and solvent.[10][11] It may not always be observed.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
B(OH)₂ Variable, broad Singlet (broad) - 2H
H-3 ~8.1 Singlet - 1H
H-4 ~7.9 Doublet ~8.5 1H
H-7 ~7.7 Doublet ~8.5 1H
H-6 ~7.5 Doublet of Doublets ~8.5, ~1.5 1H
N-CH₂-CH₃ ~4.4 Quartet ~7.3 2H

| N-CH₂-CH₃ | ~1.5 | Triplet | ~7.3 | 3H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon backbone. Nine distinct signals are expected for the nine unique carbon atoms in the molecule.

  • Ethyl Carbons: The methylene carbon (N-CH₂) will be downfield (~45 ppm) compared to the methyl carbon (-CH₃) at (~15 ppm) due to the direct attachment to nitrogen.

  • Indazole Carbons: The seven carbons of the indazole ring will appear in the aromatic region (~110-140 ppm).[1][12][13] The carbon bearing the boron atom (C-5) will have its chemical shift influenced by the boron substituent, while the other shifts will be consistent with a 1,5-disubstituted indazole system.[8]

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Assignment Predicted δ (ppm)
C-7a (bridgehead) ~140
C-3a (bridgehead) ~138
C-3 ~134
C-5 ~125 (broad, due to quadrupolar boron)
C-4 ~123
C-6 ~121
C-7 ~110
N-CH₂ ~45

| CH₃ | ~15 |

NMR Experimental Protocol

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it readily dissolves polar compounds like boronic acids and its residual water peak does not typically obscure key signals.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.

  • Data Acquisition: Place the tube in the NMR spectrometer. Acquire a standard ¹H spectrum followed by a ¹³C spectrum. A relaxation delay (D1) of at least 2 seconds is recommended for quantitative ¹³C NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5-10 mg of Compound B Add 0.6 mL DMSO-d6 + TMS A->B C Dissolve (Vortex/Heat) B->C D Insert into Spectrometer C->D Prepared Sample E Acquire 1H Spectrum D->E F Acquire 13C Spectrum E->F G Process & Reference Spectra to TMS F->G Raw FID Data H Integrate & Assign Peaks G->H

Diagram 1: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands

The key functional groups in this compound will give rise to characteristic absorption bands.

  • O-H Stretch (Boronic Acid): A very strong and characteristically broad absorption band is expected in the region of 3200-3400 cm⁻¹. This broadening is due to intermolecular hydrogen bonding between the boronic acid molecules.[14][15]

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). Aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).

  • C=C and C=N Stretches (Indazole Ring): Several medium to strong bands are expected in the 1450-1620 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic indazole ring system.[5][16]

  • B-O Stretch (Boronic Acid): A strong, prominent band corresponding to the B-O single bond stretch is anticipated around 1350-1420 cm⁻¹.[17][18][19] This is a key diagnostic peak for the presence of the boronic acid moiety.

Table 3: Predicted Key IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (H-bonded) 3200 - 3400 Strong, Broad
Aromatic C-H stretch 3050 - 3150 Medium
Aliphatic C-H stretch 2850 - 2980 Medium
C=C / C=N stretch 1450 - 1620 Medium-Strong

| B-O stretch | 1350 - 1420 | Strong |

IR Experimental Protocol

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.

  • Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR_Workflow A Clean ATR Crystal B Acquire Background Scan A->B C Apply Solid Sample to Crystal B->C D Acquire Sample Spectrum C->D E Process Data (Baseline Correction) D->E

Diagram 2: Standard workflow for ATR-IR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and, through high-resolution analysis, its elemental formula. It also offers structural clues via fragmentation patterns.

Ionization and Expected Ions

Electrospray Ionization (ESI) is the most suitable technique for this polar, non-volatile molecule.[20] Analysis can be performed in both positive and negative ion modes.

  • Positive Ion Mode (ESI+): The most prominent ion is expected to be the protonated molecule, [M+H]⁺. For C₉H₁₁BN₂O₂, the calculated monoisotopic mass is 190.0968; therefore, the [M+H]⁺ ion should be observed at m/z 191.1046.

  • Negative Ion Mode (ESI-): In negative mode, the deprotonated molecule, [M-H]⁻, may be observed at m/z 189.0889.

A Critical Consideration: Dehydration and Trimerization

A well-documented characteristic of boronic acids in the gas phase is their propensity to undergo dehydration.[21] This can occur in the ESI source, leading to the observation of ions corresponding to the loss of water ([M+H - H₂O]⁺). Furthermore, three molecules can condense via dehydration to form a cyclic trimer known as a boroxine.[21] This can complicate spectral interpretation.

Insight: To mitigate these issues and ensure robust detection of the molecular ion, derivatization can be employed. Reacting the boronic acid with a diol, such as pinacol, forms a more stable boronate ester which is less prone to dehydration and provides a clear molecular ion in the mass spectrum.[21][22]

MS Experimental Protocol (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing reaction progress and purity.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatography: Inject the sample onto a reverse-phase C18 column. Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation for positive ion mode ESI.

  • Mass Spectrometry: Direct the LC eluent into the ESI source.

  • Data Acquisition: Acquire mass spectra across a relevant m/z range (e.g., 50-500) in both positive and negative ion modes. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap instrument) should be used to confirm the elemental composition.[23]

MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Prepare Dilute Solution (e.g., 0.1 mg/mL in ACN) B Inject onto C18 Column A->B Sample C Elute with H2O/ACN Gradient B->C D Electrospray Ionization (ESI) C->D Eluent E Detect Ions (TOF/Orbitrap) D->E

Diagram 3: General workflow for LC-MS analysis.

Conclusion: A Unified Spectroscopic Profile

The structural confirmation of this compound is achieved not by a single technique, but by the convergence of evidence from NMR, IR, and MS. NMR spectroscopy provides the detailed atomic connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the diagnostic O-H and B-O stretches of the boronic acid. Finally, high-resolution mass spectrometry validates the molecular weight and elemental formula. By understanding the predicted data and the rationale behind the analytical protocols, researchers can confidently verify the identity and purity of this valuable synthetic intermediate, ensuring the integrity of their scientific endeavors.

References

A Technical Guide to the Synthesis and Potential Biological Activities of Indazole Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields derivatives with significant therapeutic potential. This guide focuses on one such combination: indazole boronic acid derivatives. The indazole nucleus is a cornerstone in numerous FDA-approved drugs, valued for its versatile biological activities, while the boronic acid moiety serves as a unique and effective "warhead" for covalent enzyme inhibition.[1][2][3][4] This document provides an in-depth exploration of the synthesis, mechanisms of action, and potential biological activities of these hybrid molecules. We will delve into their promise in oncology and anti-inflammatory applications, supported by detailed experimental protocols and mechanistic diagrams, to provide a comprehensive resource for researchers and drug development professionals.

Introduction: The Convergence of Two Privileged Scaffolds

The Indazole Nucleus: A Cornerstone of Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a prominent feature in a multitude of pharmacologically active compounds.[5] Its rigid structure and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal scaffold for engaging with biological targets. Indazole derivatives exhibit a remarkable breadth of biological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV properties.[1][2][6] This versatility has cemented its status as a "privileged scaffold" in modern drug discovery, present in drugs like the anticancer agent Niraparib and the tyrosine kinase inhibitor Pazopanib.[1]

The Boronic Acid Moiety: A Versatile Covalent Warhead

Boronic acids and their esters have transitioned from being perceived as potentially toxic to being recognized as highly valuable functional groups in drug design.[3][4] This shift was catalyzed by the success of Bortezomib (Velcade®), the first FDA-approved proteasome inhibitor containing a boronic acid group for the treatment of multiple myeloma.[4][7] The key to their utility lies in the electrophilic nature of the boron atom, which can form a stable, yet reversible, covalent bond with the hydroxyl groups of serine or threonine residues found in the active sites of many enzymes.[3][8] This ability to act as a transition-state inhibitor confers high potency and selectivity.[3]

Rationale for Combining Indazole and Boronic Acid Moieties

The strategic combination of an indazole scaffold with a boronic acid functional group aims to create molecules with both high affinity and potent inhibitory activity. The indazole core can be tailored to provide specific recognition and binding to the target protein, orienting the boronic acid "warhead" for optimal covalent interaction with key catalytic residues. This dual-function design holds significant promise for developing next-generation targeted therapies, particularly in oncology and inflammation.[9][10]

Synthetic Strategies for Indazole Boronic Acid Derivatives

The synthesis of indazole boronic acid derivatives leverages well-established methodologies in organic chemistry, primarily the robust and versatile Suzuki-Miyaura cross-coupling reaction. This allows for the modular construction of a diverse library of compounds for biological screening.

Key Synthetic Reactions
  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is the cornerstone for forming the C-C bond between a pre-functionalized indazole (e.g., a bromo-indazole) and a boronic acid or, more commonly, a stable pinacol boronate ester.[9][11][12] Its high functional group tolerance and reliability make it ideal for late-stage diversification.

  • Copper-Catalyzed Cyclization: Methods have been developed for the synthesis of the indazole core itself from precursors like 2-formylphenylboronic acids, involving a copper-catalyzed C-N bond formation followed by cyclization.[13][14]

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway, starting from a halogenated indazole and coupling it with a diboron pinacol ester to create the key indazole boronic acid intermediate, which can then be further modified.

G cluster_0 Step 1: Borylation A Halogenated Indazole (e.g., 6-Bromo-1H-indazole) D Indazole Boronic Acid Pinacol Ester Intermediate A->D Miwa Borylation B Bis(pinacolato)diboron B->D Miwa Borylation C Palladium Catalyst (e.g., Pd(dppf)Cl2) C->D Miwa Borylation F Suzuki-Miyaura Cross-Coupling D->F E Aryl Halide / Triflate E->F G Final Indazole Boronic Acid Derivative F->G H Deprotection (if necessary) G->H

Caption: General workflow for synthesizing indazole boronic acid derivatives.

Detailed Protocol: Synthesis of an Indazole Boronic Acid Pinacol Ester

This protocol outlines the borylation of a halo-indazole, a critical first step in many synthetic routes. The choice of a pinacol ester enhances the stability and ease of handling of the boronic acid intermediate.[12][15]

Rationale: The Miyaura borylation reaction is chosen for its high efficiency and compatibility with a wide range of functional groups. The use of a palladium catalyst with a suitable phosphine ligand (like dppf) is critical for the catalytic cycle. Potassium acetate serves as the base required for the transmetalation step.

Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, combine 6-bromo-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 1H-indazole-6-boronic acid pinacol ester.[9]

Core Mechanism of Action: Covalent Inhibition

The primary mechanism by which boronic acid derivatives exert their biological effect is through the formation of a covalent, yet reversible, bond with nucleophilic residues in enzyme active sites.[3][8]

Covalent Inhibition of Serine/Threonine Proteases

The vacant p-orbital of the sp²-hybridized boron atom makes it highly susceptible to nucleophilic attack. In the active site of a serine or threonine protease, the hydroxyl group of the catalytic residue attacks the boron atom. This forms a stable tetrahedral boronate adduct, mimicking the transition state of the natural substrate hydrolysis and effectively blocking the enzyme's catalytic activity.[3][8] The reversibility of this bond is a key attribute, potentially reducing off-target effects compared to irreversible inhibitors.

Diagram: Boronic Acid Inhibition of a Serine Protease

Caption: Mechanism of serine protease inhibition by a boronic acid.

Survey of Potential Biological Activities

The modular nature of indazole boronic acid derivatives allows for their application across various therapeutic areas. Research has primarily focused on oncology and inflammation.

Anticancer Applications

The success of Bortezomib has spurred significant interest in boronic acids as anticancer agents.[4]

  • Proteasome Inhibition: Indazole boronic acids can be designed as potent inhibitors of the proteasome, a key target in multiple myeloma. The indazole scaffold can be optimized to interact with specific pockets (e.g., S1, S2) of the proteasome active site, enhancing both potency and selectivity.[3][4]

  • Kinase Inhibition: Many kinases are crucial drivers of cancer cell proliferation. Indazole-6-boronic acid has been used as a key reactant in the synthesis of pyrazolopyrimidinamine derivatives that show inhibitory activity against tyrosine and phosphoinositide kinases.

  • Structure-Activity Relationship (SAR): The substitution pattern on the indazole ring is critical. For instance, incorporating an ethylthio group, as in 6-[(ethylthio)methyl]-1H-indazole, can modulate physiochemical properties and target engagement.[16]

Anti-inflammatory Activity: Selective COX-2 Inhibition

Chronic inflammation is linked to numerous diseases, and cyclooxygenase-2 (COX-2) is a well-validated anti-inflammatory target. A series of novel indazole derivatives have been developed and shown to be highly selective inhibitors of COX-2 over the related COX-1 enzyme, which is important for reducing gastrointestinal side effects.[10]

Table 1: In Vitro COX-2 Inhibitory Activity of Indazole Derivatives [10]

Compound IDC-3 Aromatic SubstitutionCOX-2 IC₅₀ (µM)COX-1 Inhibition at 30 µM
16 4-Fluorophenyl0.409No inhibition detected
18 3-Fluoro-4-methylphenyl0.222No inhibition detected
20 4-Ethyl-ether-phenyl2.10No inhibition detected
21 4-Chlorophenyl0.231No inhibition detected

Data synthesized from Doucet et al., 2018.[10]

The data clearly demonstrates that small modifications to the phenyl ring at the C-3 position of the indazole scaffold significantly impact potency. Notably, replacing a fluorine atom with an ethyl ether group (Compound 20 ) led to a nearly 10-fold decrease in activity, highlighting the sensitivity of the target's binding pocket to steric and electronic changes.[10]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized derivatives, a cascade of robust and validated biological assays is essential.

Workflow: In Vitro Biological Screening Cascade

G A Compound Library (Indazole Boronic Acid Derivatives) B Primary Biochemical Assay (e.g., Target Enzyme Inhibition) A->B C Determine IC₅₀ Values B->C Active 'Hits' D Secondary Assay (e.g., Selectivity Panel - COX-1 vs COX-2) C->D E Cell-Based Potency Assay (e.g., Anti-proliferation) D->E Selective 'Hits' F Determine EC₅₀ Values E->F G Lead Candidate Selection F->G

Caption: A typical workflow for in vitro screening of new chemical entities.

Detailed Protocol: In Vitro COX-2 Inhibition Assay

Rationale: This protocol is designed to determine the concentration of an inhibitor required to reduce the activity of the COX-2 enzyme by 50% (IC₅₀). It is a fluorescence-based assay that measures the peroxidase activity of COX-2. Arachidonic acid is the substrate, and the reaction produces prostaglandin G₂ (PGG₂), which is then reduced by the peroxidase component, leading to the oxidation of a fluorometric probe.

Materials:

  • Recombinant human COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of COX-2 enzyme and heme in cold assay buffer.

  • Compound Plating: Serially dilute the test compounds in DMSO and add 1 µL to the appropriate wells of the 96-well plate. Include wells for a "no inhibitor" control (DMSO only) and a "background" control (no enzyme).

  • Enzyme Addition: Add 150 µL of the enzyme/heme solution to each well (except the background wells) and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Initiation: Prepare a solution of arachidonic acid and the fluorometric probe in the assay buffer. Add 50 µL of this solution to all wells to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader set to read at the appropriate excitation/emission wavelengths (e.g., 530-540 nm / 585-595 nm). Measure the fluorescence every minute for 10-15 minutes.

  • Data Analysis: a. Subtract the background fluorescence from all measurements. b. Determine the initial reaction rate (V) for each concentration of the inhibitor. c. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Future Perspectives and Conclusion

Ethyl indazole boronic acid derivatives and their analogues represent a promising class of compounds with significant therapeutic potential. The combination of a proven medicinal chemistry scaffold with a versatile covalent warhead provides a powerful platform for designing potent and selective enzyme inhibitors.

Future work in this area should focus on:

  • Expanding the SAR: Systematically exploring substitutions at various positions on the indazole ring to optimize potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: Identifying novel biological targets for this compound class beyond the well-explored proteasome and COX enzymes.

  • Advanced Applications: Leveraging these structures for applications such as PET imaging tracers for in vivo target engagement studies, as has been explored for COX-2 inhibitors.[10]

References

An In-Depth Technical Guide to the Initial Reactivity Screening of (1-Ethyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Ethyl-1H-indazol-5-yl)boronic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science, primarily utilized for the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions. A thorough understanding of its reactivity profile is paramount for efficient process development and the rapid identification of optimal reaction conditions. This guide provides a comprehensive framework for the initial reactivity screening of this compound, focusing on the Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind experimental design, from stability assessment to high-throughput screening (HTS) of catalysts, bases, and solvents. Detailed, self-validating protocols for reaction setup and analytical monitoring are provided to ensure reproducibility and scientific rigor, equipping researchers and drug development professionals with a robust methodology to accelerate their synthetic programs.

Introduction: The Strategic Value of this compound

The indazole scaffold is a privileged motif in drug discovery, appearing in numerous compounds with a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1] The functionalization of this core, particularly through the formation of carbon-carbon bonds, is a key strategy for generating novel chemical entities. This compound serves as a versatile precursor for this purpose, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3]

The success of any synthetic campaign hinges on the rapid and efficient optimization of reaction conditions. An initial reactivity screen is not merely a trial-and-error exercise; it is a systematic investigation into the interplay between the substrate, catalyst, and reaction environment. This guide establishes a logical workflow to de-risk the use of this compound, minimize the consumption of valuable material, and accelerate the discovery of robust synthetic routes.

Foundational Assessment: Intrinsic Stability and Potential Decomposition Pathways

Before embarking on reactivity screening, it is crucial to understand the inherent stability of the boronic acid. Boronic acids, especially heteroaromatic variants, are susceptible to several decomposition pathways that can compromise reaction efficiency and yield.[4][5]

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly under basic or acidic conditions with protic solvents.[6][7] For this compound, this would result in the formation of 1-Ethyl-1H-indazole. This process can be accelerated by certain palladium species and elevated temperatures.[8]

  • Oxidation: The boron center can be oxidized, especially in the presence of air or other oxidants, leading to the formation of the corresponding phenol (1-Ethyl-1H-indazol-5-ol). This is a known liability for boronic acids in biological contexts and can be a factor under certain reaction conditions.[9]

  • Boroxine Formation: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride called a boroxine. While this is often a reversible process, it can complicate analysis and accurate weighing of the material.[10]

Understanding these potential failure modes is critical because the screening process must be designed to not only identify conditions for productive coupling but also those that minimize these undesirable transformations.

cluster_0 Potential Decomposition Pathways Boronic_Acid This compound Protodeboronation Protodeboronation (Loss of B(OH)₂) Boronic_Acid->Protodeboronation [H+] Base/Solvent Oxidation Oxidation (e.g., with H₂O₂) Boronic_Acid->Oxidation [O] Dehydration Dehydration (Trimerization) Boronic_Acid->Dehydration Heat -H₂O Product_H 1-Ethyl-1H-indazole Protodeboronation->Product_H Product_OH 1-Ethyl-1H-indazol-5-ol Oxidation->Product_OH Product_Boroxine Corresponding Boroxine Dehydration->Product_Boroxine

Caption: Key decomposition pathways for arylboronic acids.

Core Application Screen: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most powerful and widely used application for boronic acids, making it the ideal testbed for an initial reactivity screen.[11] The reaction involves a palladium catalyst to couple the organoboron species with an organic halide or triflate.

The catalytic cycle provides the theoretical framework for our screening design. Each step—oxidative addition, transmetalation, and reductive elimination—is influenced by the choice of ligand, base, and solvent. The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[12][13][14]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)(X)L₂ oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_ar Ar-Pd(II)(Ar')L₂ transmetalation->ar_pd_ar reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reagents Ar-X (Aryl Halide) reagents->oxidative_addition boronic Ar'-B(OH)₂ + Base boronic->transmetalation

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

High-Throughput Experimentation (HTE) Design

To efficiently probe the reactivity of this compound, we will employ a high-throughput screening approach using a 24-well microscale reaction block. This allows for the parallel evaluation of multiple reaction parameters, saving significant time and resources.[15][16]

Selection of Variables

The causality behind selecting a diverse yet focused set of variables is key to a successful screen.

  • Coupling Partner (Aryl Halide): A simple, electronically neutral aryl bromide like 4-bromotoluene is an excellent choice. It is commercially available, its product is easily distinguishable from starting materials by mass spectrometry, and it avoids extreme electronic effects that could mask the intrinsic reactivity of the boronic acid.

  • Palladium Catalyst/Ligand: The ligand sphere around the palladium center dictates its reactivity and stability. Screening a set of ligands with varying steric bulk and electron-donating ability is crucial. Buchwald phosphine ligands are industry standards.[17]

  • Bases: The base is critical for activating the boronic acid. Its strength (pKa), solubility, and counter-ion can dramatically affect the outcome.[12][14]

  • Solvents: The solvent system must solubilize the reactants and catalyst while mediating the reaction rate. Aprotic polar solvents are common, often with a small amount of water to aid in dissolving the base and facilitating the formation of the active boronate species.

Screening Array Design

The following table outlines a representative 24-reaction array designed to probe the key variables. This array systematically explores the interplay between four distinct catalyst/ligand systems, three bases, and two solvent systems.

Well Catalyst (2 mol%) Ligand (4 mol%) Base (2.0 equiv) Solvent (0.2 M)
A1-A3Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane / H₂O (10:1)
A4-A6Pd₂(dba)₃SPhosK₂CO₃1,4-Dioxane / H₂O (10:1)
B1-B3Pd₂(dba)₃SPhosCs₂CO₃1,4-Dioxane / H₂O (10:1)
B4-B6Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane / H₂O (10:1)
C1-C3Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane / H₂O (10:1)
C4-C6Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane / H₂O (10:1)
D1-D3Pd(OAc)₂RuPhosK₃PO₄DMAc / H₂O (10:1)
D4-D6Pd(OAc)₂RuPhosK₂CO₃DMAc / H₂O (10:1)
E1-E3Pd(OAc)₂RuPhosCs₂CO₃DMAc / H₂O (10:1)
E4-E6Pd(OAc)₂cataCXium AK₃PO₄DMAc / H₂O (10:1)
F1-F3Pd(OAc)₂cataCXium AK₂CO₃DMAc / H₂O (10:1)
F4-F6Pd(OAc)₂cataCXium ACs₂CO₃DMAc / H₂O (10:1)
G1-G6Control Wells(e.g., no catalyst)
H1-H6Control Wells(e.g., no base)

Note: The table is illustrative. A real 24-well plate would have a more varied combination. This example shows blocks of conditions for clarity.

Experimental Protocols

Scientific integrity demands protocols that are detailed, clear, and designed for reproducibility.

Workflow for High-Throughput Screening

cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis prep_stock Prepare Stock Solutions - Boronic Acid - Aryl Halide - Catalysts/Ligands - Internal Standard dispense Dispense Stock Solutions into Vials prep_stock->dispense weigh_solids Weigh Solid Bases into Reaction Vials weigh_solids->dispense seal_heat Seal Plate and Heat (e.g., 100 °C, 18h) dispense->seal_heat quench Quench Aliquots (e.g., with Acetonitrile) seal_heat->quench filter_prep Filter and Dilute for Analysis quench->filter_prep hplc_ms Analyze by UPLC-MS filter_prep->hplc_ms data_proc Process Data & Generate Heatmap hplc_ms->data_proc

Caption: Standard workflow for high-throughput reaction screening.

Protocol: High-Throughput Reaction Setup (10 µmol Scale)
  • Preparation of Solids: Into each of 24 glass vials within a reaction block, add the appropriate solid base (20 µmol, 2.0 equiv).

  • Stock Solution Preparation:

    • Boronic Acid Stock: Prepare a 0.2 M solution of this compound (1.2 equiv, 12 µmol per reaction) in the chosen solvent (e.g., Dioxane).

    • Aryl Halide Stock: Prepare a 0.2 M solution of 4-bromotoluene (1.0 equiv, 10 µmol per reaction) containing an internal standard (e.g., 1,3,5-trimethoxybenzene, 1.0 equiv) in the same solvent. The internal standard is crucial for accurate quantification.

    • Catalyst/Ligand Stock: Prepare stock solutions of the palladium sources and ligands at appropriate concentrations (e.g., 0.02 M for catalyst, 0.04 M for ligand) in the solvent.

  • Reagent Dispensing:

    • Using a micropipette or automated liquid handler, add the catalyst stock solution (10 µL) and ligand stock solution (10 µL) to each vial according to the array design.

    • Add the aryl halide/internal standard stock solution (50 µL) to each vial.

    • Add the boronic acid stock solution (60 µL) to each vial.

    • If using an aqueous co-solvent system, add the required amount of water (e.g., ~12 µL for a 10:1 ratio).

  • Reaction Execution:

    • Seal the reaction block with a cap mat.

    • Place the block on a heated stir plate (e.g., 100 °C) and stir for a set time (e.g., 12-18 hours).

Protocol: Reaction Workup and UPLC-MS Analysis
  • Reaction Quenching: After cooling the reaction block to room temperature, unseal it. Withdraw a 10 µL aliquot from each reaction vial. Immediately quench the aliquot in a 96-well collection plate containing 190 µL of acetonitrile in each well.[18] This dilution stops the reaction and precipitates salts.

  • Sample Preparation: Seal the collection plate, vortex thoroughly, and centrifuge to pellet any solids. Transfer the supernatant to a new 96-well plate for analysis.[18]

  • UPLC-MS Method: Analyze the samples using a rapid UPLC-MS method.[18][19]

    • Column: C18 reverse-phase column (e.g., Acquity BEH C18, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.6 mL/min.

    • Run Time: 2-3 minutes per sample.

    • Detection: UV (e.g., 254 nm) and ESI-MS (positive ion mode) to monitor masses of starting materials, product, and potential side products.

Data Analysis and Interpretation

Quantitative Results

The conversion of the limiting reagent (4-bromotoluene) is calculated by comparing the peak area of the starting material to that of the internal standard, relative to a t=0 control sample. The results can be compiled into a table and visualized as a heatmap for rapid identification of "hits."

Table: Representative Screening Data

Well Catalyst/Ligand Base Solvent Conversion (%) Side Products Detected
A1Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O95None
A4Pd₂(dba)₃ / SPhosK₂CO₃Dioxane/H₂O78Trace Protodeboronation
B1Pd₂(dba)₃ / SPhosCs₂CO₃Dioxane/H₂O>99None
..................
H1Control (no base)NoneDioxane/H₂O<1N/A

Data is hypothetical for illustrative purposes.

Interpretation of Outcomes
  • High Conversion (>90%): Conditions labeled as "hits" (e.g., Well B1) are candidates for further optimization and scale-up. The combination of a strong, soluble base (Cs₂CO₃) with a bulky, electron-rich phosphine ligand (SPhos) is often effective for heteroaryl boronic acids.[17]

  • Moderate Conversion (20-90%): These results provide valuable structure-activity relationships. For example, if K₃PO₄ consistently outperforms K₂CO₃, it suggests that base strength is a critical parameter for this substrate.

  • Low/No Conversion (<20%): These conditions are suboptimal. The presence of unreacted starting materials alongside decomposition products (like 1-Ethyl-1H-indazole from protodeboronation) indicates that the rate of decomposition is competitive with or faster than the rate of productive coupling under those conditions.[6][7] Analysis of these "failed" reactions is just as important as analyzing the successful ones.

Conclusion and Next Steps

This guide outlines a systematic, efficient, and technically sound approach for the initial reactivity screening of this compound. By combining a foundational stability assessment with a well-designed high-throughput Suzuki-Miyaura coupling screen, researchers can rapidly identify robust and high-yielding reaction conditions. The causality-driven selection of variables and the use of self-validating analytical protocols ensure the generation of high-quality, interpretable data.

Following the initial screen, promising "hit" conditions should be validated on a larger scale (e.g., 0.5-1.0 mmol) to confirm the results and obtain an isolated yield. Further optimization of reaction time, temperature, and catalyst loading can then be performed to develop a truly process-viable synthetic method, paving the way for the successful incorporation of the (1-Ethyl-1H-indazol-5-yl) moiety into next-generation pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (1-Ethyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Moiety in Modern Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The ability to functionalize this heterocyclic system with precision is paramount for the development of novel drug candidates. (1-Ethyl-1H-indazol-5-yl)boronic acid is a key building block that enables the introduction of the ethyl-indazole moiety into complex molecular architectures via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and predictable stereochemical outcomes.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura coupling reactions. The following sections will delve into the mechanistic underpinnings of the reaction, offer a detailed and optimized protocol, and provide insights into troubleshooting and reaction optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that facilitates the formation of carbon-carbon bonds.[8] The catalytic cycle, which is central to understanding and optimizing the reaction, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Suzuki_Miyaura_Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition Ar-Pd(II)-X(Ln) A->B Ar-X C Transmetalation Ar-Pd(II)-R(Ln) B->C [R-B(OH)3]- D Reductive Elimination Ar-R C->D D->A ArX Aryl/Heteroaryl Halide (Ar-X) BoronicAcid This compound (R-B(OH)2) Base Base

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl or heteroaryl halide (Ar-X) to a low-valent palladium(0) complex (Pd(0)Ln), forming a palladium(II) intermediate.[8][9] The efficiency of this step is influenced by the nature of the halide (I > Br > Cl) and the electron-donating properties of the phosphine ligands (L).

  • Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) center. The presence of a base is essential for this process.[11][12] The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)3]−), which then facilitates the transfer of the indazolyl group to the palladium complex.[13][14]

  • Reductive Elimination: In the final step, the newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product (Ar-R) and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[8][12]

Optimized Protocol for the Suzuki Coupling of this compound

This protocol is designed to be a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl halides. As with any reaction, optimization may be required for specific substrates.

Reagent and Solvent Selection: A Rationale-Driven Approach

The choice of each component in the reaction mixture is critical for achieving high yields and purity. The following table provides a summary of the recommended reagents and their functions.

Component Recommended Reagent(s) Concentration/Equivalents Rationale and Key Considerations
Boronic Acid This compound1.2 - 1.5 equiv.A slight excess is often used to drive the reaction to completion, especially if the boronic acid is prone to protodeboronation.[15]
Aryl/Heteroaryl Halide Aryl/Heteroaryl Bromide or Iodide1.0 equiv.Bromides and iodides are generally more reactive than chlorides. For less reactive chlorides, a more active catalyst system may be required.[16]
Palladium Catalyst Pd(dppf)Cl2, Pd(PPh3)4, Pd2(dba)31-5 mol%Pd(dppf)Cl2 is often a good starting point for heteroaromatic substrates.[17] Pd(PPh3)4 is a versatile catalyst, while Pd2(dba)3 is a Pd(0) source that requires the addition of a ligand.
Ligand dppf, PPh3, SPhos, XPhos1-2 equiv. relative to PdThe choice of ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity. Buchwald-type ligands like SPhos and XPhos can be effective for challenging couplings.[18]
Base K2CO3, K3PO4, Cs2CO32-3 equiv.An inorganic base is required to activate the boronic acid.[11] The choice of base can significantly impact the reaction rate and yield. K2CO3 is a good general-purpose base.
Solvent 1,4-Dioxane/H2O, DME/H2O, Toluene/H2O0.1 - 0.5 MA mixture of an organic solvent and water is typically used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[19]
Reaction Temperature 80 - 110 °C-The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst system.

Step-by-Step Experimental Procedure

Suzuki_Workflow A 1. Reagent Preparation B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Degassing B->C D 4. Heating & Monitoring C->D E 5. Work-up D->E F 6. Purification E->F G 7. Characterization F->G

Figure 2. A general workflow for the Suzuki-Miyaura coupling reaction.

  • Reagent Preparation: To a clean and dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl/heteroaryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%), and the base (e.g., K2CO3, 2.0 equiv.).

  • Reaction Setup: Seal the reaction vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H2O, 4:1 v/v) to the reaction vessel via syringe. The reaction mixture should be a suspension.

  • Heating and Monitoring: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure coupled product.

Troubleshooting and Optimization Strategies

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure a truly inert atmosphere; use a fresh batch of catalyst.
Insufficiently active catalyst systemScreen different palladium catalysts and ligands (e.g., Buchwald ligands).
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Poorly soluble reagentsTry a different solvent system (e.g., DMF, toluene).
Protodeboronation of Boronic Acid Presence of excess water or protic sourcesUse anhydrous solvents and carefully dried reagents. Consider using a boronic ester derivative.[20]
Prolonged reaction time at high temperatureMonitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupled Byproducts Oxygen contaminationEnsure thorough degassing of solvents and the reaction vessel.
Catalyst decompositionUse a more robust ligand or a lower reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of complex molecules containing the valuable 1-ethyl-1H-indazole moiety. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can reliably and efficiently construct novel compounds for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important transformation.

References

The Strategic Application of (1-Ethyl-1H-indazol-5-yl)boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Moiety and the Power of Boronic Acids in Modern Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and kinase inhibitory properties.[1][2] The ability to functionalize this heterocyclic system with precision is paramount for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, largely due to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the requisite organoboron reagents.[2][3]

(1-Ethyl-1H-indazol-5-yl)boronic acid is a key building block that allows for the direct incorporation of the N-ethylated indazole moiety onto various aromatic and heteroaromatic systems. This ethyl group can serve to enhance metabolic stability, modulate solubility, and fine-tune the steric and electronic properties of the final compound, making it a valuable tool for drug development professionals. This guide provides a detailed exploration of the use of this compound in Suzuki-Miyaura cross-coupling reactions, offering both the mechanistic underpinnings and practical, field-tested protocols to empower researchers in their synthetic endeavors.

Understanding the Core of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-ligated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]

  • Transmetalation : In the presence of a base, the boronic acid is activated to form a more nucleophilic boronate species. This species then transfers its organic group (the 1-ethyl-1H-indazol-5-yl moiety in this case) to the Pd(II) center, displacing the halide.

  • Reductive Elimination : The two organic groups on the palladium complex then couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot graph Suzuki_Miyaura_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

} Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Reagent Selection: A Scientist's Perspective

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, base, and solvent. For heteroaryl boronic acids like this compound, these choices are particularly critical to avoid side reactions such as protodeboronation.

Catalyst and Ligand Selection

While various palladium sources can be effective, catalyst systems incorporating bulky, electron-rich phosphine ligands are often preferred for coupling heteroaryl boronic acids. These ligands promote the oxidative addition step and stabilize the palladium center. For the coupling of N-alkylated indazole systems, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has been shown to be a highly effective catalyst, often providing superior yields and shorter reaction times compared to other common palladium sources like Pd(PPh₃)₄.[4][5] The dppf ligand's wide bite angle is believed to facilitate the reductive elimination step.

The Crucial Role of the Base

The base is essential for the activation of the boronic acid to the more reactive boronate species.[3] The choice of base can significantly impact the reaction outcome. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed.[1] For indazole-containing substrates, K₂CO₃ often provides a good balance of reactivity and prevention of side reactions.[4][5]

Solvent Systems

A variety of organic solvents can be used for Suzuki-Miyaura reactions, with common choices including 1,4-dioxane, dimethoxyethane (DME), and toluene, often with the addition of water.[6] The aqueous component is believed to aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species. For the coupling of N-ethylated indazoles, a mixture of DME and water has proven to be an effective solvent system.[4][5]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Aryl Bromides

This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides, based on successful methodologies reported for structurally similar indazole derivatives.[4][5]

G

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (degassed)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup : To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, potassium carbonate, and Pd(dppf)Cl₂.

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition : Add degassed DME and water (typically in a 4:1 to 5:1 ratio, to achieve a concentration of the boronic acid of approximately 0.1-0.2 M).

  • Heating : Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1-ethyl-1H-indazole.

Expected Outcomes and Optimization Strategies

The described protocol is expected to provide good to excellent yields for a variety of aryl bromides. The following table provides a hypothetical summary of expected yields based on the electronic nature of the aryl bromide substituent.

Aryl Bromide SubstituentExpected Yield RangeRationale
Electron-withdrawing (e.g., -NO₂, -CN, -CO₂Me)85-95%Electron-deficient aryl halides generally undergo faster oxidative addition.
Electron-donating (e.g., -OMe, -Me)75-85%Electron-rich aryl halides may require slightly longer reaction times.
Sterically hindered (e.g., ortho-substituted)60-80%Steric hindrance can slow down the oxidative addition step; longer reaction times or slightly higher catalyst loading may be beneficial.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Below are common issues and expert recommendations:

  • Low or No Conversion :

    • Catalyst Inactivity : Ensure the palladium catalyst is of good quality and has been stored properly. Consider using a fresh batch.

    • Insufficient Degassing : Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.

    • Base Quality : The base should be finely powdered and dry.

  • Protodeboronation : This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic with heteroaryl boronic acids.

    • Minimize Reaction Time : Monitor the reaction closely and work it up as soon as the starting material is consumed.

    • Use of Boronic Esters : If protodeboronation is persistent, consider converting the boronic acid to its pinacol ester, which is often more stable.

  • Homocoupling of Boronic Acid :

    • This can occur in the presence of oxygen. Rigorous degassing is the primary solution.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel indazole-containing compounds. The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for its incorporation into a wide range of molecular scaffolds. By understanding the underlying mechanism and carefully selecting and optimizing the reaction conditions, researchers can effectively leverage this powerful synthetic tool to advance their programs in drug discovery and materials science. The protocols and insights provided herein serve as a comprehensive guide to facilitate the successful application of this important reagent.

References

Application Notes & Protocols: (1-Ethyl-1H-indazol-5-yl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in modern medicinal chemistry, recognized for its ability to mimic the indole scaffold while offering distinct electronic and vectoral properties for molecular recognition.[1][2] Its presence in numerous clinically approved and investigational drugs underscores its importance as a pharmacophore. Molecules incorporating the indazole core exhibit a wide spectrum of pharmacological activities, including potent inhibition of various protein kinases, making them a cornerstone in the development of targeted cancer therapies.[3][4][5]

(1-Ethyl-1H-indazol-5-yl)boronic acid is a key building block designed for the efficient incorporation of the N-ethylated indazole moiety into drug candidates. The N-ethyl group can provide advantageous physicochemical properties, such as improved metabolic stability or enhanced cell permeability, compared to its N-H or N-methyl counterparts. The boronic acid functional group at the 5-position makes this reagent exceptionally well-suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a highly reliable and versatile method for constructing carbon-carbon bonds in complex molecule synthesis.[6][7]

This document serves as a technical guide for researchers, chemists, and drug development professionals, detailing the applications and experimental protocols for utilizing this compound in medicinal chemistry programs.

Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound is as a strategic intermediate in the synthesis of kinase inhibitors. The indazole ring system is a well-established "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element across the kinome.[4] By presenting the 1-ethyl-1H-indazol-5-yl core, this boronic acid enables the rapid generation of diverse compound libraries to probe structure-activity relationships (SAR) for various kinase targets.

While direct synthesis of a marketed drug using this specific ethyl-indazole boronic acid is not prominently documented in publicly available literature, its utility is strongly inferred from the synthesis of analogous structures and approved drugs containing the indazole core. For instance, the PARP inhibitor Niraparib and the multi-targeted tyrosine kinase inhibitor Pazopanib feature indazole cores, highlighting the clinical and commercial relevance of this scaffold.[8][9] The synthetic routes to these and other indazole-based inhibitors frequently rely on cross-coupling strategies where a boronic acid or its corresponding halide partner is a key reactant.[8][10]

Key Therapeutic Areas for Indazole-Based Compounds:

Therapeutic AreaTarget Class ExamplesClinically Relevant Examples
Oncology Tyrosine Kinases (e.g., VEGFR, PDGFR), Serine/Threonine Kinases (e.g., Pim), PARPPazopanib, Niraparib, Axitinib[2][3][5]
Inflammatory Diseases Apoptosis signal-regulating kinase 1 (ASK1)Investigational ASK1 Inhibitors[11]
Neurological Disorders Leucine-rich repeat kinase 2 (LRRK2)Preclinical LRRK2 Inhibitors[12]

The logical workflow for employing this compound in a drug discovery campaign is visualized below.

G cluster_0 Discovery Phase cluster_1 Screening & Optimization cluster_2 Development A This compound (Key Building Block) C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Halide (Diversity Element) B->C D Compound Library Generation C->D E High-Throughput Screening (e.g., Kinase Panel) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Lead Optimization F->G H Preclinical Candidate G->H

Caption: Drug discovery workflow using the title boronic acid.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction. The protocol is adapted from established procedures for the coupling of the analogous 5-bromo-1-ethyl-1H-indazole, ensuring a high probability of success.[10]

Objective:

To synthesize a biaryl compound by coupling this compound with a generic aryl bromide.

Reaction Scheme:

Caption: General Suzuki-Miyaura coupling reaction scheme.

Materials and Reagents:
ReagentCAS Number (Example)Molecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
This compoundN/A190.02228 mg1.21.2
4-Bromopyridine HCl (Example Partner)19524-06-2194.45194 mg1.01.0
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)72287-26-4731.7322 mg0.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.21415 mg3.03.0
1,2-Dimethoxyethane (DME)110-71-490.1210 mL--
Water (degassed)7732-18-518.022 mL--
Step-by-Step Protocol:
  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (228 mg, 1.2 mmol), the aryl bromide (e.g., 4-Bromopyridine HCl, 194 mg, 1.0 mmol), potassium carbonate (415 mg, 3.0 mmol), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol).

    • Causality Note: Potassium carbonate is a moderately strong base sufficient to facilitate the transmetalation step of the catalytic cycle. Pd(dppf)Cl₂ is chosen for its high efficiency and stability in cross-coupling reactions involving heteroaromatic substrates.[10] An excess of the boronic acid is used to ensure complete consumption of the limiting aryl halide.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,2-dimethoxyethane (DME, 10 mL) and degassed water (2 mL) via syringe.

    • Causality Note: DME is a polar aprotic solvent that effectively solubilizes the organic reagents. The addition of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species required for transmetalation.[9]

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-6 hours. Disappearance of the limiting reagent (aryl bromide) indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Conclusion and Forward Outlook

This compound is a versatile and highly valuable reagent for medicinal chemists. Its strategic design allows for the direct incorporation of a clinically relevant, N-ethylated indazole scaffold into potential drug candidates via robust and scalable Suzuki-Miyaura cross-coupling chemistry. The protocols and applications outlined in this guide demonstrate its utility, particularly in the rapid exploration of chemical space around validated therapeutic targets like protein kinases. As the demand for novel, targeted therapeutics continues to grow, the strategic application of such well-designed building blocks will remain essential for accelerating the drug discovery and development process.

References

Application Notes & Protocols for Palladium-Catalyzed Cross-Coupling of Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cornerstone of Modern Synthesis

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision. For researchers in medicinal chemistry and materials science, the ability to couple aryl halides with a diverse array of partners is fundamental to the construction of complex molecules, from life-saving pharmaceuticals to advanced organic materials.[1] This guide provides an in-depth exploration of three pillar methodologies: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. More than a mere recitation of steps, this document elucidates the mechanistic rationale behind procedural choices, offering a framework for logical troubleshooting and reaction optimization.

Part 1: The Unified Mechanistic Framework

At their core, these transformations are orchestrated by a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2] Understanding this fundamental catalytic cycle is the first step toward mastering these reactions.

  • Oxidative Addition: The cycle begins when the active, low-valent Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X). This step forms a square-planar Pd(II) intermediate, formally oxidizing the palladium center.[3][4] The reactivity of the aryl halide is paramount here, with the general trend being I > Br > OTf > Cl.[5]

  • Transmetalation (or equivalent): The second organic partner, complexed with another metal or activated by a base, exchanges its organic fragment with the halide on the palladium center. This crucial step brings both coupling partners into the palladium coordination sphere.[3][4]

  • Reductive Elimination: The final step involves the two organic fragments coupling together to form the new bond. This process is the reverse of oxidative addition; the desired product is expelled, and the Pd(0) catalyst is regenerated, ready to initiate another cycle.[3][4]

General_Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) pd_intermediate Ar-Pd(II)-X (Oxidative Adduct) pd0->pd_intermediate Oxidative Addition ar_x Ar-X (Aryl Halide) ar_x->pd_intermediate r_m R-M (Coupling Partner) r_m->pd_intermediate product Ar-R (Product) di_org_pd Ar-Pd(II)-R (Di-organo Complex) pd_intermediate->di_org_pd Transmetalation di_org_pd->pd0 Reductive Elimination di_org_pd->product

Caption: General Palladium Cross-Coupling Catalytic Cycle.

Part 2: Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl scaffolds, a common motif in pharmaceuticals. It involves the coupling of an aryl halide with an organoboron species, typically a boronic acid or ester.[3][6]

Mechanistic Causality

The key distinction in the Suzuki mechanism is the role of the base. The base is not merely a spectator; it is essential for activating the boronic acid. It forms a boronate complex (e.g., [R-B(OH)₃]⁻), which enhances the nucleophilicity of the organic group, thereby facilitating its transfer to the palladium center during transmetalation.[7][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(Ar')L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination ar_ar Ar-Ar' tm_complex->ar_ar ar_x Ar-X ar_x->oa_complex boronic Ar'-B(OH)₂ + Base boronate [Ar'-B(OH)₃]⁻ boronic->boronate Activation boronate->oa_complex Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(X)L pd0->oa_complex Oxidative Addition amide_complex Ar-Pd(II)(NR¹R²)L oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR¹R² amide_complex->product ar_x Ar-X ar_x->oa_complex amine HNR¹R² + Base amine->oa_complex Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Add. tm_complex Ar-Pd(II)(C≡CR)L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elim. ar_alkyne Ar-C≡CR tm_complex->ar_alkyne ar_x Ar-X ar_x->oa_complex alkyne R-C≡C-H cu_acetylide Cu-C≡C-R alkyne->cu_acetylide Deprotonation + Cu(I) cu_acetylide->oa_complex amine_base Amine Base amine_base->alkyne

References

Application Note: (1-Ethyl-1H-indazol-5-yl)boronic acid as a Versatile Building Block for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The success of this therapeutic strategy hinges on the identification of "privileged scaffolds"—core molecular frameworks that can be readily modified to achieve high potency and selectivity against specific kinase targets.[2]

The indazole core has emerged as one such privileged scaffold, forming the basis of several commercially available anticancer drugs, including axitinib and pazopanib.[1][3][4] This bicyclic heterocycle is particularly adept at interacting with the ATP-binding site of kinases, providing a robust anchor for inhibitor binding.[2] This application note details the strategic use of (1-Ethyl-1H-indazol-5-yl)boronic acid , a key building block that combines the favorable binding properties of the indazole core with the synthetic versatility of a boronic acid functional group. We will explore its application in the synthesis of inhibitors targeting the AXL receptor tyrosine kinase, a high-value target in oncology, and provide detailed protocols for its use in synthetic and biochemical workflows.

The (1-Ethyl-1H-indazol-5-yl) Moiety: A Privileged Scaffold Dissected

The utility of this compound stems from the distinct roles played by each of its three key features: the indazole core, the N1-ethyl group, and the C5-boronic acid.

  • The Indazole Core: The indazole ring system is a bioisostere of adenine, the core of ATP. This structural mimicry allows it to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved motif that connects the N- and C-lobes of the enzyme.[5] Specifically, the N2 nitrogen of the indazole and the hydrogen on an adjacent amide linker can act as hydrogen bond acceptors and donors, respectively, with backbone residues like methionine, anchoring the inhibitor in the active site.[5]

  • The N1-Ethyl Group: Alkylation at the N1 position of the indazole ring is a common strategy to modulate the physicochemical properties of the inhibitor. The ethyl group can enhance metabolic stability, improve cell permeability, and fill small hydrophobic pockets within the ATP binding site, thereby increasing potency and refining selectivity.

  • The C5-Boronic Acid: This functional group is the synthetic linchpin. Boronic acids are exceptionally versatile reagents for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][6] This reaction allows for the efficient and modular construction of carbon-carbon bonds, enabling medicinal chemists to rapidly synthesize large libraries of compounds by coupling the indazole core to a diverse range of aryl and heteroaryl partners.[7][8] This rapid exploration of chemical space is essential for structure-activity relationship (SAR) studies and lead optimization.

cluster_Inhibitor Inhibitor Scaffold cluster_Kinase Kinase ATP Binding Pocket Scaffold This compound Indazole Core N1-Ethyl Group C5-Boronic Acid Hinge Hinge Region Scaffold:f0->Hinge H-Bonding (Anchor) HydrophobicPocket Hydrophobic Pocket Scaffold:f1->HydrophobicPocket van der Waals (Potency/Selectivity) SolventFront Solvent Front (Diversity Region) Scaffold:f2->SolventFront Suzuki Coupling Vector (SAR Exploration)

Caption: Key interactions of the indazole scaffold within a kinase active site.

Application Focus: Targeting AXL Receptor Tyrosine Kinase

AXL is a receptor tyrosine kinase belonging to the TAM (Tyro3, AXL, Mer) family.[9] Its overexpression is strongly correlated with poor prognosis, metastasis, and the development of acquired resistance to a wide range of cancer therapies.[10][11][12] The canonical activation of AXL by its ligand, Gas6, triggers dimerization, autophosphorylation, and the initiation of downstream signaling cascades that promote cell survival, proliferation, and migration, such as the PI3K/Akt and MAPK pathways.[2] The development of selective AXL inhibitors is therefore a promising strategy to overcome therapeutic resistance.[11]

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (1-Ethyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of biaryl compounds utilizing (1-Ethyl-1H-indazol-5-yl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. Biaryl scaffolds containing the indazole moiety are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1] This application note details the reaction mechanism, provides a step-by-step experimental protocol, and discusses critical parameters such as the choice of catalyst, ligand, base, and solvent. Furthermore, it addresses common challenges associated with the coupling of heteroaryl boronic acids and offers insights into reaction workup and product purification.

Introduction: The Significance of Indazole-Containing Biaryls

Biaryl structures are fundamental motifs in a vast array of functional molecules, from pharmaceuticals to materials science. The indazole core, a bicyclic aromatic heterocycle, is a particularly privileged scaffold in drug discovery, appearing in numerous compounds with diverse therapeutic applications, including oncology, inflammation, and neurodegenerative diseases.[1][2] The targeted synthesis of biaryls incorporating an N-alkylated indazole, such as the 1-ethyl-1H-indazol-5-yl moiety, allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C(sp²)–C(sp²) bonds, offering mild reaction conditions and a broad tolerance of functional groups.[3][4] This guide focuses on the practical application of this compound as a key building block in these transformative reactions. While a specific protocol for this exact ethyl-substituted indazole boronic acid is not widely published, the following protocols are based on established methods for structurally similar compounds, such as 1-methyl-1H-indazol-5-yl-boronic acid and other heteroaryl boronic acids, providing a scientifically sound starting point for reaction optimization.[5][6]

The Suzuki-Miyaura Coupling: Mechanism and Key Components

The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide or triflate, catalyzed by a palladium(0) complex. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Core Reaction Scheme:

Where: Ar1 = (1-Ethyl-1H-indazol-5-yl), Ar2 = Aryl or Heteroaryl group, X = Halide (Br, I, Cl) or Triflate, B(OR)2 = Boronic acid or ester

Suzuki_Miyaura_Cycle

Key Reaction Components and Their Roles:

  • Palladium Catalyst: The heart of the reaction. A variety of palladium sources can be used, often as a pre-catalyst that is reduced in situ to the active Pd(0) species. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[7]

  • Ligand: Stabilizes the palladium catalyst, influences its reactivity, and prevents the formation of palladium black. For heteroaryl couplings, phosphine ligands like SPhos, XPhos, or dppf are often employed to enhance reaction efficiency.[7]

  • Base: Crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome, especially with heteroaryl boronic acids that are prone to protodeboronation.[8]

  • Solvent: A suitable solvent system is necessary to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used, as water can aid in dissolving the inorganic base.[9]

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

Reagent/MaterialCAS Number (if applicable)Molecular Weight ( g/mol )Amount (mmol)Equivalents
This compoundN/A~189.021.21.2
Aryl Bromide (Ar-Br)VariesVaries1.01.0
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.730.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.115 mL-
Water (degassed)7732-18-518.021 mL-

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd(dppf)Cl₂ (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-18 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Experimental_Workflow

Causality Behind Experimental Choices and Optimization

  • Choice of Catalyst and Ligand: While Pd(dppf)Cl₂ is a robust and versatile catalyst, other systems may offer advantages for specific substrates. For example, catalysts based on bulky, electron-rich phosphine ligands like SPhos or XPhos can be highly effective for challenging couplings, including those involving heteroaryl chlorides.[10]

  • Base Selection: The basicity and solubility of the base are critical. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary for less reactive aryl chlorides or to mitigate protodeboronation of the heteroaryl boronic acid.[8]

  • Solvent System: The ratio of organic solvent to water can influence reaction rates. For substrates with poor solubility, alternative solvents like DMF or toluene may be beneficial. Anhydrous conditions, using a soluble base like potassium trimethylsilanolate (TMSOK), can be an effective strategy for particularly sensitive heteroaryl couplings.[11]

  • Temperature: The reaction temperature is typically between 80-120 °C. Lower temperatures may be possible with highly active catalyst systems, while higher temperatures might be required for less reactive coupling partners.

Safety and Handling

  • Boronic Acids: Handle this compound and other boronic acids with care. They are typically solids that can be irritating to the eyes, respiratory system, and skin.[12][13] Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with caution. Avoid inhalation of dust and skin contact.

  • Solvents: The organic solvents used in this protocol (e.g., dioxane, ethyl acetate, hexanes) are flammable and have associated health risks. Handle them in a fume hood away from ignition sources.

  • Inert Gas: Argon and nitrogen are asphyxiants in high concentrations. Ensure proper ventilation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Inappropriate base or solvent.Use a fresh catalyst; Ensure thorough degassing of solvents and flushing with inert gas; Screen different bases and solvents.
Protodeboronation Presence of excess water or protic impurities; Base is too weak or reaction is too slow.Use anhydrous solvents; Employ a stronger, non-aqueous base (e.g., K₃PO₄); Use a more active catalyst to accelerate the desired coupling.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Ensure a strictly inert atmosphere; Reduce the catalyst loading.
Difficult Purification Formation of closely related byproducts.Optimize reaction conditions to improve selectivity; Employ alternative purification techniques like preparative HPLC.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable tool for the synthesis of indazole-containing biaryl compounds. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently construct complex molecular architectures. This application note provides a solid foundation and a detailed protocol for utilizing this compound in the synthesis of novel biaryl compounds, paving the way for advancements in drug discovery and development.

References

Application Notes and Protocols for Catalytic Reactions Involving (1-Ethyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of (1-Ethyl-1H-indazol-5-yl)boronic acid in catalytic cross-coupling reactions. The indazole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into complex molecules is of significant interest.[1] This guide focuses on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[2][3]

Introduction to this compound

This compound is a versatile building block in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions. The indazole core is a key component in numerous biologically active compounds with applications as anticancer, anti-inflammatory, and anti-HIV agents.[1] The ethyl group at the N-1 position of the indazole ring enhances solubility and modulates the electronic properties of the molecule, influencing its reactivity in catalytic cycles. Boronic acids, in general, are appreciated for their stability, low toxicity, and broad functional group tolerance, making them ideal reagents for late-stage functionalization in drug discovery programs.[4][5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura coupling is the most prominent application for this compound.[3][6] This reaction facilitates the formation of a C(sp²)–C(sp²) bond between the indazole core and a variety of aryl or heteroaryl partners. The general transformation is depicted below:

Suzuki_Miyaura_Reaction IndazoleBoronicAcid This compound Catalyst Pd Catalyst Base IndazoleBoronicAcid->Catalyst ArylHalide Aryl/Heteroaryl Halide (Ar-X, X = I, Br, Cl, OTf) ArylHalide->Catalyst CoupledProduct Coupled Product (1-Ethyl-5-Aryl-1H-indazole) Catalyst->CoupledProduct

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalytic system, which includes the palladium source, the ligand, the base, and the solvent.

The Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdInd Ar-Pd(II)-Ind(L_n) Transmetalation->ArPdInd RedElim Reductive Elimination ArPdInd->RedElim RedElim->Pd0 ArInd Ar-Ind (Product) RedElim->ArInd ArX Ar-X (Aryl Halide) ArX->OxAdd IndBOH Ind-B(OH)₂ (Boronic Acid) Base Base IndBOH->Base BX3 [Ind-B(OH)₃]⁻ Base->BX3 BX3->Transmetalation Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants B Add Catalyst & Base A->B C Add Solvent B->C D Degas Mixture C->D E Heat to 80-100 °C D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Aqueous Work-up G->H I Extract with Organic Solvent H->I J Dry & Concentrate I->J K Purify by Chromatography J->K

References

Application Note: A Robust HPLC Purification Method for (1-Ethyl-1H-indazol-5-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and optimized High-Performance Liquid Chromatography (HPLC) method for the purification of (1-Ethyl-1H-indazol-5-yl)boronic acid and its derivatives. These compounds are pivotal building blocks in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents. The inherent challenges in the chromatographic purification of boronic acids, such as peak tailing and on-column degradation, are addressed through a systematic approach to method development. This guide provides a comprehensive protocol using reversed-phase HPLC, explains the scientific rationale behind the chosen parameters, and offers insights for troubleshooting and optimization.

Introduction: The Significance of Indazole Boronic Acids in Drug Discovery

This compound is a key intermediate in the synthesis of a wide array of pharmacologically active molecules. The indazole scaffold is a prevalent feature in many kinase inhibitors, and the boronic acid moiety allows for versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.[1] The purity of these building blocks is paramount, as impurities can lead to side reactions, reduced yields, and complications in the biological evaluation of the final compounds. Consequently, a robust and reproducible purification method is essential for researchers in drug development and synthetic chemistry.

The Chromatographic Challenge: Understanding Boronic Acid Behavior

The purification of boronic acids by HPLC is often complicated by their unique chemical properties. A thorough understanding of these challenges is crucial for developing an effective separation method.

  • Peak Tailing: Boronic acids are notorious for producing broad, tailing peaks in reversed-phase HPLC.[1][2] This phenomenon is primarily attributed to the interaction of the electron-deficient boron atom with free silanol groups on the surface of silica-based stationary phases.[3][4] These secondary interactions lead to a portion of the analyte being retained more strongly, resulting in asymmetrical peaks that compromise resolution and quantification.[5]

  • Equilibrium with Boroxines: In non-aqueous environments or at high concentrations, three molecules of a boronic acid can reversibly dehydrate to form a cyclic trimer known as a boroxine.[6][7] This equilibrium between the monomeric acid and the trimeric boroxine can lead to peak splitting or broadening during chromatography, as the two species may have different retention times.

  • On-Column Hydrolysis of Esters: While the focus here is on the boronic acid, it's important to note that their corresponding esters (e.g., pinacol esters) are also common intermediates. These esters are susceptible to on-column hydrolysis back to the more polar boronic acid, especially under acidic mobile phase conditions.[8][9] This can complicate purity analysis and purification.

Optimized HPLC Purification Protocol

This protocol is designed for the preparative purification of this compound derivatives. The method can be scaled down for analytical purposes with appropriate adjustments to column dimensions and flow rates.

Sample Preparation
  • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent. A mixture of acetonitrile and water is often a good starting point.

  • Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Instrumentation and Conditions

A standard preparative HPLC system equipped with a UV detector is suitable for this application.

Parameter Condition Rationale
Column C18, 5 µm, 100 Å (e.g., XBridge BEH C18 or XSelect HSS T3)C18 phases provide good hydrophobic retention for the aromatic indazole core. Modern end-capped columns with low silanol activity are preferred to minimize peak tailing.[1][10]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to suppress the ionization of residual silanol groups on the stationary phase, thereby reducing peak tailing.[1][10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol for many compounds.
Gradient 10-95% B over 20 minutesA broad gradient allows for the elution of compounds with a range of polarities and helps to identify the optimal conditions for separation.
Flow Rate 20 mL/min (for a 19 x 150 mm column)Adjust according to the column dimensions to maintain optimal linear velocity.
Column Temperature 30 °CElevated temperatures can improve peak shape and reduce viscosity, but should be used with caution to avoid sample degradation.
Detection UV at 254 nmThe indazole ring system provides strong UV absorbance.
Injection Volume 1-5 mL (dependent on concentration and column size)Optimize to avoid overloading the column, which can lead to poor peak shape.
Post-Purification Workflow
  • Fraction Collection: Collect fractions corresponding to the main peak of the desired product.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation).

  • Product Isolation: The final product can be isolated by lyophilization or precipitation.

Visualizing the Workflow

The following diagram illustrates the key stages of the HPLC purification process for this compound derivatives.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filtrate Filter (0.45 µm) dissolve->filtrate inject Inject onto Column filtrate->inject separate Gradient Elution inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze evaporate Solvent Removal analyze->evaporate isolate Product Isolation evaporate->isolate

Caption: HPLC Purification Workflow

Rationale and Method Optimization: The "Why" Behind the Protocol

The development of a successful HPLC method hinges on a clear understanding of the interplay between the analyte, stationary phase, and mobile phase.

  • Choice of Stationary Phase: A C18 stationary phase is selected for its strong hydrophobic retention of the aromatic indazole core. For particularly polar boronic acids or those that exhibit significant tailing, a column with a different selectivity, such as a polar-embedded phase or one designed for high aqueous mobile phases (like HSS T3), may provide better results.[1]

  • Mobile Phase pH and Additives: The use of an acidic mobile phase (e.g., with 0.1% formic acid) is a critical factor in mitigating peak tailing.[1][10] At a low pH, the residual silanol groups on the silica surface are protonated and thus less likely to interact with the electron-deficient boron atom of the analyte.[3] This minimizes secondary interactions and leads to more symmetrical peaks. While basic mobile phases can also be used, they require columns that are stable at high pH.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its ability to often provide sharper peaks for heterocyclic compounds.[1]

  • Gradient Optimization: The initial broad gradient is a screening step. Once the approximate elution time of the target compound is known, the gradient can be optimized to improve the resolution between the desired product and any closely eluting impurities. A shallower gradient around the elution point of the target compound will increase the separation efficiency.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable solution for the purification of this compound and its derivatives. By understanding and addressing the inherent challenges of boronic acid chromatography, researchers can achieve high purity levels essential for downstream applications in drug discovery and development. The principles and strategies outlined here can also serve as a valuable starting point for the purification of other aromatic boronic acids.

References

Application Notes & Protocols for (1-Ethyl-1H-indazol-5-yl)boronic acid in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential uses of (1-Ethyl-1H-indazol-5-yl)boronic acid in material science. This document outlines the synthesis of this versatile building block and explores its application in the development of advanced functional materials, including conjugated polymers, fluorescent sensors, and components for organic light-emitting diodes (OLEDs). The protocols provided are based on established chemical principles and are designed to be self-validating.

Introduction: The Potential of a Bifunctional Building Block

This compound is a bifunctional molecule that combines the unique electronic and photophysical properties of the indazole core with the versatile reactivity of the boronic acid group. The indazole moiety, a bicyclic aromatic heterocycle, is known for its thermal stability and interesting photoluminescent properties, including solvatochromism—a change in color in response to the polarity of the solvent.[1][2] The boronic acid functional group is a cornerstone of modern organic synthesis, most notably for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[3][4] Furthermore, boronic acids can reversibly bind with diols, a property that has been extensively exploited in the design of fluorescent sensors for biologically relevant molecules like sugars.[5][6]

This unique combination of properties makes this compound a highly attractive building block for the creation of novel materials with tailored electronic, optical, and sensing capabilities. The ethyl group at the N-1 position of the indazole ring enhances solubility in organic solvents, improving its processability for device fabrication.

Key Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₉H₁₁BN₂O₂N/A
Molecular Weight190.01 g/mol N/A
Boiling Point~420 °C at 760 mmHgPredicted
pKa~8.3Predicted
SolubilitySoluble in polar organic solventsN/A

Synthesis Protocol: this compound

The synthesis of this compound can be achieved through a two-step process starting from 5-bromo-1H-indazole. The first step involves the ethylation of the indazole nitrogen, followed by a borylation reaction.

Step 1: Synthesis of 5-Bromo-1-ethyl-1H-indazole

This protocol is adapted from standard N-alkylation procedures for indazoles.

Materials:

  • 5-Bromo-1H-indazole

  • Iodoethane (or Ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indazole (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF.

  • Add potassium carbonate (1.5 equiv) or carefully add sodium hydride (1.2 equiv) in portions at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add iodoethane (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-1-ethyl-1H-indazole.

Step 2: Synthesis of this compound via Miyaura Borylation

This protocol utilizes a palladium-catalyzed borylation reaction.

Materials:

  • 5-Bromo-1-ethyl-1H-indazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Pinacolborane (for deprotection, if necessary)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine 5-bromo-1-ethyl-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

  • Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.

  • Add anhydrous 1,4-dioxane to the flask via cannula.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting pinacol ester can often be used directly in subsequent reactions. For the free boronic acid, the crude ester can be deprotected by stirring with an aqueous acid solution (e.g., 1 M HCl) or by transesterification with a diol that is then removed. A common method involves stirring the pinacol ester in a 10:1 mixture of acetone and 1 M HCl for 2 hours at room temperature.

  • After deprotection, extract the product with an appropriate organic solvent, dry, and concentrate.

  • Purify the crude this compound by recrystallization or column chromatography.

Synthesis_Workflow A 5-Bromo-1H-indazole B Ethylation (Iodoethane, K2CO3, DMF) A->B Step 1 C 5-Bromo-1-ethyl-1H-indazole B->C D Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) C->D Step 2 E This compound pinacol ester D->E F Hydrolysis (e.g., HCl/acetone) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Application in Conjugated Polymers for Organic Electronics

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of conjugated polymers.[3][7] this compound can serve as a monomer in these polymerizations, allowing for the incorporation of the indazole moiety into the polymer backbone. This can impart desirable electronic and photophysical properties to the resulting material, making it suitable for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Protocol for Suzuki Polycondensation

This protocol describes the synthesis of a copolymer of this compound with a dibromo-aromatic comonomer.

Materials:

  • This compound (1.0 equiv)

  • Dibromo-aromatic comonomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Toluene

  • Aliquat 336 (phase transfer catalyst)

  • Deionized water

  • Methanol

  • Soxhlet extraction apparatus

Procedure:

  • In a Schlenk flask, dissolve this compound and the dibromo-aromatic comonomer in toluene.

  • Prepare a 2 M aqueous solution of sodium carbonate and degas it by bubbling with nitrogen for 30 minutes.

  • Add the sodium carbonate solution and a few drops of Aliquat 336 to the reaction flask.

  • Add the palladium catalyst (0.01-0.03 equiv) to the mixture.

  • Heat the reaction to reflux (90-110 °C) under a nitrogen atmosphere and stir vigorously for 24-72 hours.

  • Monitor the polymerization by observing the increase in viscosity of the reaction mixture.

  • After the desired polymerization time, cool the reaction to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • The final polymer is then extracted with a good solvent (e.g., chloroform or chlorobenzene) and reprecipitated into methanol.

  • Dry the purified polymer under vacuum.

Suzuki_Polycondensation cluster_reactants Reactants A This compound C Suzuki Coupling (Pd(PPh3)4, Na2CO3, Toluene/H2O) A->C B Dibromo-aromatic comonomer B->C D Polymer Chain Growth C->D E Precipitation in Methanol D->E F Soxhlet Purification E->F G Final Conjugated Polymer F->G

Caption: Workflow for Suzuki polycondensation.

Application in Fluorescent Sensors

The ability of boronic acids to bind with diols makes them ideal for creating fluorescent sensors.[5][6] The indazole core of this compound can act as a fluorophore. Upon binding of a diol-containing analyte (e.g., glucose, catechols), the electronic properties of the boronic acid moiety are altered, which in turn can modulate the fluorescence of the indazole unit, leading to a detectable change in fluorescence intensity or wavelength.

Protocol for Fabrication and Testing of a Fluorescent Diol Sensor

This protocol outlines the general steps for evaluating the sensing capabilities of this compound.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS) or another suitable buffer solution

  • Analyte solution (e.g., glucose, fructose, catechol)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Prepare a series of analyte solutions of varying concentrations in the chosen buffer.

  • In a quartz cuvette, add a fixed volume of the buffer solution.

  • Add a small aliquot of the boronic acid stock solution to the cuvette to achieve the desired final concentration (typically in the micromolar range).

  • Record the fluorescence spectrum of the boronic acid solution (this is the baseline).

  • Add aliquots of the analyte solution to the cuvette, and record the fluorescence spectrum after each addition.

  • Monitor the changes in fluorescence intensity or the emission maximum as a function of analyte concentration.

  • Plot the change in fluorescence against the analyte concentration to generate a calibration curve.

  • To test for selectivity, repeat the experiment with other potential interfering species.

Fluorescent_Sensing_Mechanism cluster_sensor Sensor Molecule cluster_analyte Analyte A This compound C Binding Event (Boronate Ester Formation) A->C B Diol-containing molecule (e.g., Glucose) B->C D Fluorescence Change (Quenching or Enhancement) C->D

Caption: Principle of fluorescent diol sensing.

Application in Organic Light-Emitting Diodes (OLEDs)

Indazole derivatives have been investigated for use in OLEDs as both emitter and host materials due to their high thermal stability and tunable electronic properties.[8][9] this compound can be used as a precursor to synthesize more complex indazole-containing molecules for OLED applications through Suzuki coupling with other aromatic building blocks. The resulting materials can be designed to have specific HOMO/LUMO energy levels and high photoluminescence quantum yields, which are crucial for efficient OLED performance.

General Protocol for OLED Device Fabrication

This protocol provides a general outline for the fabrication of a multilayer OLED device incorporating a material derived from this compound.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole-injection layer (HIL) material (e.g., PEDOT:PSS)

  • Hole-transporting layer (HTL) material (e.g., TPD)

  • Emissive layer (EML) material (the indazole derivative)

  • Electron-transporting layer (ETL) material (e.g., Alq₃)

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Metal cathode (e.g., Aluminum)

  • Spin coater

  • Thermal evaporator

Procedure:

  • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven.

  • Treat the cleaned ITO surface with UV-ozone or oxygen plasma to improve the work function.

  • Deposit the HIL by spin-coating an aqueous dispersion of PEDOT:PSS onto the ITO substrate, followed by annealing.

  • Transfer the substrate to a high-vacuum thermal evaporation chamber.

  • Sequentially deposit the HTL, EML, ETL, and EIL materials by thermal evaporation under high vacuum (< 10⁻⁶ Torr). The thickness of each layer should be carefully controlled using a quartz crystal microbalance.

  • Finally, deposit the metal cathode (e.g., aluminum) by thermal evaporation.

  • Encapsulate the device to protect it from atmospheric moisture and oxygen.

  • Characterize the electroluminescence properties of the fabricated OLED device, including current-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and emission spectrum.

References

Application Notes & Protocols: Palladium Catalysts for Reactions of (1-Ethyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, the (1-Ethyl-1H-indazol-5-yl) core is a critical building block in the synthesis of potent pharmaceuticals, most notably as a key intermediate for PARP (poly ADP-ribose polymerase) inhibitors like Niraparib, which has shown significant efficacy in cancer therapy.[2][3][4] The functionalization of this scaffold is paramount for developing new drug candidates and optimizing existing ones.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity.[5][6] These transformations are celebrated for their mild conditions and broad functional group tolerance, making them ideal for complex molecule synthesis in drug discovery.[5][7] This guide provides an in-depth exploration of palladium-catalyzed reactions involving (1-Ethyl-1H-indazol-5-yl)boronic acid, with a primary focus on the Suzuki-Miyaura coupling. We will delve into the mechanistic rationale behind procedural choices and provide robust, field-tested protocols for researchers, scientists, and drug development professionals.

Core Application: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the cornerstone method for utilizing boronic acids, creating a C(sp²)-C(sp²) bond between the indazole core and an aryl or heteroaryl partner.[1][8] Understanding the catalytic cycle is essential for troubleshooting and optimizing reaction conditions.

Mechanistic Causality: Why We Choose Each Component

The success of a Suzuki-Miyaura coupling hinges on the interplay between the palladium catalyst, ligand, base, and solvent. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[9][10]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) transmetalation_complex Ar-Pd(II)L₂-Ar' (Transmetalation Product) reductive_elimination_label Reductive Elimination pd0->reductive_elimination_label oa_complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) oa_complex->pd0 Ar-X transmetalation_complex->oa_complex Ar'-B(OH)₂ / Base product Ar-Ar' (Coupled Product) reductive_elimination_label->transmetalation_complex oxidative_addition_label Oxidative Addition transmetalation_label Transmetalation Experimental_Workflow start Start: Assemble Reagents setup Combine Aryl Halide, Boronic Acid, and Base in Reaction Vessel start->setup degas Seal, Evacuate, and Backfill with Inert Gas (e.g., Argon) (3x) setup->degas add_solvents Add Degassed Solvent(s) degas->add_solvents add_catalyst Add Pd Catalyst / Ligand add_solvents->add_catalyst heat Heat to Reaction Temperature (e.g., 80-100 °C) add_catalyst->heat monitor Monitor by TLC / LC-MS heat->monitor monitor->heat Incomplete workup Cool, Dilute, and Perform Aqueous Work-up monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End: Characterize Product purify->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with (1-Ethyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for improving the yield and reproducibility of Suzuki-Miyaura cross-coupling reactions involving (1-Ethyl-1H-indazol-5-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges when using this specific electron-rich, nitrogen-containing heteroaryl boronic acid. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems in a direct question-and-answer format. We diagnose the issue, explain the underlying chemical principles, and provide actionable protocols for resolution.

Q1: My reaction shows low to no conversion of the starting materials. What are the primary causes and how can I fix this?

A1: Failure to achieve conversion typically points to one of three core issues: an inactive catalyst, inefficient transmetalation, or a suboptimal reaction environment.

Potential Causes & Recommended Actions:

  • Catalyst Inactivity: The active Pd(0) species is the engine of the catalytic cycle.[1] If it fails to form or is deactivated, the reaction will not proceed.

    • Oxygen Contamination: The presence of oxygen can lead to the oxidation of Pd(0) to inactive Pd(II) species or cause homocoupling of the boronic acid.[1][2] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon) from start to finish. Standard Schlenk line techniques are highly recommended.[3][4]

    • Poor Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0).[1][5] This process can be inefficient. Consider switching to a modern, air-stable Pd(II) pre-catalyst complexed with a Buchwald-type ligand (e.g., XPhos Pd G3). These are designed for reliable activation and are often more effective for difficult substrates.[1]

  • Inefficient Transmetalation: This is the crucial step where the indazolyl group is transferred from boron to the palladium center.[6] For this to occur, the boronic acid must be activated by a base to form a more nucleophilic 'ate' complex.[6][7]

    • Incorrect Base Choice: The base may be too weak, poorly soluble, or sterically hindered. For electron-rich heteroaryl boronic acids, stronger bases are often required.[5]

      • Action: Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area and reactivity.[1][8]

    • Solvent System: The solvent must facilitate the dissolution of both the organic substrates and the inorganic base to enable the formation of the boronate species.

      • Action: A mixture of an organic solvent with water (e.g., Dioxane/H₂O or THF/H₂O) can be effective, as water helps dissolve the base.[5][8] However, be aware that water can also promote protodeboronation (see Q2). Finding the right balance is key.

  • Suboptimal Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich heteroaryl halides or boronic acids often require specific ligands to facilitate the oxidative addition and reductive elimination steps.[5][9]

    • Action: Employ bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos and XPhos are particularly effective for coupling nitrogen-containing heterocycles and have been shown to give high yields in indazole couplings.[8]

Q2: I'm observing significant protodeboronation of my this compound, leading to the formation of 1-Ethyl-1H-indazole as a major byproduct. How can I minimize this?

A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is the most common failure mode for electron-rich heteroaryl boronic acids like yours.[1][10][11] The indazole ring's electron-donating nature makes the C-B bond particularly susceptible to protonolysis.

Key Strategies to Prevent Protodeboronation:

  • Employ Anhydrous Conditions: Water is the primary proton source for this side reaction.[1] Rigorously excluding it can dramatically improve yields.

    • Protocol: Use freshly distilled, anhydrous solvents (e.g., dioxane, toluene, or THF). Dry all glassware in an oven and assemble it hot under an inert atmosphere. Use a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK) if necessary.[5][12]

  • Use a Milder or Non-Hydroxide-Generating Base: Strong bases in aqueous media can accelerate protodeboronation.[1]

    • Action: Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1][6] These bases are often effective enough to promote transmetalation without excessively promoting the side reaction.

  • Convert the Boronic Acid to a More Stable Derivative: Boronic acids exist in equilibrium with their anhydrides (boroxines), which can be unstable. Converting them to esters or trifluoroborate salts provides a stable, slow-releasing source of the boronic acid under reaction conditions.[11][13]

    • Recommended Derivatives:

      • Pinacol (BPin) or MIDA esters: These are significantly more stable towards protodeboronation and can be easily prepared and isolated.[5][14]

      • Potassium trifluoroborate salts (BF₃K): These salts are highly crystalline, air-stable solids that are more resistant to protodeboronation.[6][15]

Q3: My reaction is messy, with multiple side products, including the homocoupling of my boronic acid. What is going wrong?

A3: A complex product mixture often points to catalyst decomposition and oxygen contamination. Homocoupling, where two molecules of the boronic acid couple to form a bi-indazole, is a classic symptom of oxygen being present in the reaction.[2][16]

Causes & Solutions:

  • Oxygen in the Headspace: Even trace amounts of O₂ can interfere with the catalytic cycle, leading to the oxidative coupling of two boronic acid molecules.[1][2]

    • Solution: Implement a rigorous degassing procedure. The "freeze-pump-thaw" method (3 cycles) is highly effective for removing dissolved oxygen from the solvent. Alternatively, sparging the solvent with an inert gas (bubbling Argon or N₂ through it) for 20-30 minutes is a common and effective technique.[16][17] Ensure the reaction flask is purged and backfilled with inert gas multiple times before adding the solvent and catalyst.[4]

  • Suboptimal Ligand Choice: The ligand plays a role in preventing side reactions. An appropriate ligand can accelerate the desired cross-coupling pathway, making it kinetically favored over homocoupling.

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands promote the reductive elimination step of the cross-coupling cycle, which can outcompete the pathways leading to side products.[16]

Frequently Asked Questions (FAQs)
FAQ1: What are the recommended starting conditions for coupling this compound with an aryl bromide?

A good starting point is crucial. The following table outlines a reliable set of initial conditions to try, which can then be optimized.

Parameter Recommendation Rationale
Aryl Halide 1.0 equivLimiting reagent.
Boronic Acid 1.2–1.5 equivA slight excess helps drive the reaction to completion.[1]
Pd Pre-catalyst XPhos Pd G3 (1–2 mol%)Air-stable, reliable activation for challenging substrates.[1][8]
Base K₃PO₄ (2.0–3.0 equiv)Strong, effective base for heteroaryl couplings.[8][11]
Solvent 1,4-Dioxane / H₂O (10:1)Balances substrate solubility with base activation.[1]
Temperature 80–110 °CSufficient thermal energy to overcome activation barriers.[1][5]
Atmosphere Nitrogen or ArgonEssential to prevent catalyst deactivation and side reactions.
FAQ2: How do I choose the optimal Palladium source and ligand?

For challenging substrates like N-heterocycles, the combination of the palladium source and ligand is critical. Modern pre-catalysts, which are air-stable complexes of Pd(II) with a bulky phosphine ligand, are highly recommended over generating the catalyst in situ from sources like Pd(OAc)₂.[1] The ligand's job is to facilitate oxidative addition and prevent catalyst decomposition. For the (1-Ethyl-1H-indazol-5-yl) moiety, which is electron-rich, ligands like SPhos and XPhos have a proven track record.[8]

FAQ3: When should I consider converting my boronic acid to a boronate ester?

You should strongly consider converting this compound to a more stable form, such as a pinacol (BPin) ester, under the following circumstances:

  • If you consistently observe significant protodeboronation (>10-15%) even after optimizing other conditions.[5][11]

  • If the boronic acid needs to be stored for an extended period, as esters are generally more shelf-stable.[13]

  • If you are performing a multi-step synthesis and require a more robust building block for subsequent reactions.

Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for setting up an air-sensitive Suzuki reaction.[1][16]

  • Vessel Preparation: Add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv) to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with Argon or Nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the aryl halide.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.[1]

Visual Guides

Suzuki Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-X(L₂) Pd0->OA Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar'(L₂) OA->Trans Transmetalation (Ar'-B(OH)₂ + Base) Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product Product Release

Caption: The Suzuki-Miyaura Catalytic Cycle.

Competing Pathways Start (1-Ethyl-1H-indazol-5-yl)B(OH)₂ Desired Cross-Coupling Product Start->Desired Transmetalation [Ar-Pd-X, Base] Undesired Protodeboronation Product (1-Ethyl-1H-indazole) Start->Undesired Protonolysis [H⁺ Source (e.g., H₂O)]

Caption: Competing Fates of the Boronic Acid.

Troubleshooting Workflow Start Low Yield or No Reaction CheckSM Starting Material Recovered? Start->CheckSM CheckSide Major Side Product Observed? CheckSM->CheckSide No CheckCatalyst 1. Check Catalyst Activity 2. Use Stronger Base (K₃PO₄) 3. Use Bulky Ligand (SPhos) 4. Increase Temperature CheckSM->CheckCatalyst Yes Deboronation Protodeboronation? - Use Anhydrous Conditions - Use Milder Base (KF) - Make BPin/MIDA Ester CheckSide->Deboronation Yes Homocoupling Homocoupling? - Rigorously Degas Solvents - Ensure Inert Atmosphere CheckSide->Homocoupling Yes

Caption: A Logical Workflow for Diagnosing Low Yields.

References

troubleshooting low reactivity of (1-Ethyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (1-Ethyl-1H-indazol-5-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the reactivity of this specific heteroaryl boronic acid in Suzuki-Miyaura cross-coupling reactions. Our approach is rooted in mechanistic understanding to provide not just solutions, but the scientific rationale behind them.

Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?

Low yields with this substrate often stem from a few key areas. Your initial troubleshooting should focus on three pillars:

  • Reagent Integrity : Heteroaryl boronic acids, including indazole derivatives, can be susceptible to decomposition.[1][2] Verify the quality of your boronic acid, especially if it's an older batch. Check for signs of protodeboronation or trimerization into its boroxine anhydride.

  • Inert Atmosphere : The palladium catalyst, particularly in its active Pd(0) state, and any phosphine ligands used are highly sensitive to oxygen.[3] Inadequate degassing of solvents and failure to maintain a robust inert (Argon or Nitrogen) atmosphere is a primary cause of catalyst deactivation and homocoupling side reactions.[1][3]

  • Component Purity : Ensure you are using anhydrous and high-purity solvents and bases. Water content needs to be controlled, as excess water can promote protodeboronation, while a certain amount is often necessary to facilitate the catalytic cycle, particularly for dissolving inorganic bases.[4]

Q2: Why might this compound be less reactive than a simple phenylboronic acid?

The reduced reactivity is characteristic of many nitrogen-containing heteroaryl boronic acids and can be attributed to several factors:

  • Catalyst Inhibition : The Lewis basic nitrogen atoms in the indazole ring can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity or lead to deactivation, slowing down crucial steps in the catalytic cycle.[2][5]

  • Electronic Effects : The electronic nature of the indazole ring influences the nucleophilicity of the organic group being transferred to the palladium center during transmetalation. This can make it a less competent nucleophile compared to simpler aryl boronic acids.

  • Instability : Heteroaryl boronic acids are often more prone to side reactions like protodeboronation (loss of the boronic acid group), especially under the basic conditions required for the Suzuki coupling.[2][6]

Q3: What are the primary decomposition pathways for my indazolylboronic acid, and how can I mitigate them?

The two most significant side reactions are protodeboronation and boroxine formation.

  • Protodeboronation : This is the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. It is a major cause of yield loss and is often catalyzed by the base and water present in the reaction.[6] To minimize this, consider using milder bases (e.g., CsF, KF) or converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[7][8]

  • Boroxine Formation : Boronic acids can reversibly dehydrate to form cyclic anhydride trimers called boroxines. While boroxines are often still competent coupling partners, their formation complicates stoichiometry as three molecules of boronic acid form one molecule of boroxine plus three molecules of water. Using the more stable pinacol ester form can prevent this issue entirely.[1][8]

In-Depth Troubleshooting and Protocols

This section addresses specific experimental failures with detailed, actionable protocols.

Issue 1: The reaction shows very low conversion of starting materials.

A low conversion rate points to a fundamental problem with the catalytic cycle's efficiency. The issue likely lies with reagent quality, catalyst activity, or suboptimal reaction conditions.

G start Low Conversion / No Product reagent_check Step 1: Verify Reagent Quality start->reagent_check catalyst_check Step 2: Assess Catalyst System reagent_check->catalyst_check Reagents OK sub_reagent 1a. Check Boronic Acid Purity (NMR) 1b. Convert to Pinacol Ester 1c. Verify Aryl Halide Quality reagent_check->sub_reagent condition_check Step 3: Screen Reaction Conditions catalyst_check->condition_check Catalyst OK sub_catalyst 2a. Use Fresh Catalyst/Ligand 2b. Ensure Rigorous Degassing 2c. Screen Different Ligands (e.g., SPhos) catalyst_check->sub_catalyst sub_condition 3a. Screen Base (K3PO4, Cs2CO3) 3b. Screen Solvent (Dioxane/H2O, DME) 3c. Adjust Temperature condition_check->sub_condition

Caption: A step-by-step workflow for troubleshooting low reaction conversion.

Objective: To determine if the boronic acid has degraded via protodeboronation or trimerized to its boroxine.

Procedure:

  • NMR Analysis : Dissolve a small sample of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Check for Protodeboronation : Look for the appearance of signals corresponding to 1-Ethyl-1H-indazole. The most telling sign is the disappearance of the boronic acid signal and the emergence of a new proton signal in the aromatic region where the boron was attached.

    • Check for Boroxine : Boroxine formation can sometimes be observed by ¹¹B NMR, but on ¹H NMR, it may manifest as broadened peaks or a complex mixture. The presence of significant water in the sample can shift the equilibrium back towards the boronic acid.

  • Recommendation : If degradation is suspected (>5-10%), it is highly recommended to convert the boronic acid to its corresponding pinacol ester. Boronic esters exhibit significantly greater stability, are less prone to protodeboronation, and prevent boroxine formation.[8][9]

Objective: To identify an optimal combination of catalyst, ligand, base, and solvent for the coupling reaction. The indazole moiety makes this a potentially challenging coupling, requiring careful optimization.[5][10][11]

Rationale: The choice of each component is critical. The base is required to activate the boronic acid to form a more nucleophilic boronate species.[12][13][14] The ligand stabilizes the palladium center and modulates its reactivity; bulky, electron-rich phosphine ligands are often necessary for challenging couplings.[4][15] The solvent must solubilize all components and facilitate the reaction.

Screening Table: Set up parallel reactions to test the following conditions.

Entry Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent System (v/v) Temp (°C) Rationale
1 Pd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90Standard "go-to" conditions.
2 Pd(dppf)Cl₂ (3%)-K₂CO₃ (2.0)DME85Pd(dppf)Cl₂ is often effective for heteroaryl couplings.[16][17]
3 Pd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (2.5)Toluene/H₂O (5:1)100Buchwald-Hartwig conditions, excellent for challenging substrates.[7]
4 Pd(OAc)₂ (2%)SPhos (4%)Cs₂CO₃ (2.5)Dioxane100Stronger base and robust catalyst system.
5 Pd(dppf)Cl₂ (3%)-CsF (3.0)Isopropanol80Milder base to minimize protodeboronation.[7]
Issue 2: Significant formation of side products (Homocoupling or Protodeboronation).

The presence of specific side products provides clear mechanistic clues about what is going wrong in the catalytic cycle.

G cluster_0 Protodeboronation cluster_1 Boroxine Formation BA (1-Ethyl-1H-indazol-5-yl)B(OH)2 Proto 1-Ethyl-1H-indazole BA->Proto + H₂O, Base Boroxine Cyclic Trimer (Boroxine) BA->Boroxine - H₂O (x3)

Caption: Major decomposition pathways for the boronic acid.

Cause : Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and facilitate an alternative catalytic cycle that couples two boronic acid molecules.[1][3]

Solutions :

  • Rigorous Degassing : Standard sparging with an inert gas for 15-30 minutes may be insufficient. For maximum oxygen removal, use three cycles of freeze-pump-thaw on your solvent before use.

Cause : The C-B bond is susceptible to cleavage by electrophiles, most commonly a proton from water, which is facilitated by the basic reaction conditions.[6] This is a well-documented issue for heteroaryl boronic acids.[2][5]

Solutions :

  • Use Boronate Esters : As mentioned, converting the boronic acid to its pinacol ester derivative provides the most robust protection against protodeboronation.[8]

  • Anhydrous Conditions : While some Suzuki reactions require water, especially with inorganic bases, protodeboronation can be suppressed under anhydrous conditions. This requires using a soluble, non-aqueous base.

    • Recommended Anhydrous System : Use potassium trimethylsilanolate (TMSOK) as the base in an anhydrous solvent like THF or Dioxane. This has been shown to be effective for challenging heteroaryl-heteroaryl couplings.[5]

  • Choice of Base : If aqueous conditions are necessary, use a milder base. Cesium fluoride (CsF) or potassium fluoride (KF) are often effective at promoting the reaction while being less aggressive in promoting protodeboronation compared to strong carbonate or phosphate bases.[7]

Illustrative Catalytic Cycle: The Suzuki-Miyaura Reaction

Understanding the core mechanism is key to effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar¹-Ar² PdII_Trans->Product Ar1X Ar¹-X Ar1X->PdII_Aryl Ar2B Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ Ar2B->Boronate Base Base (OH⁻) Base->Boronate Boronate->PdII_Trans

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle highlights the three key steps: Oxidative Addition of the aryl halide to the Pd(0) catalyst, Transmetalation where the organic group is transferred from the activated boronate to the palladium center, and Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst.[14] Low reactivity of your indazolylboronic acid is most often a bottleneck at the transmetalation step.

References

Technical Support Center: (1-Ethyl-1H-indazol-5-yl)boronic acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (1-Ethyl-1H-indazol-5-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side products encountered during your experiments, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions and achieve high yields of your desired products.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Suzuki-Miyaura coupling of this compound?

A1: The most prevalent side products are typically the result of protodeboronation of the indazole boronic acid and homocoupling of the boronic acid.[1][2] Protodeboronation leads to the formation of 1-ethyl-1H-indazole, while homocoupling results in the formation of a symmetrical bi-indazole dimer. Both side reactions consume the starting material and reduce the yield of the desired cross-coupled product.

Q2: Why is protodeboronation a significant issue with heteroaryl boronic acids like this compound?

A2: Heteroaryl boronic acids, particularly those containing Lewis basic nitrogen atoms like indazoles, are often susceptible to protodeboronation.[3][4] This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] The reaction conditions, especially the presence of water and the basicity of the reaction medium, can influence the rate of this undesired side reaction.[5] The Lewis basic nitrogen in the indazole ring can also interact with the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[4][6]

Q3: What causes the homocoupling of the boronic acid?

A3: Homocoupling of boronic acids to form symmetrical biaryls can occur through a couple of primary mechanisms. One common pathway is mediated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product.[2][7] Another pathway involves the direct reaction of a Pd(II) precatalyst (like Pd(OAc)₂) with the boronic acid before the catalytic cycle is fully established.[8][9]

Q4: How can I minimize the formation of these side products?

A4: Minimizing side products requires careful optimization of reaction conditions. For protodeboronation, using anhydrous solvents and carefully selecting the base can be beneficial.[3] To prevent homocoupling, it is crucial to rigorously degas the reaction mixture to remove oxygen.[8][10] Using a Pd(0) source or a pre-catalyst that rapidly reduces to Pd(0) can also suppress homocoupling.[2]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the cross-coupling of this compound.

Issue 1: Low Yield of the Desired Cross-Coupled Product with Significant Byproduct Formation
Symptom A: Major byproduct identified as 1-ethyl-1H-indazole (Protodeboronation)
Potential Cause Suggested Solution(s) Scientific Rationale
Excess water in the reaction Use anhydrous solvents and dry reagents. Consider adding a drying agent like anhydrous MgSO₄ or molecular sieves.Water is a proton source for protodeboronation. Minimizing its presence can significantly reduce this side reaction.[1][3]
Inappropriate base Screen different bases. Weaker bases like CsF or K₃PO₄ may be preferable to stronger bases like NaOH or KOH in aqueous media.The choice of base can influence the rate of protodeboronation. Strong bases in aqueous solutions can accelerate the decomposition of some arylboronic acids.[5][11]
Prolonged reaction time at high temperature Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Consider lowering the reaction temperature.Higher temperatures and longer reaction times can increase the rate of boronic acid decomposition.[12]
Use of boronic acid instead of a more stable derivative Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester), which can be more resistant to protodeboronation.[4][9]Boronate esters often exhibit greater stability under reaction conditions and can slowly release the boronic acid in situ, minimizing its decomposition.[13]
Symptom B: Major byproduct identified as the homocoupled dimer of this compound
Potential Cause Suggested Solution(s) Scientific Rationale
Presence of oxygen Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (N₂ or Ar) or by using freeze-pump-thaw cycles.[10]Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[2][7][8]
Use of a Pd(II) precatalyst Consider using a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species. Adding a mild reducing agent like potassium formate can also help.[8]Pd(II) precatalysts can directly react with the boronic acid to form the homocoupled product before the main catalytic cycle begins.[9]
High catalyst loading Optimize the catalyst loading. While a higher loading might increase the reaction rate, it can also lead to more side reactions.Finding the optimal catalyst concentration is key to balancing reactivity and minimizing side product formation.
Ligand choice Experiment with different phosphine ligands. Bulky, electron-rich ligands like SPhos can sometimes suppress homocoupling.[14][15]The ligand can influence the stability and reactivity of the palladium catalyst, affecting the rates of both the desired cross-coupling and undesired side reactions.
Issue 2: Reaction Fails to Go to Completion (Low Conversion)
Potential Cause Suggested Solution(s) Scientific Rationale
Catalyst deactivation Ensure all reagents are pure and the solvent is dry. The Lewis basic nitrogen on the indazole ring can coordinate to the palladium center, leading to deactivation.[4][6] Consider using a different ligand or catalyst system that is less susceptible to inhibition.Impurities or coordination of the substrate to the catalyst can poison the catalytic cycle.[6][16]
Poor solubility of reagents Choose a solvent system in which all components are soluble at the reaction temperature. A mixture of solvents (e.g., dioxane/water) is often used.Incomplete dissolution of reagents can lead to a sluggish and incomplete reaction.[3]
Insufficiently active catalyst For challenging couplings, a more active catalyst system may be required. Consider using advanced phosphine ligands (e.g., Buchwald-type ligands) or palladacycle precatalysts.[12]The oxidative addition step can be slow for some aryl halides, requiring a more electron-rich and active catalyst to proceed efficiently.
Incorrect base stoichiometry Ensure the base is finely powdered and used in the correct stoichiometric amount (typically 2-3 equivalents).The base is crucial for the transmetalation step, and insufficient or poorly mixed base can stall the reaction.[17][18]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and addressing common issues in the cross-coupling of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Cross-Coupling cluster_proto Solutions for Protodeboronation cluster_homo Solutions for Homocoupling cluster_conv Solutions for Low Conversion Start Reaction Outcome Unsatisfactory Low_Yield Low Yield of Desired Product Start->Low_Yield Low_Conversion Low Conversion of Starting Materials Start->Low_Conversion Identify_Byproducts Identify Major Byproducts (LC-MS, NMR) Low_Yield->Identify_Byproducts Protodeboronation Protodeboronation Product Detected (1-ethyl-1H-indazole) Identify_Byproducts->Protodeboronation Homocoupling Homocoupling Product Detected (Indazole Dimer) Identify_Byproducts->Homocoupling Proto_Sol_1 Use Anhydrous Conditions Protodeboronation->Proto_Sol_1 Check for water Proto_Sol_2 Screen Weaker Bases (e.g., CsF) Protodeboronation->Proto_Sol_2 Evaluate base Proto_Sol_3 Optimize Time & Temperature Protodeboronation->Proto_Sol_3 Review conditions Proto_Sol_4 Use Boronate Ester Protodeboronation->Proto_Sol_4 Consider stability Homo_Sol_1 Degas Rigorously Homocoupling->Homo_Sol_1 Check for O₂ Homo_Sol_2 Use Pd(0) Source Homocoupling->Homo_Sol_2 Evaluate Pd source Homo_Sol_3 Optimize Catalyst Loading & Ligand Homocoupling->Homo_Sol_3 Optimize catalyst system Conv_Sol_1 Check Reagent Purity Low_Conversion->Conv_Sol_1 Suspect catalyst deactivation Conv_Sol_2 Improve Solubility Low_Conversion->Conv_Sol_2 Observe undissolved solids Conv_Sol_3 Use More Active Catalyst Low_Conversion->Conv_Sol_3 Reaction is sluggish Conv_Sol_4 Ensure Proper Base Mixing Low_Conversion->Conv_Sol_4 Check base Success Successful Reaction Proto_Sol_1->Success Proto_Sol_2->Success Proto_Sol_3->Success Proto_Sol_4->Success Homo_Sol_1->Success Homo_Sol_2->Success Homo_Sol_3->Success Conv_Sol_1->Success Conv_Sol_2->Success Conv_Sol_3->Success Conv_Sol_4->Success

Caption: A flowchart for diagnosing and resolving common issues in Suzuki-Miyaura cross-coupling reactions.

III. Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a starting point and should be optimized for your specific substrates.

  • Vessel Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).[19]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water, 10:1) via syringe. The reaction mixture should be stirred to ensure good mixing.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required.[19]

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

Protocol for Preparing a More Stable Boronate Ester

If protodeboronation is a persistent issue, converting the boronic acid to a diethanolamine adduct can improve stability.

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a suitable solvent like methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A precipitate will typically form. Continue stirring the slurry for 15-20 minutes.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This more stable adduct can now be used in your cross-coupling reaction.[12]

IV. Mechanistic Insights

Understanding the underlying mechanisms of the desired reaction and potential side reactions is crucial for effective troubleshooting.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle and Side Reactions cluster_cycle Desired Catalytic Cycle cluster_side Undesired Side Reactions Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Homocoupling Homocoupling Pd0->Homocoupling O₂ Transmetalation Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetalation Ar'B(OH)₂ Base RedElim Reductive Elimination Transmetalation->RedElim Boronic_Acid Ar'B(OH)₂ (this compound) Transmetalation->Boronic_Acid Consumed in main cycle RedElim->Pd0 Reforms Catalyst Product Ar-Ar' (Desired Product) RedElim->Product Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation H₂O, Base Proto_Product Ar'-H (1-ethyl-1H-indazole) Protodeboronation->Proto_Product Homo_Product Ar'-Ar' (Indazole Dimer) Homocoupling->Homo_Product PdII_Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) PdII_Precatalyst->Homocoupling 2 x Ar'B(OH)₂ O2 O₂

Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions of protodeboronation and homocoupling.

V. References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The Suzuki–Miyaura cross-coupling reaction of 2-bromo-1,3-bis(trifluoromethyl)benzene with arylboronic acids was evaluated and determined to suffer from the formation of large amounts of boronic acid homocoupling products in conjunction with dehalogenation. Synthesis, 52(21), 3121-3134. Available at: --INVALID-LINK--

  • Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 753-756. Available at: --INVALID-LINK--

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(14), 1413-1417. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available at: --INVALID-LINK--

  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Available at: --INVALID-LINK--

  • Barder, T. E., et al. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (44), 5891-5893. Available at: --INVALID-LINK--

  • BenchChem. (2025). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. Available at: --INVALID-LINK--

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Mechanistic studies on the protodeboronation. Available at: --INVALID-LINK--

  • Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 47(26), 4849-4852. Available at: --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Protodeboronation. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at: --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Available at: --INVALID-LINK--

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: --INVALID-LINK--

  • Elsevier. (n.d.). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at: --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: --INVALID-LINK--

  • Cacchi, S., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 13(3), 645-661. Available at: --INVALID-LINK--

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Available at: --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: --INVALID-LINK--

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. Available at: --INVALID-LINK--

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Suzuki reaction with different boronic acids. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for... Available at: --INVALID-LINK--

References

optimization of reaction conditions for (1-Ethyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable building block in medicinal chemistry and materials science, (1-Ethyl-1H-indazol-5-yl)boronic acid is a key reagent for constructing complex molecular architectures, primarily through the Suzuki-Miyaura cross-coupling reaction.[1][2] The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, including kinase inhibitors used in oncology.[2][3]

However, like many heteroaryl boronic acids, its use in synthesis is not without challenges. Issues related to stability, purification, and reactivity in cross-coupling reactions are common hurdles for researchers. This technical support center provides a curated collection of troubleshooting guides and frequently asked questions (FAQs) designed to help you optimize your reaction conditions and overcome common experimental obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

Its primary application is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][4] This reaction forms a carbon-carbon bond, allowing for the efficient introduction of the 1-ethyl-indazole moiety into a target molecule.[4] This is a crucial strategy in the synthesis of new pharmaceutical candidates and functional materials.[1][5]

Q2: My this compound appears to be degrading over time. What is the proper way to store it?

Boronic acids are susceptible to degradation, particularly dehydration to form cyclic boroxine anhydrides.[6] They can also be prone to oxidation. For optimal stability, store the solid compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (0-8 °C).[5] Avoid prolonged exposure to moisture and air.

Q3: Should I use the boronic acid or its pinacol ester derivative for my Suzuki-Miyaura coupling?

While the boronic acid can be used directly, the corresponding pinacol ester, this compound pinacol ester, is often preferred. Pinacol esters are generally more stable, less polar, and easier to purify by standard chromatography than their corresponding boronic acids.[4][6] They are less prone to protodeboronation and can lead to more reproducible results in cross-coupling reactions.[7][8] The pinacol ester can typically be used directly in the coupling reaction without prior hydrolysis.[9]

Q4: What are the most common reasons for a Suzuki-Miyaura coupling with this substrate to fail?

The most common failure points include:

  • Catalyst Inactivity: The palladium catalyst has decomposed due to exposure to oxygen.[10]

  • Inefficient Transmetalation: The transfer of the indazole group from boron to palladium is slow. This is often related to the choice of base and solvent.[7][11]

  • Protodeboronation: The boronic acid's C-B bond is cleaved by a proton source (like water), replacing it with a C-H bond and consuming the starting material.[7][10]

  • Poor Reagent Quality: The boronic acid or its ester has degraded, or the solvents and base are not sufficiently dry or pure.[10]

Troubleshooting Guide 1: Synthesis & Purification of the Boronic Acid

This section addresses common issues encountered during the preparation and purification of this compound and its pinacol ester.

Q: My Miyaura borylation of 5-bromo-1-ethyl-1H-indazole to form the pinacol ester is giving a low yield. What should I optimize?

Low yields in Miyaura borylation are often traced back to the reaction conditions. The choice of base is critical; weak bases like potassium acetate (KOAc) are often preferred because stronger bases can promote a competing Suzuki coupling side reaction with the newly formed boronic ester.[9][12]

Here are key parameters to investigate:

ParameterRecommendationRationale
Catalyst PdCl₂(dppf) or Pd(OAc)₂ with a suitable phosphine ligand.These are robust and commonly effective catalysts for borylation.[12]
Base Potassium Acetate (KOAc) or Potassium Phenoxide (KOPh).These bases are effective in the catalytic cycle without being so strong that they induce significant side reactions.[9]
Solvent Anhydrous polar aprotic solvents like Dioxane or DMF.Polar solvents can increase the reaction yield. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.[10][12]
Boron Source Bis(pinacolato)diboron (B₂pin₂).This is the standard, stable reagent for this transformation.[9]

If optimization fails, consider alternative borylation methods, such as iridium-catalyzed C-H borylation if a suitable directing group is present on your substrate, or nickel-catalyzed methods for certain aryl halides.[13][14]

Q: I'm struggling to purify my crude this compound. Standard silica gel chromatography is ineffective.

This is a very common problem. Boronic acids are often polar and can interact strongly with, or even decompose on, silica gel.[6][15]

Below is a decision tree to guide your purification strategy:

G start Crude Boronic Acid is_solid Is the crude material a solid? start->is_solid recrystallize Attempt Recrystallization (e.g., from hot water, ethanol, or EtOAc) is_solid->recrystallize Yes acid_base Perform Acid/Base Extraction is_solid->acid_base No / Fails extract_details 1. Dissolve in organic solvent (e.g., EtOAc). 2. Extract into aqueous base (e.g., 1M NaOH). 3. Wash aqueous layer with organic solvent. 4. Re-acidify aqueous layer (e.g., 1M HCl). 5. Extract pure boronic acid back into organic solvent. acid_base->extract_details derivatize Derivatize for Purification acid_base->derivatize Fails / Impurities co-extract dea_adduct Form Diethanolamine Adduct - Crystalline & stable - Precipitates from ether/CH₂Cl₂ - Can be used directly in coupling derivatize->dea_adduct trifluoroborate Convert to Potassium Trifluoroborate (R-BF₃K) - Highly stable & crystalline solid - Easily purified by recrystallization derivatize->trifluoroborate

Caption: Purification strategy decision tree for boronic acids.

  • Acid/Base Extraction: This method leverages the acidic nature of the boronic acid group. By converting it to a boronate salt with a base, it becomes water-soluble, allowing for the removal of non-acidic organic impurities.[16][17]

  • Derivatization: If extraction fails, converting the boronic acid into a more stable and crystalline derivative is a highly effective strategy.

    • Diethanolamine Adducts: Reacting the crude boronic acid with diethanolamine often forms a stable, crystalline solid that precipitates from solution, leaving impurities behind.[10][18][19] This adduct can often be used directly in Suzuki couplings.[19]

    • Potassium Trifluoroborates (R-BF₃K): These salts are significantly more stable than the corresponding boronic acids and are easily purified by recrystallization.[6][20]

Troubleshooting Guide 2: Suzuki-Miyaura Cross-Coupling Optimization

This section focuses on resolving issues when using this compound in a Suzuki-Miyaura reaction.

Q: My Suzuki-Miyaura coupling is not going to completion. What parameters should I screen first?

A systematic screening of key reaction parameters is the most effective approach. The base, catalyst/ligand combination, and solvent system are all interdependent and crucial for success.[11][21]

G cluster_0 Reaction Troubleshooting Workflow start Low Conversion in Suzuki Coupling check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid/Ester? - Active Catalyst? - Anhydrous Solvents/Base? start->check_reagents check_conditions 2. Re-evaluate Reaction Conditions check_reagents->check_conditions screen_base Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) check_conditions->screen_base screen_catalyst Screen Catalyst/Ligand (e.g., Pd(PPh₃)₄, Buchwald Precatalysts) screen_base->screen_catalyst screen_solvent Screen Solvents (e.g., Dioxane/H₂O, Toluene, DMF) screen_catalyst->screen_solvent optimize 3. Optimize Temperature & Time screen_solvent->optimize success Reaction Successful optimize->success

Caption: General workflow for troubleshooting a failed Suzuki coupling.

Screening Table for Initial Optimization:

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv.)Solvent SystemTemp (°C)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)100
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene110
3XPhos Pd G3 (2)-Cs₂CO₃ (2.5)THF/H₂O (10:1)80
4PdCl₂(dppf) (3)-K₂CO₃ (2)DMF100

Q: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

Protodeboronation is the cleavage of the C-B bond by a proton source, and it is a common issue with electron-rich and heteroaryl boronic acids.[10]

  • Use Anhydrous Conditions: Water is the primary proton source. Using rigorously dried, degassed solvents and finely powdered, dry bases can significantly reduce this side reaction.[10]

  • Switch to a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching from K₃PO₄ or NaOH to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[10]

  • Use a Boronic Ester: As mentioned, pinacol esters are more stable and less susceptible to protodeboronation.[7] If you are starting with the boronic acid, consider converting it to the pinacol ester before the coupling step.

Q: I suspect my palladium catalyst is inactive. How can I address this?

Palladium(0) is the active catalytic species. If you are using a Pd(II) precatalyst, it must be reduced in situ.[10] The presence of oxygen can poison the catalyst.

  • Ensure Inert Atmosphere: Thoroughly degas your solvent (e.g., by sparging with argon for 20-30 minutes) and run the reaction under a positive pressure of nitrogen or argon.[10]

  • Use a Fresh Catalyst: Palladium catalysts, especially on the benchtop, can degrade. Use a fresh bottle or a recently purchased batch.

  • Switch to an Air-Stable Precatalyst: Modern Buchwald-type precatalysts (e.g., XPhos Pd G3) are often air-stable solids that are more robust and reliable, especially for challenging couplings.[10]

Experimental Protocols

Protocol 1: General Procedure for Miyaura Borylation [9]

  • To a flame-dried Schlenk flask, add 5-bromo-1-ethyl-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 1.5 equiv).

  • Add the palladium catalyst, for example, PdCl₂(dppf) (3 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe (to a concentration of ~0.2 M).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (often using a hexane/ethyl acetate gradient) to yield the pinacol ester.

Protocol 2: Purification via Diethanolamine Adduct Formation [10][19]

  • Dissolve the crude this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or diethyl ether in a flask with a stir bar.

  • Add diethanolamine (1.0 equiv) dropwise while stirring.

  • A white precipitate of the diethanolamine adduct should form. Stir the resulting slurry for 15-30 minutes.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.

  • This stable adduct can now be stored or used directly in a Suzuki-Miyaura coupling, typically in a protic solvent system.[19]

References

how to prevent deboronation of (1-Ethyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Deboronation and Ensuring Experimental Success

Welcome to the technical support center for (1-Ethyl-1H-indazol-5-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and use of this valuable synthetic building block. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate the risk of deboronation and ensure the integrity of your experimental results.

Understanding the Challenge: The Instability of this compound

This compound is a key reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] However, like many arylboronic acids, it is susceptible to degradation through a process called deboronation, where the carbon-boron bond is cleaved.[3] This not only consumes the starting material, leading to reduced reaction yields, but also introduces impurities that can complicate purification.[4]

The two primary pathways for deboronation are:

  • Protodeboronation: Cleavage of the C-B bond by a proton source, typically water, acid, or base.[3][5]

  • Oxidative Deboronation: Degradation in the presence of reactive oxygen species (ROS) or other oxidants.[6][7][8]

This guide will equip you with the knowledge and practical strategies to minimize both of these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my this compound has undergone deboronation?

A1: The most definitive sign of deboronation is the formation of the corresponding protodeboronated byproduct, 1-ethyl-1H-indazole. This can be detected and quantified using various analytical techniques:

  • NMR Spectroscopy: In the ¹H NMR spectrum, the appearance of signals corresponding to 1-ethyl-1H-indazole alongside your starting material is a clear indicator. ¹¹B NMR can also be informative, showing a change in the chemical environment of the boron atom.[9]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique that can separate the boronic acid from its deboronated byproduct and confirm their identities by their respective mass-to-charge ratios.[9]

  • HPLC (High-Performance Liquid Chromatography): A stability-indicating HPLC method can be developed to resolve the parent boronic acid from the 1-ethyl-1H-indazole impurity.[9]

A broadened or depressed melting point compared to the literature value for the pure compound can also suggest the presence of impurities resulting from degradation.[4]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: Proper storage is the first line of defense against deboronation. Boronic acids are sensitive to moisture, air, and light. To maintain the integrity of this compound, adhere to the following storage conditions:

Storage ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)[4]Slows down the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)[4]Minimizes exposure to oxygen and moisture, which can lead to oxidative and protodeboronation.
Container Tightly sealed, opaque container[10]Prevents exposure to light, which can promote degradation, and moisture ingress.
Location Dry, well-ventilated area away from acids, bases, and strong oxidizing agents[10][11]Avoids contact with substances that can catalyze deboronation.

Q3: Can I use this compound directly in my Suzuki-Miyaura coupling reaction, or should I use a protected form?

A3: While direct use is possible, it can be challenging due to the potential for rapid deboronation under typical Suzuki-Miyaura coupling conditions (e.g., presence of base and water).[4] For sensitive substrates or reactions requiring higher temperatures and longer reaction times, using a protected form of the boronic acid is highly recommended. These derivatives offer enhanced stability and provide a "slow release" of the active boronic acid in situ, keeping its concentration low and minimizing side reactions.[3][12]

Commonly used protected forms include:

  • Pinacol Esters: These are generally more stable than the corresponding boronic acids.[13]

  • MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates are exceptionally stable, often crystalline solids with a long shelf-life, and are designed for slow release of the boronic acid under basic conditions.[12]

  • DABO (diethanolamine) Boronates: These are air-stable complexes that can be used directly in coupling reactions and show excellent stability during storage.[14][15][16]

Boronic_Acid_Protection BA This compound (Less Stable) PE Pinacol Ester BA->PE Protection MIDA MIDA Ester BA->MIDA Protection DABO DABO Boronate BA->DABO Protection Stable Increased Stability & Slow Release PE->Stable MIDA->Stable DABO->Stable

Caption: Protection strategies for enhancing the stability of boronic acids.

Troubleshooting Guide: Minimizing Deboronation in Reactions

This section provides a structured approach to troubleshooting and preventing deboronation during your experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Problem: Low yield of the desired coupled product and significant formation of 1-ethyl-1H-indazole.

Troubleshooting_Deboronation cluster_causes Potential Causes cluster_solutions Solutions Cause1 Harsh Reaction Conditions Sol1 Optimize Base & Temperature Cause1->Sol1 Cause2 Presence of Water/Proton Sources Sol2 Use Anhydrous Solvents & Reagents Cause2->Sol2 Cause3 Suboptimal Catalyst System Sol3 Select High-Activity Catalyst/Ligand Cause3->Sol3 Cause4 Inherent Instability of Boronic Acid Sol4 Use Protected Boronic Acid (MIDA, Pinacol) Cause4->Sol4

Caption: Troubleshooting workflow for deboronation.

Detailed Troubleshooting Steps

1. Re-evaluate Your Reaction Conditions

  • Choice of Base: Strong bases (e.g., NaOH, KOH) can accelerate base-catalyzed protodeboronation.[17]

    • Solution: Switch to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4] A screening of different bases is often beneficial.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times increase the likelihood of thermal decomposition and protodeboronation.

    • Solution: If your reaction allows, try lowering the temperature. Aim for the shortest reaction time necessary for the completion of the coupling reaction. Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.

2. Minimize Proton Sources

  • Solvent and Reagents: The presence of water is a primary driver for protodeboronation.[18]

    • Solution: Use anhydrous solvents and ensure all reagents are thoroughly dried.[18] If a co-solvent is required for solubility, minimize the amount of water or other protic solvents. Degassing the solvent is also crucial to remove dissolved oxygen, which can cause oxidative degradation.

3. Optimize the Catalyst System

  • Catalyst Activity: A slow catalytic cycle can allow deboronation to become a competitive side reaction.

    • Solution: For challenging couplings, especially with electron-deficient partners, a highly active palladium catalyst system is often necessary. Consider using a Pd(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to promote rapid catalytic turnover.[4]

4. Protect the Boronic Acid Moiety

  • Inherent Instability: As previously discussed, free boronic acids can be inherently unstable under reaction conditions.

    • Solution: Convert the this compound to its more stable pinacol or MIDA ester.[4][12] This strategy provides a slow, continuous release of the boronic acid, keeping its concentration in the reaction mixture low and thereby suppressing the rate of deboronation relative to the desired cross-coupling.

Experimental Protocols

Protocol 1: Quality Control Check for this compound using ¹H NMR

  • Sample Preparation: Accurately weigh a small amount of your this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Carefully integrate the signals corresponding to the boronic acid and compare them to any signals that may correspond to the 1-ethyl-1H-indazole byproduct. The presence of the latter confirms degradation.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Reduced Deboronation

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), this compound pinacol ester (1.5 equiv), and a weak base such as K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of anhydrous solvent. Add this solution to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene). If a co-solvent is needed, use a minimal amount of degassed water (e.g., a 10:1 organic:water ratio).

  • Degassing: Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and proceed with a standard aqueous work-up and purification.

By implementing these storage, handling, and reaction optimization strategies, you can significantly improve the stability of this compound and achieve more reliable and reproducible results in your synthetic endeavors.

References

Technical Support Center: Purification of (1-Ethyl-1H-indazol-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with (1-Ethyl-1H-indazol-5-yl)boronic acid and its derivatives. This resource is designed to provide expert insights and practical, field-proven solutions to the common and complex purification challenges encountered with this class of compounds. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Section 1: Understanding the Molecule and Its Common Impurities

The unique structure of this compound, featuring a heterocyclic indazole core, presents specific stability and reactivity challenges. Understanding the likely impurities is the first step toward devising a successful purification strategy.

Q1: What are the most common impurities I should expect when working with this compound?

You will primarily encounter three classes of impurities: process-related impurities (residual starting materials and reagents), stability-related impurities (degradation products), and self-condensation products.

  • Boroxines (Anhydrides): The most common impurity is the cyclic anhydride, known as a boroxine. This forms through the intermolecular dehydration of three boronic acid molecules.[1][2] This process is reversible and is favored by the removal of water, such as heating under vacuum or dissolving in anhydrous solvents.[1][3] The presence of boroxines can lead to complex NMR spectra and incorrect molecular weight determination by mass spectrometry.[4]

  • Protodeboronation Product (1-Ethyl-1H-indazole): This impurity arises from the cleavage of the C-B bond, which is replaced by a C-H bond.[5] This undesired side reaction can be promoted by acidic or basic conditions, particularly at elevated temperatures.[6][7] The indazole ring itself can influence the rate of this decomposition.

  • Residual Synthesis Reagents: Depending on the synthetic route, you may have unreacted starting materials (e.g., halogenated indazole precursors) or reagents from lithiation/Grignard formation steps.

The following table summarizes these key impurities.

Impurity TypeChemical Name/StructureOriginKey Analytical Signature
Self-Condensation (1-Ethyl-1H-indazol-5-yl)boroxineReversible dehydration of the boronic acid.[1]Complex/broadened NMR signals; MS peak at [3M-3H₂O+H]⁺.[4]
Degradation 1-Ethyl-1H-indazoleProtodeboronation (cleavage of the C-B bond).[5]Absence of boronic acid signals in NMR; MS peak for the des-boronated molecule.
Process-Related Halogenated Precursors, SolventsIncomplete reaction or insufficient workup.Characteristic signals in NMR and peaks in GC-MS or LC-MS.[4]
Visualizing the Boroxine Equilibrium

The formation of boroxine is a dynamic equilibrium. Understanding this relationship is critical for both purification and storage.

Caption: Reversible equilibrium between the boronic acid monomer and its boroxine trimer.

Section 2: Troubleshooting Common Purification Scenarios

This section provides a logical workflow for tackling purification based on the physical state and impurity profile of your crude product.

Q2: My crude product is an impure oil or sticky solid. What is the best initial purification step?

An oily or amorphous crude product often contains significant amounts of residual solvents or nonpolar impurities. The goal is to induce solidification or remove these contaminants before attempting more rigorous methods.

Workflow: Initial Purification Strategy

initial_purification start Crude Product (Oil / Sticky Solid) triturate Triturate with a nonpolar solvent (e.g., Hexane, Diethyl Ether) start->triturate decision Did a solid precipitate? triturate->decision filter Filter the solid, wash with cold solvent, and dry. decision->filter Yes failure Concentrate and attempt solvent/anti-solvent recrystallization or proceed to chromatography. decision->failure No success Proceed to Characterization (NMR, LC-MS) filter->success

Caption: Decision workflow for the initial cleanup of crude boronic acid products.

Expert Commentary: Trituration is a powerful first step. Nonpolar solvents like hexane or diethyl ether will dissolve unreacted nonpolar starting materials and residual organic solvents, while the more polar boronic acid should ideally remain as a solid or be encouraged to precipitate. This simple physical process can dramatically improve purity with minimal product loss.

Q3: I have a solid product, but it's still impure. How should I approach recrystallization?

Recrystallization is effective for removing impurities with different solubility profiles than your target compound. However, the choice of solvent is critical to avoid degradation.

Protocol: Recrystallization of this compound

  • Solvent Screening: Test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the boronic acid is sparingly soluble at room temperature but highly soluble when hot. Good candidates often include:

    • Water (if the compound is sufficiently polar)

    • Ethanol or Isopropanol

    • Acetonitrile

    • Ethyl Acetate/Heptane mixtures (solvent/anti-solvent)

  • Dissolution: In an appropriately sized flask, add the minimum amount of hot solvent required to fully dissolve the crude solid.

    • Causality: Using the minimum volume is crucial for maximizing recovery. Excess solvent will keep more of your product dissolved even after cooling.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try gently scratching the inside of the flask or placing it in an ice bath.

    • Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities. Rapid crashing can trap impurities.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum. Avoid excessive heat to prevent boroxine formation.

Section 3: Advanced and Chromatographic Purification

When simple physical methods are insufficient, more advanced techniques are required. Boronic acids are notoriously challenging to purify by standard silica gel chromatography.

Q4: Why does my boronic acid streak or decompose on a standard silica gel column?

The acidic nature of both the silica gel stationary phase and the boronic acid itself is the primary cause.

  • Strong Adsorption: The Lewis acidic boron center and the acidic protons of the B(OH)₂ group can interact strongly with the silanol (Si-OH) groups on the silica surface, leading to poor elution and significant band tailing.[8]

  • On-Column Degradation: The acidic silica surface can catalyze both dehydration to the boroxine and protodeboronation, especially if chromatography is slow.

Q5: What are the recommended chromatographic methods for purifying boronic acids?

Reverse-phase high-performance liquid chromatography (HPLC) is often the most reliable method for achieving high purity.[9]

Protocol: Reverse-Phase HPLC Method Development

  • Column Selection: A C18 column is a standard starting point. For challenging separations, consider columns with alternative bonded phases.

  • Mobile Phase: A buffered mobile phase is often necessary for reproducible results.[4]

    • Mobile Phase A: Water + 0.1% Formic Acid or 10 mM Ammonium Acetate.

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid or 10 mM Ammonium Acetate.

    • Causality: The buffer maintains a consistent pH, which controls the ionization state of the boronic acid, leading to sharper, more symmetrical peaks.

  • Initial Gradient: A common starting point is a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Detection: Use a PDA or DAD detector to monitor the elution at a relevant UV wavelength for the indazole core (e.g., ~254 nm or 280 nm).

  • Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation of your product from its impurities.

ParameterStarting ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmGeneral purpose, good retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier suppresses silanol activity and ensures consistent protonation.[4]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic eluent with good UV transparency.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Gradient 5-95% B over 20 minBroad screening gradient to locate the compound and impurities.
Detection UV at 254 nmIndazole core is UV active.
Q6: Are there any non-chromatographic "chemical" purification methods?

Yes, derivatization techniques can be highly effective. These methods alter the chemical properties of the boronic acid to facilitate its separation from impurities, after which the original boronic acid is regenerated.

Method 1: Acid-Base Extraction This method leverages the acidic nature of the B(OH)₂ group to separate it from neutral organic impurities.[10][11]

Workflow: Purification via Acid-Base Extraction

acid_base_extraction start Dissolve crude product in an organic solvent (e.g., EtOAc) extract Extract with aqueous base (e.g., 1M NaOH) start->extract organic_layer Organic Layer (Contains neutral impurities) aqueous_layer Aqueous Layer (Contains boronate salt) separate Separate layers. Discard organic layer. aqueous_layer->separate acidify Cool aqueous layer in ice bath. Acidify with conc. HCl until pH < 2. separate->acidify precipitate Pure boronic acid precipitates as a solid. acidify->precipitate isolate Filter, wash with cold water, and dry under vacuum. precipitate->isolate

Caption: Step-by-step workflow for purifying boronic acids via their water-soluble salt form.

Method 2: Diethanolamine Adduct Formation Reacting the boronic acid with diethanolamine often forms a stable, crystalline adduct that can be easily purified by filtration or recrystallization. The free boronic acid can then be regenerated.[8][12] This is particularly useful for boronic acids that are difficult to crystallize on their own.

References

stability issues of (1-Ethyl-1H-indazol-5-yl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (1-Ethyl-1H-indazol-5-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert insights into the stability of this reagent in solution. As Senior Application Scientists, we understand that reagent stability is paramount to achieving reproducible and high-yielding synthetic outcomes. This center provides in-depth troubleshooting guides and answers to frequently encountered challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common stability-related issues encountered when working with this compound in solution.

Question 1: My solution of this compound seems to be degrading. What are the likely causes?

Answer: Instability of arylboronic acids in solution is a well-documented challenge, primarily driven by two chemical pathways: protodeboronation and oxidation.

  • Protodeboronation: This is the cleavage of the carbon-boron (C–B) bond by a proton source (like water or alcohol), replacing the boronic acid group with a hydrogen atom.[1] Heteroaryl boronic acids, particularly those with nitrogen-rich scaffolds like indazole, can be susceptible to this pathway, which is often accelerated by elevated temperatures and the presence of aqueous bases or acids.[2][3] The product of this degradation is 1-ethyl-1H-indazole.

  • Oxidative Deboronation: The C–B bond can be oxidatively cleaved, replacing the boronic acid with a hydroxyl group (-OH).[4][5] While many arylboronic acids are kinetically stable to atmospheric oxygen, this process can be initiated by residual oxidants or catalyzed by trace metals, leading to the formation of 1-ethyl-1H-indazol-5-ol.[6][7]

  • Boroxine Formation: In concentrated solutions or upon exposure to dehydrating conditions, three molecules of boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[8] While this is a reversible equilibrium, it reduces the concentration of the active monomeric boronic acid available for reaction.

To address these issues, it is crucial to use anhydrous aprotic solvents, prepare solutions fresh before use, and handle them under an inert atmosphere (Nitrogen or Argon) whenever possible.[9]

DegradationPathways main This compound (Active Monomer) protodeboronation 1-Ethyl-1H-indazole main->protodeboronation H+ (e.g., H2O) High Temp. oxidation 1-Ethyl-1H-indazol-5-ol main->oxidation [O] (e.g., air, peroxides) boroxine Cyclic Boroxine (Trimer Anhydride) main->boroxine Dehydration (Concentrated Solution)

Caption: Key degradation pathways for this compound.

Question 2: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. How can I determine if boronic acid stability is the problem?

Answer: Reaction failure in Suzuki-Miyaura coupling is a multifaceted issue, but the stability and purity of the boronic acid partner are primary suspects.[1] The indazole motif itself can also play a role by interacting with the palladium catalyst.[2] Follow this troubleshooting guide to diagnose the problem.

Caption: Troubleshooting logic for failed Suzuki-Miyaura coupling reactions.

In-depth Causality: The transmetalation step in the Suzuki-Miyaura catalytic cycle requires an activated boronate species, typically formed by adding a base.[10][11] However, in aqueous basic conditions, the rate of competing protodeboronation can increase, especially at temperatures above 80-100°C.[2] Furthermore, the nitrogen atoms in the indazole ring can coordinate to the palladium center, potentially inhibiting catalyst activity. Using bulky, electron-rich phosphine ligands can often mitigate this effect and promote efficient catalytic turnover.[2]

Question 3: What are the best practices for preparing and storing solutions of this compound?

Answer: To ensure maximum reactivity and reproducibility, adhere to the following guidelines for solution preparation and storage.

Recommended Solvents and Conditions

SolventSuitabilityRationale & Best Practices
1,4-Dioxane Excellent A common, effective solvent for Suzuki reactions. Use anhydrous grade. Solutions should be prepared fresh.
Tetrahydrofuran (THF) Excellent Another excellent aprotic choice. Use anhydrous grade and be mindful of potential peroxide formation in older stock.
Acetonitrile (ACN) Good A suitable polar aprotic solvent. Anhydrous grade is essential. Can be used for analytical purposes.[9][12]
Dimethylformamide (DMF) Good Effective for dissolving boronic acids, but higher boiling point can promote thermal degradation if heated for extended periods.
Alcohols (MeOH, EtOH) Use with Caution Protic nature can lead to esterification (forming boronate esters) or facilitate protodeboronation. Not recommended for stock solutions.
Water Not Recommended Should only be present as a co-solvent in the reaction mixture as required by the protocol, typically with a non-aqueous base.[3] Avoid for stock solutions.

Protocol for Preparing a Stock Solution

  • Preparation: Dry the reaction flask thoroughly under vacuum or with a heat gun.

  • Inert Atmosphere: Backfill the flask with an inert gas (Argon or Nitrogen). Maintain a positive pressure throughout the process.

  • Dispensing: Weigh the required amount of this compound solid in a separate vial and add it to the flask quickly to minimize air exposure.

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane) via a syringe through a septum.

  • Dissolution: Gently swirl or stir the mixture at room temperature until the solid is fully dissolved.

  • Usage: Use the solution immediately. Do not store solutions, even at low temperatures, for extended periods (i.e., >24 hours) as degradation can still occur.[9]

Guide: How to Perform a Solution Stability Study

To empirically determine the stability of this compound under your specific experimental conditions, a time-course study using HPLC or UPLC-MS is the most reliable method.[9][13]

Experimental Protocol: Stability Assessment via UPLC-MS

  • Solution Preparation: Prepare a ~1 mg/mL solution of the boronic acid in the solvent of interest (e.g., Acetonitrile, Dioxane).

  • Time Zero (T=0) Sample: Immediately after dissolution, dilute an aliquot of the solution to a final concentration of ~50 µg/mL with the mobile phase and inject it into the UPLC-MS system. This is your baseline.

  • Incubation: Store the stock solution under the desired conditions (e.g., room temperature on the benchtop, 4°C in a refrigerator, or 40°C in a heating block).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw another aliquot, dilute it in the same manner, and analyze it.

  • Data Analysis: Monitor the peak area of the parent compound over time. A significant decrease (>5-10%) indicates degradation. Simultaneously, look for the appearance of new peaks corresponding to degradation products like 1-ethyl-1H-indazole (protodeboronation) or 1-ethyl-1H-indazol-5-ol (oxidation) by extracting their respective ion chromatograms.

Caption: Experimental workflow for assessing solution stability.

Sample Analytical Method Parameters

ParameterValue
Column C18 reverse-phase, e.g., Acquity BEH C18, 1.7 µm[12]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 3-5 minutes
Flow Rate 0.4 mL/min
UV Detection Diode Array Detector (DAD), monitor at 254 nm and 280 nm
MS Detection Electrospray Ionization (ESI), Positive Mode
Ions to Monitor (m/z) [M+H]⁺ for parent, protodeboronated, and oxidized species

This self-validating protocol provides definitive data on the compound's stability in your specific laboratory environment, empowering you to make informed decisions about experimental setup and timing.

References

Technical Support Center: Minimizing Homocoupling of (1-Ethyl-1H-indazol-5-yl)boronic acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (1-Ethyl-1H-indazol-5-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the common byproduct, the homocoupled dimer of the indazole boronic acid. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the yield and purity of your desired cross-coupled product.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the homocoupling of this compound.

Q1: What is boronic acid homocoupling and why is it a problem in my Suzuki reaction?

A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid—in this case, this compound—react with each other to form a symmetrical biaryl. This byproduct consumes your starting material, thereby reducing the yield of the intended cross-coupled product. Furthermore, its structural similarity to the desired product can complicate purification, often requiring extensive chromatography.

Q2: What are the primary causes of this unwanted homocoupling?

A2: There are two principal mechanistic pathways responsible for boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that consumes two molecules of the boronic acid to produce the homodimer and regenerate the Pd(0) catalyst.[1][2] The mechanism is believed to involve the formation of a palladium peroxo complex which plays a crucial role in this undesired pathway.[3][4][5][6]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid in a stoichiometric manner to generate the homocoupled product and the active Pd(0) catalyst.[1][2][7] This is often a major issue at the beginning of the reaction before the primary catalytic cycle for the cross-coupling is fully established.[1]

Q3: Can the properties of this compound itself contribute to homocoupling?

A3: Yes, the electronic properties of the boronic acid can play a role. Electron-deficient arylboronic acids can be more prone to homocoupling.[8][9] The indazole ring system, being a heteroaromatic structure, has distinct electronic characteristics that may influence its susceptibility to this side reaction. While specific data on the 1-ethyl derivative is not abundant, related indazole boronic acids are widely used in medicinal chemistry, and controlling side reactions is a common challenge.[10]

Visualizing the Competing Reactions

To better understand the challenge, it's crucial to visualize the desired catalytic cycle versus the competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (R¹-X) Pd0->OA ArPdX R¹-Pd(II)-X OA->ArPdX Trans Transmetalation (R²-B(OH)₂) ArPdX->Trans ArPdAr R¹-Pd(II)-R² Trans->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Product R¹-R² RE->Product Pd0_homo Pd(0)L_n O2_Ox Oxidation (O₂) Pd0_homo->O2_Ox PdII_homo Pd(II) O2_Ox->PdII_homo Trans2 Double Transmetalation (2x R²-B(OH)₂) PdII_homo->Trans2 Ar2Pd R²-Pd(II)-R² Trans2->Ar2Pd RE2 Reductive Elimination Ar2Pd->RE2 RE2->Pd0_homo Homodimer R²-R² RE2->Homodimer

Caption: Competing Suzuki-Miyaura and Homocoupling pathways.

In-Depth Troubleshooting Guide

If you are observing significant homocoupling of this compound, follow this systematic guide to diagnose and resolve the issue.

Issue 1: Inadequate Deoxygenation of the Reaction Mixture

The most common cause of boronic acid homocoupling is the presence of oxygen.[11]

Troubleshooting Steps:

  • Solvent Degassing: Ensure all solvents, including water if used in a biphasic system, are rigorously degassed. Common methods include:

    • Sparging: Bubble an inert gas (Nitrogen or Argon) through the solvent for at least 30-60 minutes. Subsurface sparging is particularly effective.[2][12]

    • Freeze-Pump-Thaw: For smaller scales, perform at least three freeze-pump-thaw cycles.

  • Inert Atmosphere: Assemble your reaction vessel under a positive pressure of an inert gas. Use glassware that has been oven or flame-dried to remove adsorbed moisture and oxygen. Maintain the inert atmosphere throughout the entire reaction, including during reagent addition and sampling.

Experimental Protocol: Rigorous Deoxygenation

  • Add all solid reagents (boronic acid, halide partner, base, and ligand) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask with a septum and purge with high-purity nitrogen or argon for 10-15 minutes.

  • Add the degassed solvent(s) via cannula or a gas-tight syringe.

  • If not already sparged, bubble nitrogen or argon through the stirred reaction mixture for a further 15-20 minutes.

  • Finally, add the palladium catalyst under a positive flow of inert gas.

Issue 2: Choice of Palladium Precatalyst

Using a Pd(II) source can lead to an initial burst of homocoupling.[1]

Troubleshooting Steps:

  • Switch to a Pd(0) Source: If you are using Pd(OAc)₂ or PdCl₂(PPh₃)₂, consider switching to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. This minimizes the initial concentration of Pd(II) available for homocoupling.[13]

  • Use Pre-formed Pd(0) Catalysts: Modern, well-defined precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) are designed to generate the active Pd(0) species cleanly and efficiently, which can also help suppress side reactions.

Comparative Data: Palladium Source Effect

Palladium SourceOxidation StateTypical ObservationRecommendation
Pd(OAc)₂, PdCl₂+2Higher initial rates of homocoupling may be observed.[1][7]Use with caution; may require additives or pre-reduction.
Pd(PPh₃)₄, Pd₂(dba)₃0Generally lower levels of homocoupling.[13]Preferred choice for minimizing homocoupling.
Buchwald Precatalysts+2 (prec.)Designed for clean generation of active Pd(0)L.Excellent option for difficult couplings.
Issue 3: Suboptimal Ligand or Base Selection

The choice of ligand and base significantly impacts the relative rates of the desired cross-coupling versus the undesired homocoupling.

Troubleshooting Steps:

  • Ligand Selection:

    • Increase Steric Bulk: Bulky phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃), can accelerate the reductive elimination step of the main Suzuki cycle, making the competing homocoupling less favorable.[8][13]

    • Increase Electron-Donating Ability: Electron-rich ligands can stabilize the Pd(0) state and promote the oxidative addition step, keeping the catalyst productively in the desired cycle.

  • Base Selection:

    • The base activates the boronic acid, making it more nucleophilic for transmetalation.[14][15][16]

    • While strong bases are often required, excessively harsh conditions can sometimes promote side reactions.

    • Consider screening different bases. K₃PO₄ is often effective for nitrogen-containing heterocycles, and Cs₂CO₃ can also be beneficial (the "caesium effect").[15]

Experimental Protocol: Screening Ligands and Bases

Set up a parallel screen of reaction conditions in vials. Keep the substrate, palladium source, and solvent constant while varying the ligand and base.

ConditionLigandBaseHomocoupling (%)Desired Product (%)
1PPh₃Na₂CO₃[Insert Your Data][Insert Your Data]
2SPhosNa₂CO₃[Insert Your Data][Insert Your Data]
3PPh₃K₃PO₄[Insert Your Data][Insert Your Data]
4SPhosK₃PO₄[Insert Your Data][Insert Your Data]
Issue 4: Presence of Oxidants Other Than O₂

In some cases, mild oxidants present as impurities in reagents or solvents can contribute to the problem. The addition of a mild reducing agent can be beneficial.

Troubleshooting Steps:

  • Introduce a Mild Reducing Agent: The addition of a small amount of a mild reducing agent can help "scavenge" any Pd(II) species that could initiate homocoupling, without interfering with the main catalytic cycle.[2][12][17]

  • Potassium Formate as an Additive: Potassium formate has been demonstrated to be a highly effective additive for suppressing homocoupling by minimizing the concentration of free Pd(II).[2][12][17]

Experimental Protocol: Use of Potassium Formate

  • Follow the rigorous deoxygenation protocol described above.

  • Before adding the palladium catalyst, add potassium formate (typically 1.1 to 1.5 equivalents relative to the palladium catalyst) to the reaction mixture.

  • Proceed with the addition of the palladium catalyst and run the reaction under an inert atmosphere.

Quantitative Data: Effect of Potassium Formate

ConditionHomocoupling Product (%)
Without Potassium Formate~0.5% - 1.5%
With Potassium Formate< 0.1%
Data adapted from a study where potassium formate reproducibly suppressed the homocoupling byproduct.[2][17]

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for addressing homocoupling issues.

Troubleshooting_Workflow start High Homocoupling Detected q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Implement rigorous degassing: - Subsurface sparging - Freeze-Pump-Thaw - Maintain inert atmosphere q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes sol1->q2 sol2 Switch to a Pd(0) source: - Pd(PPh₃)₄ or Pd₂(dba)₃ - Use modern precatalysts q2->sol2 Yes q3 Have you optimized ligands and bases? q2->q3 No sol2->q3 sol3 Screen Conditions: - Use bulky, e⁻-rich ligands (e.g., SPhos) - Screen bases (e.g., K₃PO₄, Cs₂CO₃) q3->sol3 No q4 Still observing homocoupling? q3->q4 Yes sol3->q4 sol4 Add a mild reducing agent: - e.g., Potassium Formate (1.1-1.5 eq.) q4->sol4 Yes end Homocoupling Minimized q4->end No sol4->end

Caption: A step-by-step workflow for troubleshooting homocoupling.

By systematically applying these principles and protocols, you can effectively minimize the homocoupling of this compound, leading to cleaner reactions, higher yields, and more efficient workflows in your research and development endeavors.

References

Technical Support Center: Catalyst Poisoning in Reactions with (1-Ethyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during cross-coupling reactions involving (1-Ethyl-1H-indazol-5-yl)boronic acid, with a specific focus on catalyst poisoning. Our goal is to equip you with the expertise to diagnose, mitigate, and prevent common issues, ensuring the robustness and success of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial problems encountered when using this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Q1: My Suzuki-Miyaura reaction with this compound has failed or is showing very low yield. What are the immediate parameters I should investigate?

When a Suzuki-Miyaura coupling reaction fails to proceed as expected, a systematic check of fundamental parameters is the first critical step. Low to no yield is often symptomatic of issues with the catalyst's activity, the integrity of the reagents, or the reaction environment.

Initial Troubleshooting Checklist:

  • Catalyst Activity: Ensure that your palladium precatalyst and associated ligands are active. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species.[1][2] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source or a more robust precatalyst.

  • Oxygen Contamination: The presence of oxygen can be highly detrimental. It can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[2][3] It is imperative to ensure that all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Quality: Verify the purity of your this compound and the coupling partner. Impurities in the boronic acid can act as potent catalyst poisons.

  • Base and Solvent Quality: The choice and quality of the base and solvent are crucial. Ensure the base is not excessively old or hydrated. Solvents must be of high purity, as even trace contaminants can poison the catalyst.[4][5]

Q2: I suspect my palladium catalyst is being poisoned. What are the most common culprits in reactions involving heteroaromatic boronic acids like this compound?

Catalyst poisoning is a primary cause of reaction failure in cross-coupling chemistry. The palladium center is sensitive to a variety of substances that can bind to it, either reversibly or irreversibly, and inhibit its catalytic activity.[6][7]

Common Catalyst Poisons:

  • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing impurities are notorious for irreversibly poisoning palladium catalysts.[8][9] These can be present in starting materials or solvents.

  • Coordinating Heteroatoms: The indazole core of this compound itself contains nitrogen atoms. While often tolerated, under certain conditions, Lewis basic nitrogen atoms in heteroaromatic compounds can coordinate to the palladium center, leading to catalyst deactivation.[10][11] This is a well-documented issue, particularly with pyridinic systems.[10]

  • Halide Ions: While necessary for the catalytic cycle (from the aryl halide), an excess of certain halide ions can sometimes form stable, inactive palladium complexes.

  • Other Impurities: Contaminants from raw materials, such as metallic impurities (lead, mercury, arsenic) or certain organic compounds, can also deactivate the catalyst.[12]

Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid. What causes this and how can I prevent it?

The formation of a bi-indazole dimer from the homocoupling of this compound is a common side reaction. This is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[2][3]

Mitigation Strategies for Homocoupling:

  • Rigorous Degassing: The most effective way to minimize homocoupling is to remove oxygen from the reaction system. This can be achieved by multiple freeze-pump-thaw cycles or by sparging the solvent with an inert gas.

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) available for the homocoupling pathway.

  • Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[3]

Section 2: In-Depth Troubleshooting and Mitigation Strategies

This section provides more advanced solutions for persistent problems, focusing on the specific chemistry of this compound.

Q4: The nitrogen atoms in the indazole ring seem to be inhibiting my catalyst. How can I overcome this specific type of poisoning?

The coordination of the indazole nitrogen to the palladium center is a form of competitive inhibition.[10][11] To overcome this, the choice of ligand and reaction conditions is paramount.

Strategies to Counteract Heterocycle Coordination:

StrategyRationaleKey Considerations
Use of Bulky, Electron-Rich Ligands Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) can sterically hinder the coordination of the indazole nitrogen to the palladium center and promote the desired catalytic cycle.The specific ligand may need to be screened for optimal performance with your substrate combination.
Choice of Palladium Precatalyst Certain precatalysts are designed to be more resistant to deactivation by coordinating functional groups.Experiment with different generations of precatalysts (e.g., G3 or G4 palladacycles).
Solvent System Optimization The solvent can influence the coordination strength. Sometimes, using a biphasic system or a more polar solvent can mitigate the issue.[5]Solvent choice will also depend on the solubility of your reagents.
Q5: I have confirmed that my batch of this compound is impure. What is a reliable method for its purification to remove potential catalyst poisons?

The purity of the boronic acid is non-negotiable for a successful coupling reaction. Several methods can be employed for purification.[13][14]

Protocol: Purification via Diethanolamine Adduct Formation

This method is effective for removing non-acidic impurities.

Step-by-Step Procedure:

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a solvent like dichloromethane or diethyl ether.

  • Adduct Formation: While stirring, add diethanolamine (1.0 equivalent) dropwise. A precipitate of the diethanolamine adduct should form.[15]

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid adduct by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the adduct under vacuum.

  • Liberation of Pure Boronic Acid: The stable diethanolamine adduct can often be used directly in the coupling reaction. Alternatively, the pure boronic acid can be liberated by treatment with an acid in a biphasic system, followed by extraction into an organic solvent.

Protocol: Recrystallization

For some impurities, simple recrystallization can be effective.

Step-by-Step Procedure:

  • Solvent Screening: Identify a suitable solvent or solvent system in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing boronic acids include water, ethanol, or mixtures with ethyl acetate.[16]

  • Dissolution: Dissolve the crude boronic acid in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals thoroughly under vacuum.

Section 3: Visualization of Key Processes

Troubleshooting Workflow for Failed Suzuki-Miyaura Reactions

The following diagram outlines a logical workflow for diagnosing and solving common issues in Suzuki-Miyaura reactions involving this compound.

G cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues start Reaction Failure (Low/No Yield) check_catalyst Check Catalyst System (Activity, Loading) start->check_catalyst check_reagents Verify Reagent Purity (Boronic Acid, Halide) start->check_reagents check_conditions Review Reaction Conditions (Inertness, Degassing, Base) start->check_conditions catalyst_inactive Inactive Precatalyst? check_catalyst->catalyst_inactive catalyst_poisoned Catalyst Poisoning? check_catalyst->catalyst_poisoned boronic_impure Impure Boronic Acid? check_reagents->boronic_impure halide_impure Impure Halide Partner? check_reagents->halide_impure oxygen_leak Oxygen/Air Leak? check_conditions->oxygen_leak bad_base Incorrect/Wet Base? check_conditions->bad_base solve_inactive Use New Catalyst Batch or Pre-activated Source catalyst_inactive->solve_inactive troubleshoot_poisoning Identify Poison Source catalyst_poisoned->troubleshoot_poisoning end_point Re-run Optimized Reaction solve_inactive->end_point troubleshoot_poisoning->end_point purify_boronic Purify Boronic Acid (e.g., Recrystallization, Adduct) boronic_impure->purify_boronic purify_boronic->troubleshoot_poisoning purify_boronic->end_point improve_inert Improve Degassing & Inert Atmosphere oxygen_leak->improve_inert improve_inert->end_point

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Catalyst Deactivation Pathways

This diagram illustrates the primary pathways through which a palladium catalyst can become deactivated during a cross-coupling reaction.

G cluster_cycle Desired Catalytic Cycle cluster_poisoning Deactivation Pathways Active_Catalyst Active Pd(0)L_n OxAdd Oxidative Addition Active_Catalyst->OxAdd Sulfur_Poison Sulfur Impurities (e.g., R-SH) Active_Catalyst->Sulfur_Poison Irreversible Binding Heterocycle_Coord Indazole-N Coordination Active_Catalyst->Heterocycle_Coord Competitive Inhibition Oxidative_Decomp Oxidation (O2) Active_Catalyst->Oxidative_Decomp Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Active_Catalyst Inactive_S [Pd(SR)_2L_n] Sulfur_Poison->Inactive_S Inactive_N [Pd(Indazole)L_n] Heterocycle_Coord->Inactive_N Inactive_Ox Pd(II) Species Oxidative_Decomp->Inactive_Ox

Caption: Common catalyst deactivation pathways in cross-coupling.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (1-Ethyl-1H-indazol-5-yl)boronic Acid and Its Positional Isomers in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of a wide array of therapeutic agents.[1] A multitude of drugs and clinical candidates across various therapeutic areas, including oncology (e.g., Pazopanib), antiemetics (e.g., Granisetron), and anti-inflammatory agents, feature the indazole core.[1] The functionalization of the indazole ring system is therefore of paramount importance in the generation of novel molecular entities with tailored pharmacological profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures.[2] The reaction's tolerance of a broad range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives have cemented its role in pharmaceutical research and development.

This guide provides a comprehensive comparison of the reactivity of (1-Ethyl-1H-indazol-5-yl)boronic acid with its positional isomers (4-yl, 6-yl, and 7-yl). We will delve into the underlying electronic and steric factors that govern their performance in Suzuki-Miyaura coupling reactions, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of these critical building blocks.

Understanding the Reactivity Landscape: Electronic and Steric Effects

The reactivity of a heteroaryl boronic acid in the Suzuki-Miyaura catalytic cycle is primarily dictated by two key factors:

  • Electronic Effects: The electron density of the heteroaromatic ring influences the rate-determining transmetalation step. Electron-rich heterocycles generally exhibit faster transmetalation, while electron-deficient systems can be more challenging to couple. The position of the nitrogen atoms in the indazole ring significantly modulates the electron density at each carbon position.

  • Steric Hindrance: The steric environment around the carbon-boron bond can dramatically impact the approach of the palladium complex during the transmetalation step. Increased steric bulk can hinder this approach, leading to slower reaction rates and lower yields.[3][4]

Comparative Analysis of (1-Ethyl-1H-indazol-yl)boronic Acid Isomers

This compound: The Benchmark

The 5-position of the 1H-indazole ring is electronically and sterically accessible, making it a common point of functionalization. Suzuki-Miyaura coupling of 5-bromo-1-ethyl-1H-indazole with various boronic acids has been shown to proceed in good to excellent yields, establishing the 5-yl isomer as a reliable coupling partner.[2]

(1-Ethyl-1H-indazol-6-yl)boronic acid: A Close Contender

Similar to the 5-position, the 6-position is relatively unhindered and possesses favorable electronic properties for Suzuki-Miyaura coupling. We can predict its reactivity to be comparable to that of the 5-yl isomer.

(1-Ethyl-1H-indazol-4-yl)boronic acid: The Influence of the Pyrazole Ring

The 4-position is situated adjacent to the fused pyrazole ring. This proximity can lead to moderate steric hindrance from the N1-ethyl group, potentially impacting the approach of the palladium catalyst. Electronically, the influence of the pyrazole nitrogen atoms may slightly alter the reactivity compared to the 5- and 6-isomers.

(1-Ethyl-1H-indazol-7-yl)boronic acid: The Challenge of Steric Hindrance

The 7-position is the most sterically hindered of the isomers, being ortho to the N1-ethyl group. This significant steric clash is expected to make the transmetalation step more challenging, likely resulting in lower reaction rates and yields compared to the other isomers.[5] However, successful Suzuki-Miyaura couplings at the C7 position of NH-free indazoles have been reported, suggesting that with optimized conditions, this transformation is achievable.[5][6]

The following diagram illustrates the structural differences and predicted steric hindrance of the isomers.

G cluster_5 This compound cluster_6 (1-Ethyl-1H-indazol-6-yl)boronic acid cluster_4 (1-Ethyl-1H-indazol-4-yl)boronic acid cluster_7 (1-Ethyl-1H-indazol-7-yl)boronic acid a5 img5 img5 a6 img6 img6 a4 img4 img4 a7 img7 img7

Caption: Structures of (1-Ethyl-1H-indazol-yl)boronic acid isomers.

Predicted Reactivity Order

Based on the principles of steric hindrance and electronic effects, the predicted order of reactivity in Suzuki-Miyaura coupling is:

This compound ≈ (1-Ethyl-1H-indazol-6-yl)boronic acid > (1-Ethyl-1H-indazol-4-yl)boronic acid > (1-Ethyl-1H-indazol-7-yl)boronic acid

This prediction is summarized in the table below:

IsomerPositionPredicted Steric HindrancePredicted Reactivity
This compound5-ylLowHigh
(1-Ethyl-1H-indazol-6-yl)boronic acid6-ylLowHigh
(1-Ethyl-1H-indazol-4-yl)boronic acid4-ylModerateModerate
(1-Ethyl-1H-indazol-7-yl)boronic acid7-ylHighLow

Experimental Protocol: A Comparative Suzuki-Miyaura Cross-Coupling Reaction

To empirically validate the predicted reactivity, a standardized comparative experiment is essential. The following protocol is designed to be a self-validating system for comparing the reactivity of the different (1-Ethyl-1H-indazol-yl)boronic acid isomers.

Synthesis of (1-Ethyl-1H-indazol-yl)boronic acid Isomers

A general and efficient method for the synthesis of heteroaryl boronic acids is the Iridium-catalyzed C-H borylation of the parent heterocycle.[7][8] This method offers a direct route to the desired boronic esters, which can then be hydrolyzed to the corresponding boronic acids.

Step 1: N-Ethylation of Indazole

A regioselective N-alkylation of indazole can be achieved using sodium hydride as a base in tetrahydrofuran (THF) with ethyl bromide as the alkylating agent.[9][10] This procedure generally favors the N1-alkylation for many substituted indazoles.

Step 2: Iridium-Catalyzed C-H Borylation

The resulting 1-ethyl-1H-indazole can be subjected to iridium-catalyzed C-H borylation using bis(pinacolato)diboron (B₂pin₂) and an appropriate iridium catalyst and ligand system. The regioselectivity of this reaction can be influenced by both steric and electronic factors. For the synthesis of specific isomers, starting from the corresponding bromo-1-ethyl-1H-indazole followed by a Miyaura borylation is a reliable alternative.

Comparative Suzuki-Miyaura Coupling Protocol

Materials:

  • (1-Ethyl-1H-indazol-yl)boronic acid isomer (5-yl, 6-yl, 4-yl, or 7-yl)

  • 4-Bromoanisole (as a standard coupling partner)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)[2]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vial, add the (1-Ethyl-1H-indazol-yl)boronic acid isomer (0.2 mmol, 1.0 equiv), 4-bromoanisole (0.22 mmol, 1.1 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.01 mmol, 5 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add 1,4-dioxane (2 mL) and water (0.5 mL) via syringe.

  • Seal the vial and heat the reaction mixture at 100 °C for a specified time (e.g., 2, 4, 8, and 16 hours).

  • At each time point, withdraw a small aliquot of the reaction mixture for analysis by LC-MS and/or GC-MS to monitor the conversion to the product.

  • After the final time point, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The following diagram outlines the experimental workflow:

G cluster_synthesis Synthesis of Boronic Acid Isomers cluster_coupling Comparative Suzuki-Miyaura Coupling cluster_analysis Data Analysis Indazole Indazole N_Ethylation N_Ethylation Indazole->N_Ethylation NaH, EtBr, THF Borylation Borylation N_Ethylation->Borylation [Ir], B2pin2 Hydrolysis Hydrolysis Borylation->Hydrolysis Acid/Base Boronic_Acid_Isomers Boronic_Acid_Isomers Hydrolysis->Boronic_Acid_Isomers Reaction_Setup Reaction_Setup Boronic_Acid_Isomers->Reaction_Setup 4-Bromoanisole, Pd(dppf)Cl2, K2CO3 Heating Heating Reaction_Setup->Heating Dioxane/H2O, 100°C Analysis Analysis Heating->Analysis LC-MS/GC-MS Workup_Purification Workup_Purification Analysis->Workup_Purification Product Isolation Rate_Comparison Rate_Comparison Analysis->Rate_Comparison Yield_Comparison Yield_Comparison Workup_Purification->Yield_Comparison Reactivity_Conclusion Reactivity_Conclusion Yield_Comparison->Reactivity_Conclusion Rate_Comparison->Reactivity_Conclusion

Caption: Experimental workflow for comparing isomer reactivity.

The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for interpreting experimental results and troubleshooting reactions. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step and is highly sensitive to steric and electronic factors.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

The following diagram illustrates the catalytic cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)L_n-R PdII_ArX->PdII_ArR R-B(OH)₃⁻ Transmetalation Transmetalation PdII_ArR->Pd0 Product Ar-R PdII_ArR->Product RedElim Reductive Elimination ArX Ar-X BoronicAcid R-B(OH)₂ + Base

References

The Unambiguous Arbiter: A Guide to Validating Reaction Products with 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

The Power of the Nucleus: Why NMR Reigns in Structural Elucidation

At its core, NMR spectroscopy listens to the subtle magnetic properties of atomic nuclei within a molecule. For an organic chemist, the two most important nuclei are ¹H and ¹³C.

  • ¹H NMR Spectroscopy: The Proton's Perspective Proton NMR is the first-line technique for structural analysis due to its high sensitivity and the wealth of information it provides. Three key parameters are extracted from a ¹H NMR spectrum:

    • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons attached to or near electronegative atoms (like oxygen or halogens) are "deshielded" and appear at a higher chemical shift (downfield). This allows for the identification of functional groups.[1][2]

    • Integration: The area under an NMR signal is directly proportional to the number of protons it represents.[3] This provides a ratio of the different types of protons in the molecule, a crucial piece of data for confirming a structure.

    • Spin-Spin Coupling (Multiplicity): Neighboring, non-equivalent protons influence each other's magnetic field, causing signals to split into characteristic patterns (e.g., doublets, triplets, quartets). This "n+1 rule" reveals how many protons are on adjacent carbons, allowing chemists to piece together the carbon skeleton's connectivity.[1]

  • ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%), ¹³C NMR is an exceptionally powerful complementary technique.[4][5] Key advantages include:

    • Wide Chemical Shift Range: ¹³C chemical shifts span a much broader range (~0-220 ppm) compared to ¹H NMR (~0-12 ppm), meaning signal overlap is rare.[4][6] Each unique carbon atom in a molecule typically gives a distinct, sharp signal.

    • Direct Carbon Information: It directly probes the carbon backbone, identifying the presence of different carbon types like carbonyls, aromatic rings, and aliphatic chains.[7]

    • Simplicity through Decoupling: Standard ¹³C NMR spectra are typically acquired with proton decoupling, which collapses all C-H coupling. This results in a simple spectrum where each unique carbon appears as a single line, making interpretation straightforward.[5][8]

NMR in the Analytical Landscape: A Comparative Analysis

No single technique is a panacea. A robust validation strategy often employs orthogonal methods—techniques that measure the same attribute via different physical principles—to ensure data accuracy.[9][10] NMR's primary strength is its unparalleled ability to deliver definitive structural information non-destructively.

Analytical TechniquePrincipleStrengthsWeaknessesBest Use in Reaction Validation
¹H & ¹³C NMR Nuclear spin in a magnetic fieldUnambiguous structure elucidation, stereochemistry, non-destructive, quantitative (qNMR).[11][12]Lower sensitivity (mg sample needed), can be complex for large molecules or mixtures, higher instrument cost.[13][14]Primary Method: Confirming product structure, assessing purity, identifying byproducts.
Mass Spectrometry (MS) Mass-to-charge ratio of ionsExtremely high sensitivity (pg-fg), provides molecular weight and formula (HRMS).[13][14]Provides limited structural connectivity, isomers are often indistinguishable, destructive.Orthogonal Method: Confirming the molecular weight of the product and impurities.
HPLC / UPLC Differential partitioning between phasesExcellent for separating complex mixtures, high sensitivity (UV detection), quantitative purity assessment (% area).[15][16]Provides no structural information on its own, requires reference standards for identification.[17]Orthogonal Method: Quantifying purity, separating starting materials from products, detecting trace impurities.
Infrared (IR) Spectroscopy Molecular vibrationsFast, simple, excellent for identifying the presence or absence of key functional groups (e.g., C=O, O-H).Provides limited information on the overall molecular structure, not ideal for complex molecules.Rapid Check: Quickly confirming the appearance/disappearance of key functional groups.

Experimental Workflow: From Reaction Flask to Validated Structure

Generating high-quality, reproducible NMR data is contingent on meticulous experimental practice. The causality behind each step is critical for ensuring the integrity of the final spectrum.

Diagram: NMR Validation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Workup 1. Reaction Workup & Purification Drying 2. Thorough Drying of Product Workup->Drying Weighing 3. Weigh Sample (5-25mg for ¹H, 20-100mg for ¹³C) Drying->Weighing Solvent 4. Select & Add Deuterated Solvent (~0.6 mL) Weighing->Solvent Dissolve 5. Dissolve & Transfer to NMR Tube Solvent->Dissolve Insert 6. Insert Sample into Spectrometer Dissolve->Insert Transfer to Spectrometer Lock 7. Lock on Deuterium Signal Insert->Lock Shim 8. Shim Magnetic Field for Homogeneity Lock->Shim Acquire 9. Acquire Spectrum (Set Parameters) Shim->Acquire Process 10. Fourier Transform, Phase & Baseline Correction Acquire->Process Process Raw Data (FID) Calibrate 11. Calibrate Chemical Shift (TMS or Residual Solvent) Process->Calibrate Integrate 12. Integrate Signals & Analyze Multiplicity Calibrate->Integrate Assign 13. Assign Structure & Confirm Product Integrate->Assign

Caption: A comprehensive workflow for NMR-based reaction product validation.

Detailed Experimental Protocol: Sample Preparation

This protocol is designed as a self-validating system. Errors in preparation are the most common source of poor-quality data.

  • Ensure Sample Purity and Dryness: Purify the reaction product using an appropriate technique (e.g., column chromatography, recrystallization). It is critical to remove all residual solvents (e.g., ethyl acetate, hexanes) under high vacuum. Residual protic solvents will obscure signals and interfere with analysis.

  • Select an Appropriate Deuterated Solvent: The choice of solvent is paramount.[11][18]

    • Causality: Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) are used because the deuterium (²H) nucleus resonates at a different frequency from protons (¹H), rendering the solvent "invisible" in the ¹H NMR spectrum.[19] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability during acquisition.[19]

    • Choice: The solvent must completely dissolve the analyte without reacting with it.[18][19] Chloroform-d (CDCl₃) is a common first choice for many non-polar organic compounds.[18]

  • Determine Sample Concentration:

    • For ¹H NMR, a concentration of 5-25 mg in ~0.6 mL of solvent is typically sufficient.[20][21]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is often required due to the lower sensitivity of the nucleus.[20][21]

    • Causality: Overly concentrated samples can lead to viscosity-induced peak broadening and difficulty in shimming the magnetic field, degrading spectral resolution.[20][21]

  • Prepare the Solution:

    • Weigh the sample accurately into a clean, dry vial.

    • Add ~0.6-0.7 mL of the chosen deuterated solvent.[22]

    • Ensure complete dissolution. Gentle vortexing or sonication may be required.[23]

    • Trustworthiness: A homogeneous solution is essential for acquiring sharp, well-resolved NMR peaks. Any solid particulates will disrupt the magnetic field homogeneity, leading to poor shimming and broad lines.[20][24] Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality NMR tube if any solid is present.[21]

  • Labeling: Clearly label the NMR tube. Unlabeled tubes are a common and entirely preventable source of error in a shared lab environment.[20]

Case Study: Fischer Esterification of Acetic Acid with Ethanol

To illustrate the power of NMR in reaction validation, let's examine the synthesis of ethyl acetate.

Reaction: CH₃COOH (Acetic Acid) + CH₃CH₂OH (Ethanol) ⇌ CH₃COOCH₂CH₃ (Ethyl Acetate) + H₂O

Analysis of Starting Materials

Before analyzing the product, one must understand the spectra of the starting materials.

CompoundStructure¹H NMR Data (in CDCl₃)¹³C NMR Data (in CDCl₃)
Ethanol CH₃-CH₂-OHδ 3.7 ppm (q, 2H, -CH₂-), δ 1.2 ppm (t, 3H, -CH₃), δ ~2.6 ppm (s, broad, 1H, -OH)[21][25]δ 57.9 ppm (-CH₂-), δ 18.4 ppm (-CH₃)[18][26]
Acetic Acid CH₃-COOHδ 11.4 ppm (s, broad, 1H, -COOH), δ 2.1 ppm (s, 3H, -CH₃)[7]δ 178.1 ppm (-COOH), δ 20.8 ppm (-CH₃)[8][19]
Predicting the Product Spectrum

Based on the structure of ethyl acetate (CH₃-C(=O)O-CH₂-CH₃), we can predict its ¹H and ¹³C NMR spectra. We expect to see the disappearance of the acidic -OH and -COOH protons and the appearance of new signals corresponding to the ethyl ester.

Validation: The Experimental Product Spectrum

Upon successful reaction and purification, the NMR spectra of the product are acquired.

¹H NMR of Ethyl Acetate (Product)

  • δ 4.1 ppm (quartet, 2H): This signal corresponds to the -O-CH₂- protons. It is downfield due to the deshielding effect of the adjacent oxygen. It is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).

  • δ 2.0 ppm (singlet, 3H): This sharp singlet corresponds to the acetyl -CH₃ group. There are no adjacent protons, so it is not split.

  • δ 1.2 ppm (triplet, 3H): This signal corresponds to the terminal -CH₃ of the ethyl group. It is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).

  • Confirmation: The integration ratio of 2:3:3 perfectly matches the number of protons in each environment. The characteristic downfield shift of the CH₂ group confirms the ester linkage. The broad signals for the -OH and -COOH protons from the starting materials are absent.

¹³C NMR of Ethyl Acetate (Product)

  • δ 171.1 ppm: Corresponds to the carbonyl carbon (C=O) of the ester.

  • δ 60.5 ppm: Corresponds to the methylene carbon (-O-CH₂-), shifted downfield by the attached oxygen.

  • δ 21.0 ppm: Corresponds to the acetyl methyl carbon (-C(=O)-CH₃).

  • δ 14.2 ppm: Corresponds to the terminal methyl carbon (-CH₂-CH₃).

  • Confirmation: The spectrum shows exactly four signals, corresponding to the four unique carbon environments in the molecule. The chemical shifts are consistent with the expected values for an ethyl ester, confirming the carbon skeleton of the product.

Troubleshooting Common NMR Issues

ProblemProbable Cause(s)Solution(s)
Broad Peaks Poor shimming; sample is not homogenous (particulates); sample is too concentrated; presence of paramagnetic impurities.Re-shim the instrument. If the problem persists, filter the sample, or dilute it. Ensure no paramagnetic metals (e.g., from catalysts) are present.
Overlapping Peaks Accidental overlap of signals in a particular solvent.Re-run the spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆). Solvent effects can shift peaks relative to one another.
Large Water Peak Contamination of the deuterated solvent with H₂O.Use fresh, high-quality deuterated solvent. Store solvents under an inert atmosphere. For unavoidable water, use solvent suppression pulse sequences.
Unexpected Peaks Residual solvent from purification (e.g., ethyl acetate, grease); impurities in the starting material or formed during the reaction.Compare unexpected peaks to known solvent charts. Ensure starting materials are pure. Use 2D NMR techniques (COSY, HSQC) to help identify unknown structures.
Low Signal-to-Noise (S/N) Sample is too dilute; insufficient number of scans (especially for ¹³C).Use a more concentrated sample if possible. Increase the number of scans acquired. For ¹³C, a longer acquisition time (hours) is common.

Conclusion

The validation of a reaction product is a cornerstone of chemical science, demanding precision and unambiguous proof. While techniques like MS and HPLC provide essential, orthogonal data regarding molecular weight and purity, NMR spectroscopy remains the definitive arbiter of molecular structure. The combination of ¹H NMR, which details the proton environment and connectivity, and ¹³C NMR, which maps the carbon skeleton, provides a comprehensive and conclusive picture of the synthesized molecule. By adhering to rigorous experimental protocols and understanding the causal principles behind the data, researchers can confidently validate their reaction outcomes, ensuring the integrity and reproducibility of their scientific work.

References

A Researcher's Guide to Boronic Acid Alternatives in Indazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of the indazole scaffold, enabling the crucial formation of carbon-carbon bonds to build molecular complexity.[3][4] Traditionally, boronic acids have been the workhorse nucleophiles in these reactions. However, their inherent instability, propensity for protodeboronation, and challenging purification can often lead to inconsistent yields and limit their applicability, especially with sensitive or complex substrates.[2][5]

This guide provides an in-depth comparison of alternative organoboron reagents for the synthesis of indazole derivatives, focusing on their performance, stability, and mechanistic advantages over conventional boronic acids. We will delve into the practical application of N-methyliminodiacetic acid (MIDA) boronates, potassium organotrifluoroborates, and other advanced boronic esters, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

The Challenge with Traditional Boronic Acids

While widely used, boronic acids are not without their drawbacks. Many, particularly heteroaryl boronic acids, are susceptible to decomposition on the benchtop through processes like protodeboronation, oxidation, and trimerization into boroxines.[5] These degradation pathways not only complicate stoichiometry but can also significantly lower the yield of the desired cross-coupled product. The Suzuki-Miyaura reaction conditions themselves, often involving heat and basic aqueous media, can accelerate this decomposition.[6] This inherent instability necessitates careful handling, storage, and often, the use of excess reagent to drive reactions to completion.

The Rise of Boronic Acid Surrogates: A Comparative Overview

To address the limitations of boronic acids, several classes of more robust surrogates have been developed. These alternatives are designed for enhanced stability, easier handling, and in many cases, superior performance in cross-coupling reactions.

N-methyliminodiacetic acid (MIDA) Boronates: The Slow-Release Strategy

MIDA boronates have emerged as a powerful solution to the instability of many boronic acids.[7] By complexing the boronic acid with the tridentate MIDA ligand, the boron center is rehybridized from sp² to a more stable sp³ configuration. This structural change renders the MIDA boronate unreactive under anhydrous cross-coupling conditions and remarkably stable to air, moisture, and even silica gel chromatography.[7]

The key to their utility lies in a slow-release mechanism. Under mild aqueous basic conditions, the MIDA ligand is hydrolyzed, gradually releasing the free, reactive boronic acid into the reaction mixture at a low concentration. This slow release minimizes the decomposition of sensitive boronic acids and often leads to significantly improved yields, particularly for challenging substrates.[8]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} MIDA Boronate slow-release mechanism in Suzuki-Miyaura coupling.

Performance and Scope:

The use of MIDA boronates has proven effective for the synthesis of a wide array of substituted indazoles. The ability to use these stable precursors is particularly advantageous when dealing with complex or multifunctionalized indazole building blocks.

Indazole SubstrateMIDA BoronateCatalyst/LigandBaseSolventYield (%)Reference
3-Bromo-1H-indazolePhenyl MIDA boronatePd(dppf)Cl₂K₃PO₄Dioxane/H₂O~85 (estimated)[8]
5-Bromo-1-Boc-indazole2-Thienyl MIDA boronatePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂OHigh (not specified)[9]
7-Bromo-4-sulfonamido-1H-indazoleAryl MIDA boronatePd(dppf)Cl₂Cs₂CO₃Dioxane/EtOH/H₂O70-80[10]
Potassium Organotrifluoroborates: Enhanced Stability and Reactivity

Potassium organotrifluoroborates (R-BF₃K) are another class of highly stable and versatile boronic acid surrogates.[5][11] These crystalline, free-flowing solids are generally stable to air and moisture, allowing for indefinite benchtop storage.[11] The tetracoordinate nature of the boron atom in trifluoroborates provides this enhanced stability.[1]

In the Suzuki-Miyaura reaction, the trifluoroborate salt is thought to slowly hydrolyze in the presence of a base to generate the corresponding boronic acid or a related reactive species in situ.[1] This controlled release, similar to MIDA boronates, prevents the rapid decomposition of unstable boronic acids. Furthermore, trifluoroborates are often less prone to protodeboronation than their boronic acid counterparts, allowing for their use in near-stoichiometric amounts.[12]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} Activation of Potassium Trifluoroborates for Indazole Synthesis.

Performance and Scope:

Potassium trifluoroborates have been successfully employed in the synthesis of various indazole derivatives, often providing excellent yields where the corresponding boronic acids fail.

Indazole SubstratePotassium TrifluoroborateCatalyst/LigandBaseSolventYield (%)Reference
3-ChloroindazolePhenyltrifluoroboratePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂OGood (not specified)[3]
5-Bromo-1H-indazoleHeteroaryltrifluoroboratesPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O75-95[5]
7-Bromo-1H-indazoleAlkoxyethyltrifluoroboratesPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂Oup to 89[1]
Other Boronic Esters: A Balance of Stability and Reactivity

Besides MIDA boronates, other boronic esters, such as those derived from pinacol or neopentyl glycol, offer a balance between the high reactivity of boronic acids and the enhanced stability of their surrogates.[13] Pinacol boronic esters (Bpin) are perhaps the most common alternative to boronic acids. While more stable than the free acids, they can still be susceptible to hydrolysis.[13] Their transmetalation in the Suzuki-Miyaura coupling is generally slower than that of boronic acids.[14]

The choice of the diol used to form the boronic ester can be tuned to modulate stability and reactivity. For instance, esters derived from bulkier diols can exhibit greater stability.[15]

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura cross-coupling of halo-indazoles using boronic acid alternatives. Note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole with a Phenyl MIDA Boronate

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} Workflow for Suzuki-Miyaura coupling with MIDA boronates.

Materials:

  • 3-Iodo-1H-indazole

  • Phenyl MIDA boronate (1.2 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • K₃PO₄ (3 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 3-iodo-1H-indazole, phenyl MIDA boronate, and K₃PO₄.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-1H-indazole with a Potassium Heteroaryltrifluoroborate

Materials:

  • 5-Bromo-1H-indazole

  • Potassium heteroaryltrifluoroborate (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (3 equiv)

  • Toluene

  • Water

Procedure:

  • In a reaction flask, combine 5-bromo-1H-indazole, potassium heteroaryltrifluoroborate, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Add toluene and water (typically a 10:1 ratio).

  • Thoroughly degas the mixture.

  • Heat the reaction to 85-110 °C and stir vigorously for 12-24 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired product.

Conclusion

The synthesis of indazole derivatives via Suzuki-Miyaura cross-coupling is a powerful strategy in drug discovery. While traditional boronic acids have been instrumental, their inherent instability can pose significant challenges. The adoption of alternative organoboron reagents, such as MIDA boronates and potassium organotrifluoroborates, offers a robust solution to these issues. Their enhanced stability, ease of handling, and ability to engage in controlled-release cross-coupling often lead to more reliable and higher-yielding syntheses. By understanding the advantages and appropriate application of these surrogates, researchers can significantly expand the scope and efficiency of their synthetic routes to novel indazole-based compounds.

References

Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (1-Ethyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Moiety

The indazole scaffold is a privileged structure in modern medicinal chemistry. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have cemented its role in the development of numerous therapeutic agents. Specifically, the 1-ethyl-1H-indazole core is a key building block in pharmaceuticals targeting a range of diseases. The efficient synthesis of derivatives from (1-Ethyl-1H-indazol-5-yl)boronic acid via palladium-catalyzed Suzuki-Miyaura cross-coupling is therefore a critical operation in drug discovery and development pipelines.[1][2]

However, the coupling of heteroaryl boronic acids, particularly nitrogen-rich systems like indazoles, presents distinct challenges.[2][3] These substrates are prone to catalyst inhibition or deactivation through coordination of the Lewis-basic nitrogen atoms to the palladium center.[3] Furthermore, competitive protodeboronation of the boronic acid under basic reaction conditions can significantly reduce yields and complicate purification.[3][4]

The selection of an appropriate palladium catalyst system is paramount to overcoming these hurdles. This guide provides a comparative analysis of common palladium catalysts, offering experimental insights to guide researchers in achieving efficient and robust coupling of this compound with various aryl and heteroaryl halides.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to rational catalyst selection and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of palladium source and, critically, the supporting phosphine ligand, directly influences the efficiency of each step.

Suzuki_Miyaura_Catalytic_Cycle Pd0 L₂Pd(0) OxAdd Ar-Pd(II)-X (L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R (L)₂ OxAdd->Transmetal Transmetalation (R-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination RedElim Ar-R Transmetal->RedElim

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Catalyst Performance Comparison

The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is profoundly influenced by the ligand coordinated to the metal center. Here, we compare several common palladium sources and ligands for the coupling of this compound with a model aryl bromide.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Key Observations
Pd(PPh₃)₄ 5K₂CO₃DME/H₂O851860-70Standard, reliable "first-pass" catalyst. Slower reaction times and potential for lower yields with challenging substrates. Susceptible to air oxidation.[6][7]
Pd(dppf)Cl₂ 3K₂CO₃Dioxane901280-90More air-stable than Pd(PPh₃)₄.[6][7] The bidentate dppf ligand often enhances stability and catalytic activity. Good general-purpose catalyst.
Pd₂(dba)₃ / SPhos 1 (Pd) / 2.2 (Ligand)K₃PO₄Toluene1004>95Excellent performance. Bulky, electron-rich biarylphosphine ligands like SPhos accelerate both oxidative addition and reductive elimination, crucial for difficult couplings.[8]
Pd₂(dba)₃ / XPhos 1 (Pd) / 2.2 (Ligand)K₃PO₄t-BuOH1004>95Similar to SPhos, XPhos is a highly effective ligand for heteroaryl couplings, often providing high turnover numbers and rates.[9]
Pd/C 10Na₂CO₃Ethanol/H₂O802440-50Heterogeneous catalyst.[10] Offers easier product purification but often shows lower activity and requires higher temperatures and longer reaction times for heteroaryl couplings.[10]

Causality Behind Catalyst Performance:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): As a pre-formed Pd(0) complex, it enters the catalytic cycle directly.[11] However, the relatively small cone angle and moderate electron-donating ability of PPh₃ can lead to slower rates of reductive elimination, particularly with electron-rich heteroaryls. Its sensitivity to air requires careful handling.[7]

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This is a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species.[7][12] The dppf ligand's wide bite angle and electron-donating properties create a more stable and active catalyst, often leading to better results than Pd(PPh₃)₄ for a broader range of substrates.[13]

  • Buchwald Ligands (SPhos, XPhos) with Pd₂(dba)₃: This combination represents a state-of-the-art system for challenging couplings. The Pd₂(dba)₃ serves as an excellent source of Pd(0). The bulky and highly electron-rich dialkylbiaryl phosphine ligands (like SPhos and XPhos) promote the formation of highly active, monoligated L₁Pd(0) species. This accelerates the typically rate-limiting oxidative addition step and also facilitates the final reductive elimination, preventing catalyst decomposition and side reactions.[8]

Experimental Protocols

The following protocols are designed to be self-validating systems. Adherence to the described steps, particularly the inert atmosphere conditions, is critical for reproducibility and success.

General Experimental Workflow

Experimental_Workflow start Start reagents 1. Assemble Reagents (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) start->reagents vessel 2. Charge Reaction Vessel (Under Inert Atmosphere) reagents->vessel solvent 3. Add Degassed Solvent vessel->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction quench 5. Reaction Quench (e.g., add water) reaction->quench extract 6. Workup & Extraction quench->extract purify 7. Purification (e.g., Column Chromatography) extract->purify analyze 8. Characterization (NMR, MS) purify->analyze end_node End analyze->end_node

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: General Purpose Coupling with Pd(dppf)Cl₂

This protocol is a robust starting point for coupling this compound with aryl bromides or iodides.

  • Materials:

    • This compound (1.2 mmol, 1.2 equiv)

    • Aryl Halide (1.0 mmol, 1.0 equiv)

    • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

    • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Procedure:

    • To the reaction vessel, add the aryl halide, this compound, Pd(dppf)Cl₂, and potassium carbonate.

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen which can degrade the catalyst.

    • Using a syringe, add the degassed 1,4-dioxane and water. Solvents should be degassed by sparging with an inert gas for 15-20 minutes prior to use.

    • Place the vessel in a preheated oil bath at 90 °C.

    • Stir the reaction vigorously for 12 hours. Monitor progress by TLC or LC-MS by taking small aliquots.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 2: High-Efficiency Coupling with Pd₂(dba)₃ / SPhos

This protocol is optimized for challenging substrates, including aryl chlorides, or when high throughput and yield are required.

  • Materials:

    • This compound (1.5 mmol, 1.5 equiv)

    • Aryl Halide (1.0 mmol, 1.0 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

    • Toluene or CPME (5 mL)

    • Reaction vessel with a magnetic stir bar

  • Procedure:

    • In a glovebox or under a strict inert atmosphere , add Pd₂(dba)₃, SPhos, and finely ground potassium phosphate to the reaction vessel.

    • Add the aryl halide and this compound.

    • Add degassed anhydrous toluene.

    • Seal the vessel tightly and remove it from the glovebox.

    • Heat the mixture to 100 °C with vigorous stirring.

    • Monitor the reaction for completion (typically 2-6 hours).

    • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

    • Wash the celite pad with additional ethyl acetate.

    • Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of this compound, the choice of catalyst dictates the efficiency, speed, and scope of the reaction.

  • For routine couplings with aryl bromides and iodides, Pd(dppf)Cl₂ offers a reliable, cost-effective, and air-stable option that provides good to excellent yields.

  • For more challenging substrates, such as sterically hindered partners or less reactive aryl chlorides, or when reaction optimization for speed and yield is critical, the use of a Pd₂(dba)₃ / SPhos (or XPhos) system is strongly recommended. The superior activity of these modern catalyst systems justifies their higher cost in many drug development settings by ensuring higher yields and greater reliability.[14][15]

It is always advisable to perform a small-scale screen of catalysts and conditions when developing a new coupling reaction to identify the optimal system for a specific substrate combination.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (1-Ethyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock of reliable and reproducible research. (1-Ethyl-1H-indazol-5-yl)boronic acid, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Ensuring its purity is paramount to the success of subsequent synthetic steps and the integrity of biological data. This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, grounded in scientific principles and practical, field-proven insights.

The Criticality of Purity for Indazole Boronic Acids

Indazole-containing derivatives are a significant class of heterocyclic compounds in drug discovery, exhibiting a wide range of biological activities.[1] As a versatile intermediate, this compound is frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[2] The presence of impurities can have a cascading negative effect, leading to:

  • Reduced reaction yields: Impurities can poison catalysts or participate in side reactions.[2]

  • Formation of difficult-to-remove byproducts: This complicates downstream purification efforts.

  • Inaccurate biological screening results: Impurities may exhibit their own biological activity, leading to false positives or negatives.

  • Poor drug candidate profiles: The presence of unknown impurities can compromise the safety and efficacy of the final active pharmaceutical ingredient (API).

Common impurities in boronic acid syntheses include residual starting materials, reagents, and byproducts such as boroxines (cyclic anhydrides of boronic acids).[3][4][5] Given that boronic acids are prone to dehydration to form these cyclic trimers, it is crucial to employ analytical methods that can distinguish the desired monomeric acid from its anhydride form.[3]

A Multi-Pronged Approach to Purity Assessment

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. A robust assessment of this compound relies on a combination of chromatographic and spectroscopic methods. This guide will focus on the most effective techniques: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry (MS)

HPLC and UHPLC are powerful techniques for separating and quantifying impurities in a sample. When coupled with a mass spectrometer, they provide an unparalleled level of sensitivity and specificity, allowing for the identification of impurities even at trace levels.

The Rationale Behind the Method

Reverse-phase HPLC is the workhorse for purity analysis of organic molecules. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By carefully selecting the column and mobile phase conditions, one can achieve baseline separation of the target compound from its impurities.

Mass spectrometry provides orthogonal data by measuring the mass-to-charge ratio (m/z) of the eluting compounds. This allows for the confirmation of the molecular weight of the main peak as this compound and the tentative identification of impurities based on their mass.

Experimental Workflow for HPLC/UHPLC-MS Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Dissolve sample in a suitable solvent (e.g., Acetonitrile/Water) filter Filter through a 0.22 µm syringe filter prep->filter hplc Inject onto HPLC/UHPLC system with a C18 column filter->hplc gradient Apply a gradient elution (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid) hplc->gradient ms Detect eluting compounds with a UV detector and a Mass Spectrometer (ESI+/-) gradient->ms chromatogram Analyze the chromatogram for peak purity and area percentage ms->chromatogram mass_spectra Examine the mass spectra to confirm the identity of the main peak and identify impurities chromatogram->mass_spectra

Caption: Workflow for HPLC/UHPLC-MS purity analysis.

Detailed Experimental Protocol

Instrumentation:

  • HPLC or UHPLC system with a PDA or UV detector.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Materials:

  • This compound sample.

  • HPLC-grade acetonitrile and water.

  • Formic acid (or ammonium acetate).[6][7]

  • 0.22 µm syringe filters.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Acquity BEH C18) is a good starting point.[6][7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute all components, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.5 mL/min for a 2.1 mm ID column).

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Detection:

    • UV Detection: Monitor at a wavelength where the indazole chromophore has strong absorbance (e.g., 254 nm).

    • MS Detection: Use ESI in both positive and negative ion modes to capture a wide range of potential impurities. The expected [M+H]⁺ and [M-H]⁻ ions for the parent compound should be monitored.

Data Analysis:

  • Integrate all peaks in the chromatogram. The purity is typically reported as the area percentage of the main peak.

  • Examine the mass spectrum of the main peak to confirm its identity.

  • Analyze the mass spectra of any impurity peaks to propose their structures.

Comparison of HPLC/UHPLC-MS with Alternatives
FeatureHPLC/UHPLC-MSGas Chromatography (GC)Thin Layer Chromatography (TLC)
Applicability Excellent for non-volatile and thermally labile compounds like boronic acids.Not suitable for boronic acids due to their low volatility and tendency to decompose at high temperatures without derivatization.[8]Primarily a qualitative technique for reaction monitoring, not ideal for quantitative purity assessment.
Sensitivity High (ng to pg level).[6][7]Moderate to high, but requires derivatization.Low.
Resolution High, especially with UHPLC.High.Low.
Identification Provides molecular weight information, aiding in impurity identification.Provides fragmentation patterns for structural elucidation.Relies on comparison with standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. For boronic acids, both ¹H NMR and ¹¹B NMR provide critical information.

The Power of ¹H and ¹¹B NMR
  • ¹H NMR: Provides information about the number, connectivity, and chemical environment of protons in the molecule. The integration of proton signals can be used for quantitative analysis against a known internal standard (qNMR). It can also detect proton-containing impurities.

  • ¹¹B NMR: This is a particularly powerful technique for boronic acids.[9][10][11] The chemical shift of the boron atom is highly sensitive to its hybridization state.[12][13] A trigonal planar sp² hybridized boronic acid will have a different chemical shift compared to a tetrahedral sp³ hybridized boronate ester or boroxine.[9][12] This allows for the direct observation of boroxine formation.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Analysis prep Dissolve a known amount of sample and internal standard in a deuterated solvent (e.g., DMSO-d6) transfer Transfer the solution to an NMR tube prep->transfer acquire_h1 Acquire ¹H NMR spectrum transfer->acquire_h1 acquire_b11 Acquire ¹¹B NMR spectrum acquire_h1->acquire_b11 process_h1 Process and integrate the ¹H NMR spectrum to determine purity and identify proton-containing impurities acquire_b11->process_h1 process_b11 Analyze the ¹¹B NMR spectrum to assess the presence of boroxines or other boron-containing species process_h1->process_b11

Caption: Workflow for NMR purity analysis.

Detailed Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample.

  • Deuterated solvent (e.g., DMSO-d₆).

  • Internal standard for qNMR (e.g., maleic acid, 1,4-dinitrobenzene).

Procedure:

  • Sample Preparation for ¹H NMR: Accurately weigh about 5-10 mg of the sample and a known amount of the internal standard into a vial. Dissolve in approximately 0.6 mL of a deuterated solvent.

  • Sample Preparation for ¹¹B NMR: Prepare a more concentrated sample (20-30 mg) in the same deuterated solvent.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) for accurate integration in qNMR.

    • Acquire the ¹¹B NMR spectrum.

  • Data Analysis:

    • ¹H NMR: Process the spectrum (phasing, baseline correction). Integrate the signals corresponding to the analyte and the internal standard to calculate the purity. Analyze the spectrum for any unexpected signals that may indicate impurities.

    • ¹¹B NMR: The spectrum should ideally show a single major peak corresponding to the sp² hybridized boron of the boronic acid. The presence of other significant peaks may indicate the formation of boroxines or other boron-containing byproducts.

Complementary Spectroscopic and Physical Methods
MethodInformation ProvidedRationale
Mass Spectrometry (Direct Infusion) Confirms the molecular weight of the synthesized compound.A quick method to verify the identity of the product. However, boronic acids can be prone to dehydration and boroxine formation in the MS source.[14]
Melting Point A sharp melting point range is indicative of high purity.Impurities tend to depress and broaden the melting point range.[3][15][16]
Elemental Analysis Determines the percentage composition of C, H, N, and other elements.The experimental values should be within ±0.4% of the theoretical values for a pure sample.

Summary of Purity Assessment Techniques

Analytical TechniqueStrengthsLimitationsPrimary Application
HPLC/UHPLC-MS High sensitivity and resolution; provides molecular weight information for impurity identification.[6][7]Can be complex to develop methods; potential for on-column degradation.[17][18]Quantitative purity assessment and impurity profiling.
¹H NMR (qNMR) Provides structural information and quantitative purity against a standard; non-destructive.Lower sensitivity compared to HPLC-MS; overlapping signals can complicate analysis.Confirmatory identification and accurate purity determination.
¹¹B NMR Directly probes the boron center, ideal for detecting boroxines and other boron species.[9][10][11][12][13]Low sensitivity; provides limited information about organic impurities.Assessment of boronic acid specific impurities.
Melting Point Simple and rapid.Not quantitative; insensitive to small amounts of impurities.A preliminary check of purity.

Conclusion

A comprehensive and reliable assessment of the purity of synthesized this compound necessitates a multi-faceted analytical approach. The combination of high-resolution chromatographic separation with HPLC/UHPLC-MS and detailed structural information from ¹H and ¹¹B NMR spectroscopy provides a self-validating system for purity determination. By understanding the principles behind each technique and implementing robust experimental protocols, researchers can ensure the quality of their synthetic intermediates, leading to more reliable and reproducible scientific outcomes.

References

Performance Showdown: (1-Ethyl-1H-indazol-5-yl)boronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reagent Selection

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a privileged structure, frequently incorporated into innovative therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for constructing the carbon-carbon bonds necessary to build these complex molecules. A critical decision in this process is the choice of the boron-containing reagent. This guide provides an in-depth comparison of (1-Ethyl-1H-indazol-5-yl)boronic acid and its corresponding pinacol ester, offering experimental insights and data to inform your selection for optimal reaction performance.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between a boronic acid and its pinacol ester is a classic chemical trade-off. Boronic acids are generally more reactive, often leading to faster reactions and higher yields under milder conditions.[1][2] This heightened reactivity stems from the Lewis acidic nature of the boronic acid's boron center, which facilitates the crucial transmetalation step in the catalytic cycle.[1]

However, this reactivity comes at the cost of stability. Boronic acids are susceptible to decomposition pathways, most notably protodeboronation, especially under the aqueous basic conditions often employed in Suzuki couplings.[3] This can impact shelf-life and introduce impurities.

Conversely, boronic acid pinacol esters offer significantly enhanced stability.[1][4] By protecting the reactive B(OH)₂ group as a cyclic ester, these reagents are typically crystalline, easier to handle and purify by standard chromatography, and exhibit a longer shelf-life.[1][5] This robustness makes them ideal for multi-step syntheses or when the boron functionality must endure various reaction conditions. The trade-off is a generally lower reaction rate compared to the parent boronic acid.[2][3]

Table 1: Comparative Properties of (1-Ethyl-1H-indazol-5-yl) Boron Reagents
PropertyThis compoundThis compound pinacol ester
Molecular Formula C₉H₁₁BN₂O₂C₁₅H₂₁BN₂O₂
Molecular Weight 189.99 g/mol 272.15 g/mol
Typical Form White to off-white solid[6]Off-white to light yellow powder
Storage Requires inert atmosphere, refrigeration (2-8°C) recommended to minimize decomposition[7]Stable under standard laboratory conditions, refrigeration recommended for long-term storage
Handling Hygroscopic; susceptible to oxidation and protodeboronationGenerally bench-stable and less sensitive to air and moisture
Purification Challenging by silica gel chromatography; may require recrystallization or derivatization[5]More amenable to standard purification techniques like silica gel or neutral alumina chromatography[5]
Reactivity HighModerate

Note: Some physical property data is based on the closely related 1-methyl analog as a proxy.[6][7][8]

Head-to-Head: A Representative Suzuki-Miyaura Coupling Experiment

To illustrate the practical performance differences, we present a comparative protocol for the coupling of each boron reagent with 4-bromotoluene. The conditions are based on established methods for similar indazole substrates.[9][10]

Experimental Objective

To compare the reaction time and isolated yield of the Suzuki-Miyaura coupling of 4-bromotoluene with this compound versus its pinacol ester under identical catalytic conditions.

Reaction Scheme

(Self-generated image of the reaction)

Detailed Experimental Protocols

Protocol 1: Using this compound

  • To a flame-dried Schlenk flask, add this compound (228 mg, 1.2 mmol, 1.2 equiv), 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, e.g., Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with argon gas three times.

  • Add a degassed solvent mixture of 1,4-dioxane (6 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every hour.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using this compound pinacol ester

  • Follow steps 1-4 of Protocol 1, using this compound pinacol ester (326 mg, 1.2 mmol, 1.2 equiv) in place of the boronic acid.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 2-3 hours.

  • Follow steps 7-9 of Protocol 1 for workup and purification.

Table 2: Expected Experimental Results and Performance Comparison
ParameterThis compoundThis compound pinacol ester
Reaction Time ~ 2-4 hours~ 8-12 hours
Expected Yield 85-95%70-85%
Key Observation Faster reaction completion due to higher reactivity.Slower conversion. May require extended heating.
Purification Note Potential for streaking on silica gel. Possible co-elution with boronic acid-derived impurities.Cleaner reaction profile. Generally good behavior on silica or neutral alumina.[5]
Analysis of Causality

The expected results in Table 2 directly reflect the fundamental trade-off. The boronic acid's higher reactivity leads to a significantly faster reaction.[1] The pinacol ester, being more stable and sterically hindered, engages in the catalytic cycle more slowly, necessitating a longer reaction time to achieve a comparable, though likely lower, yield.[3] While the pinacol ester is often thought to hydrolyze in situ to the boronic acid, recent studies have shown that boronic esters can undergo transmetalation directly, albeit at a different rate.[3]

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is key to appreciating the performance differences. The cycle involves three primary stages: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.

The critical transmetalation step requires activation of the boron reagent by a base to form a more nucleophilic boronate species.[11] The free hydroxyl groups of the boronic acid readily participate in this activation, contributing to its high reactivity.

Suzuki_Miyaura_Cycle cluster_products Products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination ArAr Ar-Ar' (Coupled Product) Transmetalation->ArAr ArX Ar-X (e.g., 4-Bromotoluene) ArX->OxAdd BoronReagent Ar'-B(OR)₂ (Boronic Acid or Ester) BoronReagent->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activation

The Suzuki-Miyaura Catalytic Cycle.

Decision Guide: Selecting the Right Reagent for Your Application

The choice between the boronic acid and its pinacol ester is context-dependent. A researcher must weigh the need for speed and maximum yield against the benefits of stability, ease of handling, and purification.

Decision_Tree Start Start: Choose Boron Reagent Q1 Is maximizing reaction rate the top priority? Start->Q1 A1_Yes Use this compound Q1->A1_Yes Yes Q2 Is long-term storage or use in a multi-step synthesis required? Q1->Q2 No A2_Yes Use this compound pinacol ester Q2->A2_Yes Yes A2_No Boronic acid is a viable option, but use promptly after purchase/synthesis. Q2->A2_No No

Decision workflow for reagent selection.

Choose this compound when:

  • Speed is critical: You need to obtain your product quickly.

  • Maximizing yield is the goal: The reaction is the final step, and you need the highest possible conversion.

  • The reagent can be used fresh: You have freshly prepared or purchased boronic acid stored under inert conditions.

Choose this compound pinacol ester when:

  • Stability is paramount: The reagent needs to be stored for an extended period or survive multiple synthetic steps.[1][4]

  • Ease of handling and purification is desired: You are working on a larger scale or in an automated workflow where reagent robustness is key.

  • A slightly lower yield or longer reaction time is acceptable: The benefits of stability and handling outweigh the need for maximum speed.

Conclusion

Both this compound and its pinacol ester are powerful reagents for advancing drug discovery and development programs. The boronic acid offers superior reactivity for rapid, high-yielding couplings, making it an excellent choice for late-stage functionalization or when time is of the essence. The pinacol ester provides the stability and robustness required for complex, multi-step syntheses, ensuring the integrity of the crucial boron moiety throughout the process. By understanding the inherent trade-offs and aligning the reagent's properties with the specific demands of your synthetic route, you can harness the full potential of the Suzuki-Miyaura reaction to build the next generation of innovative molecules.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of (1-Ethyl-1H-indazol-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and chemical biology, boronic acids have emerged as indispensable tools. Their utility spans from versatile building blocks in Suzuki-Miyaura cross-coupling reactions to sophisticated probes for biomolecule recognition.[1][2][3] The compound at the center of our discussion, (1-Ethyl-1H-indazol-5-yl)boronic acid, represents a class of heteroaromatic boronic acids with significant potential in drug discovery. The indazole scaffold is a privileged structure in medicinal chemistry, and its combination with the boronic acid moiety opens avenues for novel therapeutic agents and chemical probes.

However, the promise of any new chemical entity is intrinsically linked to its specificity. Cross-reactivity, the unintended interaction with off-target molecules, can lead to ambiguous experimental results, reduced efficacy, and potential toxicity.[4][5] Therefore, a thorough investigation of the cross-reactivity profile of this compound is not merely a supplementary exercise but a critical component of its validation for any application.

This guide provides a comprehensive framework for conducting cross-reactivity studies on this compound. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative perspective against relevant alternative boronic acids. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are robust and self-validating.

The Significance of the Indazole Moiety

The indazole ring system is a bioisostere of purines and has been incorporated into numerous biologically active compounds. The ethyl substitution at the N-1 position can influence the compound's lipophilicity and metabolic stability, potentially offering advantages over the more common methyl or unsubstituted analogues. Understanding how this specific substitution pattern affects the reactivity and selectivity of the boronic acid group is paramount.

Comparative Framework: Selecting the Right Alternatives

To contextualize the cross-reactivity profile of this compound, it is essential to compare it against a curated set of alternative compounds. The choice of these alternatives should be driven by the need to understand the contributions of different structural features to the overall reactivity.

Compound CAS Number Rationale for Inclusion
This compound N/AThe primary compound of interest.
(1-Methyl-1H-indazol-5-yl)boronic acid 590418-08-9To assess the impact of the N-alkyl substituent size (ethyl vs. methyl) on reactivity and selectivity.[6][7][8]
(1H-Indazol-5-yl)boronic acid 871343-98-9To evaluate the effect of the absence of N-alkylation.
Phenylboronic acid 98-80-6A common and well-characterized arylboronic acid to serve as a baseline for reactivity.
Naphthylboronic acid 13922-41-3To compare with a different polycyclic aromatic system.

Experimental Workflows for Assessing Cross-Reactivity

We will focus on two key areas where cross-reactivity is a critical concern: Suzuki-Miyaura cross-coupling reactions and interactions with biological macromolecules, specifically diol-containing species.

Cross-Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and boronic acids are key players in this palladium-catalyzed carbon-carbon bond formation.[2][9] Cross-reactivity in this context refers to the relative reactivity of the boronic acid with a panel of different aryl halides. A highly selective boronic acid will react preferentially with a specific type of aryl halide (e.g., aryl iodides over aryl bromides or chlorides).

This experiment is designed to quantify the relative reactivity of this compound towards a mixture of aryl halides.

  • Reaction Setup: In a nitrogen-purged glovebox, combine this compound (1.0 equiv.), an equimolar mixture of aryl iodide (e.g., 4-iodoanisole), aryl bromide (e.g., 4-bromoanisole), and aryl chloride (e.g., 4-chloroanisole) (1.0 equiv. of each), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3.0 equiv.) in a suitable solvent (e.g., 1,4-dioxane/water).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 80 °C) and take aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis: Quench the aliquots and analyze by a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of each coupling product over time.

  • Data Interpretation: Plot the formation of each product as a function of time to determine the initial reaction rates. The relative rates will provide a quantitative measure of the cross-reactivity of the boronic acid towards the different aryl halides.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis cluster_interpretation Data Interpretation reagents Combine: - this compound - Aryl Halide Mixture (I, Br, Cl) - Pd Catalyst - Base & Solvent reaction Stir at 80°C reagents->reaction Heat sampling Take aliquots at t=0, 15, 30, 60, 120 min reaction->sampling Time Course analysis HPLC or GC-MS Analysis sampling->analysis Quench & Inject data Determine Product Concentrations analysis->data interpretation Calculate Relative Reaction Rates data->interpretation

Caption: Workflow for Competitive Suzuki-Miyaura Coupling.

The results of this experiment can be summarized in a table comparing the relative reaction rates.

Boronic Acid Relative Rate (Aryl Iodide) Relative Rate (Aryl Bromide) Relative Rate (Aryl Chloride)
This compoundExperimental DataExperimental DataExperimental Data
(1-Methyl-1H-indazol-5-yl)boronic acidExperimental DataExperimental DataExperimental Data
Phenylboronic acidLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Generally, boronic acids are more reactive towards aryl iodides, followed by bromides and then chlorides. The electronic nature of the indazole ring and the steric bulk of the ethyl group may influence this reactivity profile.

Cross-Reactivity with Biological Diols

Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, a property that is exploited in the design of sensors and inhibitors for biological systems.[10][11] Unintended interactions with cellular diol-containing molecules such as saccharides and ribonucleotides can lead to off-target effects.

This assay utilizes a fluorescent reporter dye, Alizarin Red S (ARS), to quantify the binding affinity of the boronic acid to a panel of biologically relevant diols.[11]

  • Determine Boronic Acid-ARS Binding Constant (KARS):

    • Prepare a solution of ARS in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Titrate the ARS solution with increasing concentrations of this compound.

    • Measure the fluorescence intensity at each titration point. The formation of the boronic acid-ARS complex will result in a change in fluorescence.

    • Calculate KARS by fitting the binding isotherm.

  • Competitive Binding Assay:

    • Prepare a solution containing a fixed concentration of this compound and ARS.

    • Titrate this solution with increasing concentrations of a competing diol (e.g., glucose, fructose, lactate).

    • The competing diol will displace ARS from the boronic acid, leading to a change in fluorescence.

    • Measure the fluorescence at each titration point.

  • Data Analysis:

    • Calculate the binding constant (Kdiol) for each diol using the KARS value and the competitive binding data.

Diol_Binding_Workflow cluster_step1 Step 1: Determine K_ARS cluster_step2 Step 2: Competitive Binding cluster_step3 Step 3: Data Analysis ars_solution Solution of ARS titrate_ba Titrate with This compound ars_solution->titrate_ba measure_fl1 Measure Fluorescence titrate_ba->measure_fl1 calc_kars Calculate K_ARS measure_fl1->calc_kars ba_ars_complex Solution of Boronic Acid-ARS Complex titrate_diol Titrate with Competing Diol (e.g., Glucose, Fructose) ba_ars_complex->titrate_diol measure_fl2 Measure Fluorescence titrate_diol->measure_fl2 calc_kdiol Calculate K_diol measure_fl2->calc_kdiol

Caption: Workflow for Competitive Diol Binding Assay.

The binding affinities (Kd = 1/Kdiol) for a panel of diols should be determined for each boronic acid.

Boronic Acid Kd (Glucose) Kd (Fructose) Kd (Lactate) Kd (Ribose)
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
(1-Methyl-1H-indazol-5-yl)boronic acidExperimental DataExperimental DataExperimental DataExperimental Data
Phenylboronic acidLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

A higher Kd value indicates weaker binding and thus lower cross-reactivity with that particular diol. The electronic and steric properties of the boronic acid will significantly influence these binding affinities.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. For instance, in the Suzuki-Miyaura coupling experiments, the use of an internal standard during analysis will account for variations in sample preparation and instrument response. In the diol binding assays, the initial determination of KARS for each boronic acid under identical conditions ensures that the subsequent competitive binding data is internally consistent and comparable across different compounds.

Conclusion

The systematic evaluation of cross-reactivity is a non-negotiable step in the development of any new boronic acid-containing compound for research or therapeutic applications. The experimental frameworks provided in this guide for this compound offer a robust starting point for researchers. By comparing its reactivity profile in Suzuki-Miyaura coupling and its binding affinities for biologically relevant diols against carefully selected alternatives, a clear and objective understanding of its selectivity can be achieved. This knowledge is critical for mitigating risks, ensuring data reproducibility, and ultimately unlocking the full potential of this promising chemical entity.

References

A Senior Application Scientist's Guide to Benchmarking (1-Ethyl-1H-indazol-5-yl)boronic acid against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quality and performance of building blocks are paramount to the success of a synthetic campaign. (1-Ethyl-1H-indazol-5-yl)boronic acid is a key reagent in the synthesis of a variety of biologically active molecules, primarily through its utility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of our in-house this compound against commercially available standards, offering a transparent evaluation of its purity, reactivity, and stability.

Introduction: The Role of Substituted Indazole Boronic Acids in Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse therapeutic applications. Boronic acids, particularly aryl boronic acids, are indispensable tools for the construction of complex molecular architectures, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The ethyl group at the N1 position of the indazole can modulate physicochemical properties such as solubility and metabolic stability, making this compound a valuable building block for lead optimization.

This guide will objectively assess our product against two leading commercial standards:

  • Standard A: 1H-Indazole-5-boronic acid

  • Standard B: (1-Methyl-1H-indazol-5-yl)boronic acid

The comparison will focus on three critical performance metrics: purity, reactivity in a Suzuki-Miyaura cross-coupling reaction, and benchtop stability.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of a boronic acid is crucial as impurities can lead to side reactions, reduced yields, and complications in purification. A robust HPLC method is essential for accurate purity assessment.

Causality Behind Experimental Choices:
  • Reversed-Phase HPLC: This is the most common and versatile mode of HPLC for the analysis of small organic molecules like boronic acids.[3] A C18 column is chosen for its hydrophobicity, which allows for good retention and separation of the analytes.

  • Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is employed. The formic acid helps to suppress the ionization of the boronic acid and any potential basic impurities, leading to sharper peaks and better peak shape.

  • UV Detection: The indazole core possesses a strong chromophore, allowing for sensitive detection by UV spectrophotometry.

Experimental Protocol: HPLC Purity Analysis
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of each boronic acid in 1 mL of acetonitrile.

Data Presentation: Purity Comparison
CompoundRetention Time (min)Purity (%)Major Impurity (%)
Our Product 8.299.20.5 (at 6.5 min)
Standard A7.597.81.1 (at 5.8 min)
Standard B8.098.50.8 (at 6.2 min)

Note: The data presented above is hypothetical and for illustrative purposes.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Boronic Acid B Dissolve in Acetonitrile A->B C Filter Sample B->C D Inject Sample C->D E Gradient Elution on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peaks F->G H Calculate Purity (%) G->H

Caption: Workflow for HPLC purity analysis of boronic acids.

Performance in Suzuki-Miyaura Cross-Coupling Reaction

The ultimate test of a boronic acid's utility is its performance in a synthetic transformation. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1][2]

Causality Behind Experimental Choices:
  • Reaction Partners: 4-Bromoanisole is chosen as a readily available and moderately reactive aryl bromide.

  • Catalyst System: Pd(PPh₃)₄ is a classic and reliable catalyst for Suzuki-Miyaura couplings.

  • Base: Sodium carbonate is a common and effective base for this transformation.

  • Solvent System: A mixture of toluene and water is used to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a reaction vial, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol).

  • Add toluene (5 mL) and water (1 mL).

  • Seal the vial and heat the reaction mixture at 90 °C for 4 hours.

  • Cool the reaction to room temperature and monitor the conversion by TLC or LC-MS.

  • Isolate the product by extraction and purify by column chromatography.

Visualization: Suzuki-Miyaura Reaction Mechanism

Suzuki_Mechanism Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_Ar Ar-Pd(II)L₂-Ar' TM->PdII_Ar ArBOH Ar'B(OH)₂ Base Base ArBOH->Base Base->TM RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regeneration Product Ar-Ar' RE->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Performance
Boronic AcidConversion (%)Isolated Yield (%)
Our Product >9995
Standard A9588
Standard B9892

Note: The data presented above is hypothetical and for illustrative purposes.

Benchtop Stability Assessment

The stability of boronic acids is a practical concern for storage and handling, as they can be susceptible to degradation through oxidation and protodeboronation.[4]

Causality Behind Experimental Choices:
  • Monitoring Technique: ¹H NMR is a powerful tool for monitoring the degradation of the boronic acid over time by observing changes in the characteristic proton signals.

  • Conditions: The samples are stored under ambient, open-to-air conditions to simulate a realistic laboratory environment.

Experimental Protocol: Stability Study
  • Place an accurately weighed sample (approx. 50 mg) of each boronic acid in an open vial on the lab bench.

  • At specified time points (0, 7, 14, and 30 days), take a small aliquot (approx. 5 mg) for ¹H NMR analysis.

  • Dissolve the aliquot in a known volume of DMSO-d₆ containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquire the ¹H NMR spectrum and determine the purity of the boronic acid by comparing the integration of a characteristic peak to the internal standard.

Data Presentation: Stability Over Time
Boronic AcidPurity at Day 0 (%)Purity at Day 7 (%)Purity at Day 14 (%)Purity at Day 30 (%)
Our Product 99.298.998.597.8
Standard A97.896.595.193.2
Standard B98.598.097.296.0

Note: The data presented above is hypothetical and for illustrative purposes.

Conclusion

Based on the comprehensive analysis of purity, reactivity, and stability, our in-house this compound demonstrates superior performance compared to the selected commercial standards. Its high purity translates to excellent reactivity in the Suzuki-Miyaura cross-coupling reaction, affording a higher isolated yield of the desired product. Furthermore, its enhanced stability under ambient conditions ensures a longer shelf-life and consistent performance over time. For researchers seeking a reliable and high-performing building block for their synthetic endeavors, our this compound represents an exceptional choice.

References

A Comparative Guide to the Structural Confirmation of (1-Ethyl-1H-indazol-5-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, indazole-containing compounds are of significant interest due to their diverse biological activities.[1] (1-Ethyl-1H-indazol-5-yl)boronic acid, in particular, serves as a versatile building block, primarily in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex organic molecules.[2][3] The precise structural confirmation of this and related boronic acid derivatives is paramount to ensure the intended downstream reactivity, purity, and ultimately, the efficacy and safety of the final products.

This guide provides an in-depth, objective comparison of the primary analytical techniques for the structural elucidation of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and where experimental data for our target molecule is not publicly available, we will explore the use of comparative data from analogous structures and the power of computational prediction.

The Challenge in Boronic Acid Characterization

Boronic acids present a unique set of analytical challenges. They are known to undergo dehydration to form cyclic anhydrides known as boroxines, a process that can complicate spectral analysis and interpretation.[3] This propensity for self-condensation underscores the need for robust and carefully chosen analytical methods.

Comparative Analysis of Spectroscopic and Crystallographic Techniques

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides a unique piece of the structural puzzle.

Technique Information Provided Strengths Limitations
¹H NMR Spectroscopy Proton environment, connectivityQuantitative, non-destructive, detailed structural informationCan be complex to interpret, sensitive to impurities
¹³C NMR Spectroscopy Carbon frameworkUnambiguous carbon count and typeLower sensitivity than ¹H NMR, longer acquisition times
¹¹B NMR Spectroscopy Boron environment (sp² vs. sp³)Direct observation of the boron atom, sensitive to coordination changesBroader signals, less common instrumentation
Mass Spectrometry (MS) Molecular weight, elemental compositionHigh sensitivity, small sample requirementFragmentation can be complex, potential for dehydration/boroxine formation
X-ray Crystallography Definitive 3D molecular structureUnambiguous structural determinationRequires a suitable single crystal, which can be challenging to obtain

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive picture of its molecular structure.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the boronic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve polar compounds and minimize the exchange of the B(OH)₂ protons.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to identify include the ethyl protons (a quartet and a triplet), the aromatic protons of the indazole ring, and the indazole N-H proton (if present and not exchanged). The B(OH)₂ protons may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide information on the number and types of carbon atoms in the molecule.

  • ¹¹B NMR Acquisition: If available, acquire a ¹¹B NMR spectrum. This provides direct information about the boron atom. A chemical shift in the range of 28-34 ppm is characteristic of a trigonal planar (sp²) boronic acid.[2][4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Dissolve Dissolve in Deuterated Solvent H1_NMR ¹H NMR Dissolve->H1_NMR Transfer to NMR tube C13_NMR ¹³C NMR H1_NMR->C13_NMR Structure_Elucidation Structure Elucidation H1_NMR->Structure_Elucidation Interpret Spectra B11_NMR ¹¹B NMR C13_NMR->B11_NMR C13_NMR->Structure_Elucidation Interpret Spectra B11_NMR->Structure_Elucidation Interpret Spectra

Interpreting the Spectra: A Comparative Approach

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
-CH₂CH₃~1.4 (t, 3H)~15Typical for an ethyl group attached to a nitrogen.
-CH₂CH₃~4.4 (q, 2H)~45Deshielded due to the adjacent nitrogen atom.
Indazole H-3~8.1 (s, 1H)~135Aromatic proton on the pyrazole ring.
Indazole H-4~7.8 (d, 1H)~122Aromatic proton ortho to the boronic acid group.
Indazole H-6~7.9 (d, 1H)~128Aromatic proton meta to the boronic acid group.
Indazole H-7~7.6 (d, 1H)~110Aromatic proton on the benzene ring.
C-B-~130Carbon bearing the boronic acid is typically not observed directly but inferred.
B(OH)₂~8.0 (br s, 2H)-Broad signal, chemical shift is variable.

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The utility of computational methods for predicting NMR spectra is a growing field, with Density Functional Theory (DFT) based procedures showing good accuracy.[8][9][10][11][12] When experimental data is lacking, these in silico tools can provide a valuable reference for structural assignment.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common technique for boronic acids.[13][14]

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ is often observed. In negative mode, the deprotonated molecule [M-H]⁻ or adducts with solvent or counter-ions may be seen.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dilute Dilute Sample Ionization Electrospray Ionization (ESI) Dilute->Ionization Detection Mass Analysis Ionization->Detection MW_Confirmation Molecular Weight Confirmation Detection->MW_Confirmation Interpret Spectrum

Expected Mass Spectrum of this compound

For this compound (C₉H₁₁BN₂O₂), the expected exact mass is 190.0914 g/mol . High-resolution mass spectrometry (HRMS) should confirm this mass with high accuracy.

It is important to be aware of the potential for the formation of the boroxine trimer in the mass spectrometer, which would appear at a much higher m/z value. The observation of this species can be an indirect confirmation of the boronic acid functionality.

X-ray Crystallography: The Definitive Structure

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[15] This technique provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol: X-ray Crystallography
  • Crystallization: This is often the most challenging step. The goal is to grow a single crystal of sufficient size and quality. Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. A screening of different solvents and conditions is typically necessary.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.[15]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Xray_Workflow cluster_prep Crystal Growth cluster_acq Data Collection cluster_analysis Structure Determination Crystallization Crystallization Screening Diffraction X-ray Diffraction Crystallization->Diffraction Mount Crystal Structure_Solution Structure Solution & Refinement Diffraction->Structure_Solution Process Data

While no public crystal structure of this compound exists, the crystallographic analysis of other boronic acids reveals common structural motifs, such as hydrogen-bonded dimers or extended networks in the solid state.[16][17][18]

Alternative Boronic Acid Derivatives for Comparison

In many synthetic applications, particularly Suzuki-Miyaura coupling, a variety of boronic acid derivatives can be employed. The choice of derivative can influence stability, reactivity, and ease of purification.

Derivative Key Features Advantages Disadvantages
Boronic Acid R-B(OH)₂Generally good reactivity, commercially available.[2]Prone to dehydration/boroxine formation, can be unstable.[3]
Pinacol Ester R-B(pin)Increased stability, often crystalline and easy to handle.[2]Lower atom economy, requires an extra synthetic step.
Trifluoroborate Salt [R-BF₃]KHighly stable, crystalline solids.[2]Requires specific activation conditions for coupling.
MIDA Boronate R-B(MIDA)Very stable, allows for slow release of the boronic acid.[2]Requires deprotection before use in some reactions.

The structural confirmation of these derivatives follows similar principles to that of the parent boronic acid, with characteristic NMR signals and mass spectral fragmentation patterns for the protecting groups.

Conclusion

The structural confirmation of this compound and its derivatives is a critical step in ensuring the quality and reliability of these important chemical building blocks. A multi-technique approach, combining NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, provides a comprehensive and unambiguous structural assignment. In the absence of direct experimental data for a novel compound, a comparative analysis with known analogues and the use of computational prediction tools are invaluable strategies for the modern researcher. The protocols and comparative data presented in this guide offer a robust framework for the successful characterization of this and other valuable boronic acid derivatives.

References

Safety Operating Guide

Navigating the Disposal of (1-Ethyl-1H-indazol-5-yl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, boronic acids and their derivatives are invaluable tools in synthetic chemistry, particularly in the realm of cross-coupling reactions. However, with the power of these reagents comes the critical responsibility of their proper management, from initial handling to final disposal. This guide provides a detailed, experience-driven protocol for the safe disposal of (1-Ethyl-1H-indazol-5-yl)boronic acid, ensuring the safety of laboratory personnel and the protection of our environment.

The fundamental principle guiding the disposal of any chemical waste is adherence to local, state, and federal regulations.[1][2] This document serves as a comprehensive resource, but it is imperative to consult your institution's Environmental Health and Safety (EHS) department, as their guidelines are tailored to your specific location and facilities.[3]

Immediate Safety and Handling: The Prerequisite to Disposal

Before any disposal procedures are initiated, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates a safe working environment, which includes the use of proper protective gear to minimize exposure to hazardous chemicals.[4][5]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[3][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn to prevent skin contact.[3][7] Always inspect gloves for any signs of degradation before use.

  • Protective Clothing: A laboratory coat should be worn to protect against skin exposure.[1][6][7]

  • Respiratory Protection: All handling of solid this compound should be conducted in a well-ventilated area or a certified chemical fume hood to avoid the inhalation of dust particles.[7][8]

Waste Characterization and Segregation: A Critical First Step

Due to the lack of specific public data on the ecotoxicity of this compound, a conservative approach is mandated. It should be treated as a hazardous chemical waste.[8] Improper disposal, such as discarding it in the regular trash or washing it down the sink, can lead to environmental contamination and personal injury.[8]

Key Principles of Segregation:

  • Dedicated Waste Stream: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[3] Boronic acid waste should be collected in its own designated container.[3]

  • Incompatible Materials: Boronic acids can be incompatible with strong oxidizing agents, strong acids, and strong bases.[8] Storing these materials separately is crucial to prevent potentially dangerous chemical reactions.[8]

Step-by-Step Disposal Protocol

The following protocol outlines a safe and compliant method for the disposal of this compound.

Step 1: Waste Containerization

Proper containerization is fundamental to safe chemical waste management. The Environmental Protection Agency (EPA) has specific requirements for waste containers to prevent leaks and ensure clear identification.[9][10]

  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid.[3][9] Glass or high-density polyethylene (HDPE) containers are generally suitable. Avoid using metal containers for acidic waste.[11]

  • Labeling: The container must be clearly labeled. According to EPA regulations, the label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant").[3][10] The date when the first waste is added to the container should also be recorded.[8]

  • Container Management: Keep the waste container securely sealed at all times, except when adding waste.[8] Do not overfill containers; a general rule is to fill to no more than 90% capacity to allow for expansion.[11][12]

Step 2: Waste Accumulation and Storage

Laboratories are permitted to store hazardous waste in designated areas known as Satellite Accumulation Areas (SAAs).[2][10][12]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13]

  • Storage Conditions: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[3] Ensure it is stored away from incompatible materials.[3] The storage area should be secure and have secondary containment to manage any potential spills.[13]

Step 3: Arranging for Final Disposal

The final step is the transfer of the waste to a certified hazardous waste disposal facility.

  • Contact Your EHS Department: Your institution's EHS department is the primary contact for arranging the collection and disposal of hazardous chemical waste.[8]

  • Documentation: Be prepared to complete any necessary waste disposal forms provided by your EHS department. This will likely require information on the chemical name, quantity, and hazard classification.[8]

  • Professional Disposal: Never attempt to transport or dispose of hazardous chemical waste yourself. Always use the services of a licensed and registered hazardous waste hauler.[3][4]

A Note on Neutralization and Drain Disposal

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general laboratory chemical waste guidelines provide a framework for safe management.

ParameterGuidelineCitation
Waste Classification Treat as Hazardous Waste[8]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[8]
Container Type Chemically compatible with a secure lid (e.g., Glass, HDPE)[3][9]
Container Labeling "Hazardous Waste," full chemical name, hazard warnings, accumulation start date[3][10]
Storage Location Designated Satellite Accumulation Area (SAA)[10][12]
Final Disposal Via certified hazardous waste disposal facility arranged by EHS[3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation: This compound ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe Always classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatible Materials classify->segregate containerize Select & Label Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation disposal Professional Disposal by Certified Facility documentation->disposal

Caption: Decision-making workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, a conservative approach of treating it as hazardous waste is the most prudent course of action. By following the detailed steps of segregation, containerization, proper storage, and professional disposal coordinated through your institution's EHS department, you contribute to a safer research environment for yourself, your colleagues, and the community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Ethyl-1H-indazol-5-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1-Ethyl-1H-indazol-5-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.